6-O-(Maltosyl)cyclomaltohexaose
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Starch - Dextrins - Cyclodextrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)42(74-9)82-34-10(2-50)75-41(27(66)19(34)58)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)76-43(28(67)20(35)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBXWKUNMXKXKS-WJMYNTJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O4)C(C9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O4)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100817-30-9 | |
| Record name | 6-O-(Maltosyl)cyclomaltohexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100817309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin, is a subject of growing interest in pharmaceutical research and development. This oligosaccharide is composed of a primary cyclomaltohexaose (α-cyclodextrin) ring, which consists of six α-1,4-linked glucopyranose units, and a maltose molecule attached to one of the primary hydroxyl groups via an α-1,6 glycosidic bond. This unique structural modification imparts enhanced aqueous solubility and a larger cavity size compared to its parent α-cyclodextrin, making it a promising excipient for improving the physicochemical properties of poorly soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its application in drug delivery systems.
Core Structure and Physicochemical Properties
This compound is a derivative of α-cyclodextrin. The core structure is a torus-shaped ring of six glucose units. The attachment of a maltosyl group to the primary face of the cyclodextrin ring alters its physical and chemical characteristics.
Note: Specific experimental data for this compound is limited in publicly available literature. The data presented below is primarily based on its closely related analogue, 6-O-α-Maltosyl-β-cyclodextrin, and should be considered as representative.
Table 1: Physicochemical Properties of this compound Analogue
| Property | Value | Reference |
| Molecular Formula | C₅₄H₉₀O₄₅ | [1] |
| Molecular Weight | 1459.26 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Solubility in Water | High | [4][5] |
| Melting Point | Decomposes at high temperatures. The melting point of the inclusion complex will differ from the individual components. | [4][6] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the synthesis using a transglycosylation reaction catalyzed by pullulanase.
Materials:
-
α-Cyclodextrin (cyclomaltohexaose)
-
Maltose
-
Pullulanase (e.g., from Bacillus acidopullulyticus)[7]
-
Sodium acetate buffer (pH 4.5)[7]
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Preparation: Prepare a concentrated aqueous solution of α-cyclodextrin and maltose. A typical molar ratio of maltose to α-cyclodextrin is 12:1 to favor the transfer reaction over hydrolysis. The total substrate concentration should be high, in the range of 80-85% (w/v), to promote the reverse reaction of pullulanase.[7]
-
Enzymatic Reaction:
-
Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the pullulanase.
-
Purification:
-
The product can be separated from the reaction mixture using techniques such as paper chromatography or high-performance liquid chromatography (HPLC).
-
Precipitate the synthesized this compound by adding ethanol to the concentrated aqueous solution.
-
Collect the precipitate by centrifugation or filtration and dry under vacuum.
-
Preparation of an Inclusion Complex
This protocol outlines the formation of an inclusion complex with a poorly soluble drug using the kneading method.[8]
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Deionized water
-
Ethanol
Procedure:
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to the API, which is commonly 1:1.[9]
-
Kneading:
-
Place the accurately weighed this compound in a mortar.
-
Add a small amount of water to form a paste.
-
Gradually add the API to the paste while continuously triturating.
-
Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough interaction.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder. Store in a desiccator.
Characterization of the Inclusion Complex
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The formation of an inclusion complex is indicated by the disappearance or shifting of the melting point endotherm of the guest molecule.[10][11][12]
Protocol:
-
Accurately weigh 3-5 mg of the sample (API, this compound, physical mixture, and inclusion complex) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above the melting point of the API at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. Changes in the characteristic peaks of the API (e.g., stretching or bending vibrations) upon complexation can confirm the formation of the inclusion complex.[4][13][14][15][16]
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.
-
Alternatively, use an ATR-FTIR spectrometer by placing the sample directly on the crystal.
-
Record the spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the API, this compound, the physical mixture, and the inclusion complex.
Principle: PXRD provides information about the crystalline or amorphous nature of a solid. A change from a crystalline pattern (sharp peaks) for the API to a more amorphous or a different crystalline pattern for the inclusion complex indicates its formation.[4][17]
Protocol:
-
Place a thin layer of the powdered sample on a sample holder.
-
Mount the sample holder in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5-50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Record the diffraction pattern.
Principle: ¹H-NMR spectroscopy provides detailed information about the structure of a molecule in solution. Changes in the chemical shifts of the protons of the API, particularly those located within the cyclodextrin cavity, are indicative of inclusion complex formation.[4][18][19][20]
Protocol:
-
Dissolve accurately weighed samples of the API, this compound, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solutions to NMR tubes.
-
Acquire the ¹H-NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shift changes of the protons of both the host and guest molecules.
Visualizations
Caption: Molecular structure of this compound.
Caption: Drug development workflow using this compound.
Conclusion
This compound represents a significant advancement in the field of cyclodextrin-based drug delivery. Its enhanced solubility and larger cavity size offer a versatile platform for the formulation of challenging APIs. The experimental protocols and characterization techniques detailed in this guide provide a robust framework for researchers and drug development professionals to explore the full potential of this novel excipient. Further investigation into its specific interactions with a wider range of drug molecules will undoubtedly solidify its role in the development of more effective and bioavailable pharmaceutical products.
References
- 1. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 6-o-α-d-maltotetraosyl-β-cyclodextrin | g4 beta cd - CARBOEXPERT [carboexpert.com]
- 4. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry [mdpi.com]
- 7. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]
- 8. oatext.com [oatext.com]
- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cnu.edu.ua [cnu.edu.ua]
- 17. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
An In-depth Technical Guide to the Chemical Properties of 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 6-O-(Maltosyl)cyclomaltohexaose, also known as 6-O-α-Maltosyl-α-cyclodextrin (G2-α-CD). This document details its structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in pharmaceutical sciences. Detailed experimental protocols for its synthesis, characterization, and evaluation are provided to support research and development activities.
Core Chemical and Physical Properties
This compound is a branched oligosaccharide derived from α-cyclodextrin. It consists of a primary ring of six α-1,4-linked D-glucopyranose units, with a maltose molecule (two α-1,4-linked glucose units) attached via an α-1,6 glycosidic bond to one of the primary glucose units. This branching significantly enhances the aqueous solubility and reduces the cytotoxicity compared to its parent α-cyclodextrin, making it a valuable excipient in drug formulation.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Systematic Name | 6-O-(α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl)cyclomaltohexaose | IUPAC Nomenclature |
| Common Synonyms | 6-O-α-Maltosyl-α-cyclodextrin; G2-α-CD; Maltosyl-α-cyclodextrin | |
| CAS Number | 100817-30-9 | [1] |
| Molecular Formula | C₄₈H₈₀O₄₀ | [1] |
| Molecular Weight | 1297.12 g/mol | [1] |
| Appearance | White Powder | Generic Supplier Data |
| Melting Point | ~286 °C (with decomposition) | [1] |
| Aqueous Solubility | Highly water-soluble; significantly greater than parent α-cyclodextrin | Qualitative data |
Synthesis and Chemical Reactions
Enzymatic Synthesis
The primary route for synthesizing this compound is through a transglycosylation reaction catalyzed by specific enzymes, such as pullulanase. This "reverse action" of the enzyme facilitates the transfer of a maltosyl group to an acceptor molecule, α-cyclodextrin.[2]
References
A Technical Guide to the Physical Properties of Maltosyl Cyclodextrins
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of maltosyl cyclodextrins, a class of modified cyclodextrins gaining significant attention in pharmaceutical and research applications. By attaching a maltosyl (a disaccharide of glucose) group to a parent cyclodextrin (most commonly β-cyclodextrin), key physicochemical characteristics are altered, offering distinct advantages in drug formulation and delivery. This document details these properties through quantitative data, outlines the experimental methodologies used for their characterization, and provides logical workflows for analysis.
Core Physical and Chemical Properties
Maltosyl cyclodextrins are valued for their significantly enhanced aqueous solubility compared to their parent cyclodextrins, particularly the poorly soluble β-cyclodextrin. This modification retains the fundamental ability to form inclusion complexes while improving their utility in aqueous formulations. The most extensively studied derivative is 6-O-α-Maltosyl-β-cyclodextrin.
Summary of Quantitative Data
The key physical properties of 6-O-α-Maltosyl-β-cyclodextrin are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 104723-60-6 | [1][2][3] |
| Molecular Formula | C₅₄H₉₀O₄₅ | [1][2][4] |
| Molecular Weight | ~1459.27 g/mol | [1][2][4][5] |
| Appearance | White powder or crystals | [3][6] |
| Solubility in Water | 60.5 mg/mL (41.46 mM) | [7] |
| Solubility in DMSO | 100 mg/mL (68.53 mM) | [7] |
| Thermal Behavior | Softening begins at 270°C, ends at 298°C | [8] |
Detailed Analysis of Physicochemical Characteristics
Enhanced Aqueous Solubility
The primary advantage of maltosyl cyclodextrins is their high water solubility. The addition of the hydrophilic maltosyl group to the cyclodextrin rim disrupts the intramolecular hydrogen bonding that limits the solubility of parent cyclodextrins like β-cyclodextrin. This enhanced solubility is critical for developing parenteral and other aqueous drug formulations. For instance, studies on the complexation of the poorly soluble drug hydrocortisone have utilized maltosyl-β-cyclodextrin concentrations up to 20% (w/v), demonstrating its capacity to act as an effective solubilizing excipient.[9][10]
Inclusion Complexation
Like their parent compounds, maltosyl cyclodextrins form inclusion complexes by encapsulating guest molecules within their hydrophobic central cavity.[11] This property is fundamental to their function in improving the stability, solubility, and bioavailability of guest drugs.[12]
-
Stoichiometry: Studies involving fucosterol have shown that maltosyl-β-cyclodextrin favors the formation of 1:1 guest-host complexes over 1:2 complexes.[13]
-
Structure of Complexes: A significant outcome of complexation with maltosyl-β-cyclodextrin is the formation of an amorphous solid state.[13] This is highly advantageous in pharmaceutical sciences, as amorphous solids typically exhibit faster dissolution rates and improved bioavailability compared to their crystalline counterparts.[13]
Thermal Stability
Thermal analysis provides critical information about the physical state and stability of materials. For maltosyl-β-cyclodextrin, thermal analysis reveals its behavior upon heating. Unlike compounds with sharp melting points, it undergoes a softening process over a range of temperatures.[8][14] Differential Scanning Calorimetry (DSC) thermograms of cyclodextrin derivatives often show a broad endothermic peak at lower temperatures (around 50-125°C), which corresponds to the loss of water molecules from the cavity and the exterior surface.[14][15] The decomposition of the molecule itself typically occurs at much higher temperatures.[8]
Experimental Protocols for Characterization
The characterization of maltosyl cyclodextrins and their inclusion complexes relies on a suite of analytical techniques. Detailed methodologies for the most common experiments are provided below.
Phase Solubility Studies (Higuchi and Connors Method)
This experiment determines the stoichiometry of a guest-host complex and its stability constant by measuring the increase in the solubility of a poorly soluble drug in the presence of increasing concentrations of cyclodextrin.[16]
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of maltosyl cyclodextrin (e.g., 0 to 20 mM).
-
Drug Addition: Add an excess amount of the guest drug to each solution in separate vials. Ensure the amount added is sufficient to maintain a saturated solution with solid drug present after equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, filter the solutions (e.g., using a 0.45 µm syringe filter) to remove the undissolved solid drug.
-
Quantification: Analyze the filtrate to determine the concentration of the dissolved drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Plot the total concentration of the dissolved drug against the concentration of maltosyl cyclodextrin. The resulting phase-solubility diagram can be classified (e.g., A-type, B-type) to provide information on the complex's stoichiometry and solubility.[16][17]
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal properties of the cyclodextrin and its inclusion complexes, such as melting, decomposition, and the disappearance of the guest molecule's melting peak upon complexation.[15][18]
Methodology (based on cited literature for cyclodextrin derivatives): [8]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum sample pan.
-
Sealing: Crimp the pan with a lid. For experiments involving dehydration, the lid should be pinholed to allow for the escape of water vapor.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 350°C).
-
Atmosphere: Conduct the analysis under a controlled atmosphere, such as atmospheric air or an inert nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events, which correspond to phase transitions or decomposition. The disappearance or shift of the guest molecule's melting peak in the thermogram of the complex is strong evidence of inclusion complex formation.[14]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration and thermal decomposition.
Methodology (based on cited literature for cyclodextrin derivatives): [8]
-
Sample Preparation: Place an accurately weighed sample (typically ~10 mg) into a TGA crucible (e.g., alumina).
-
Instrument Setup: Place the crucible onto the TGA's microbalance.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
Data Analysis: Analyze the resulting curve of mass versus temperature. Mass loss at lower temperatures typically corresponds to the loss of water (dehydration), while mass loss at higher temperatures indicates thermal decomposition.
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and conceptual relationships.
Caption: Workflow for the development and characterization of a drug-maltosyl cyclodextrin complex.
Caption: Relationship between structure, properties, and applications of Maltosyl-β-Cyclodextrin.
References
- 1. scbt.com [scbt.com]
- 2. 6-O-a-Maltosyl-b-cyclodextrin | 104723-60-6 | OM10049 [biosynth.com]
- 3. 6-O-alpha-D-Maltosyl-beta-cyclodextrin | LGC Standards [lgcstandards.com]
- 4. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. maltosyl cyclodextrin, 104723-60-6 [thegoodscentscompany.com]
- 6. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 7. Mal-β-CD | TargetMol [targetmol.com]
- 8. akjournals.com [akjournals.com]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceasia.org [scienceasia.org]
- 12. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. mdpi.com [mdpi.com]
- 18. Preparation, Characterization, and In Vitro Evaluation of Inclusion Complexes Formed between S-Allylcysteine and Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin with significant potential in various scientific and pharmaceutical applications. This document details the underlying enzymatic mechanisms, provides structured experimental protocols, and presents key quantitative data to facilitate its synthesis and purification.
Introduction
This compound, also known as 6-O-α-maltosyl-α-cyclodextrin, is a branched cyclodextrin composed of a six-membered α-cyclodextrin ring with a maltose unit attached via an α-1,6-glucosidic linkage. This modification of the parent cyclodextrin alters its physicochemical properties, such as aqueous solubility and inclusion complex formation, making it a molecule of interest for applications in drug delivery, enzyme stabilization, and as a chiral selector in separation sciences. The enzymatic synthesis of this compound offers a regioselective and efficient alternative to complex chemical methods. The primary enzymatic route involves a transglycosylation reaction catalyzed by enzymes such as pullulanase or neopullulanase.
Enzymatic Synthesis: The Transglycosylation Pathway
The enzymatic synthesis of this compound is primarily achieved through the "reverse action" of debranching enzymes like pullulanase.[1] In its natural role, pullulanase hydrolyzes α-1,6-glucosidic linkages in polysaccharides like pullulan. However, under high substrate concentrations, the enzyme can catalyze a transglycosylation reaction, where a maltosyl group from a donor molecule is transferred to an acceptor, in this case, cyclomaltohexaose (α-cyclodextrin), to form the desired α-1,6-linkage.[2] Neopullulanase is another enzyme capable of catalyzing both hydrolysis and transglycosylation at α-(1→4)- and α-(1→6)-glucosidic linkages.[2][3][4]
Quantitative Data Summary
The efficiency of the enzymatic synthesis is influenced by several factors, including the source of the enzyme, substrate concentrations, and reaction conditions. The following tables summarize key quantitative data from various studies on the synthesis of maltosyl-cyclodextrins. While much of the detailed research has been conducted on the synthesis of the β-cyclodextrin analogue, the conditions are often applicable to the α-cyclodextrin variant.
Table 1: Optimal Reaction Conditions for Pullulanase-Catalyzed Synthesis of Maltosyl-β-cyclodextrin
| Parameter | Optimal Value | Source |
| Enzyme | Bacillus acidopullulyticus Pullulanase | [5] |
| Enzyme Concentration | 200 U/g β-cyclodextrin | [5] |
| Molar Ratio (Maltose:β-CD) | 12:1 | [5] |
| Substrate Concentration | 80-85% (w/v) | [5] |
| pH | 4.5 | [5] |
| Temperature | 70°C | [5] |
| Reaction Time | 60 hours | [5] |
Table 2: Synthesis of Heterobranched β-Cyclodextrins using Aerobacter aerogenes Pullulanase
| Parameter | Value | Source |
| Maltosyl Donor | 4²-O-β-D-galactosyl-maltose (1.6 M) | [6] |
| Acceptor | β-cyclodextrin (0.16 M) | [6] |
| Enzyme Concentration | 64 units/g of donor | [6] |
| Temperature | 50°C | [6] |
| Reaction Time | 4 days | [6] |
| Yield of (Gal-G2)₂-βCDs | ~4% | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
This protocol is adapted from the optimized conditions reported for the synthesis of maltosyl-β-cyclodextrin and can be applied to the synthesis of the α-cyclodextrin derivative.[5]
Materials:
-
Cyclomaltohexaose (α-cyclodextrin)
-
Maltose monohydrate
-
Bacillus acidopullulyticus Pullulanase
-
Sodium acetate buffer (pH 4.5)
-
Deionized water
Procedure:
-
Prepare a high-concentration substrate solution by dissolving cyclomaltohexaose and maltose in a minimal amount of sodium acetate buffer (pH 4.5) to achieve a final substrate concentration of 80-85% (w/v). The molar ratio of maltose to cyclomaltohexaose should be approximately 12:1.
-
Gently heat the mixture to ensure complete dissolution of the substrates.
-
Cool the solution to the reaction temperature of 70°C.
-
Add pullulanase to the substrate solution at a concentration of approximately 200 units per gram of cyclomaltohexaose.
-
Incubate the reaction mixture at 70°C with gentle stirring for 60 hours.
-
To terminate the reaction, heat the mixture to 100°C for 15 minutes to denature the enzyme.
-
The resulting solution contains the desired product, unreacted substrates, and potential by-products.
Purification of this compound
Purification of the target compound from the reaction mixture is crucial. A combination of fractional precipitation and column chromatography is often employed.
4.2.1 Fractional Precipitation
This method is used for the initial separation of branched cyclodextrins from unreacted non-branched cyclodextrins.
Materials:
-
Crude reaction mixture
-
A suitable β-cyclodextrin complexant (e.g., toluene, p-xylene)
-
Deionized water
Procedure:
-
To the crude reaction mixture, add a β-cyclodextrin complexant to selectively precipitate the unreacted α-cyclodextrin (note: while complexants are more specific for β-CD, they can also aid in the precipitation of α-CD).
-
Recover the precipitate by filtration.
-
The filtrate, which is enriched with the more soluble branched cyclodextrin, is collected.
-
Remove the complexant from the filtrate by boiling, followed by concentration and drying of the liquor to obtain a crude branched cyclodextrin product.
4.2.2 Column Chromatography
For higher purity, column chromatography is recommended.
Materials:
-
Crude branched cyclodextrin product
-
Silica gel
-
Mobile phase: a mixture of aqueous ammonia and an organic solvent (e.g., acetonitrile or 1-propanol)[7]
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude branched cyclodextrin product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase. This system effectively separates compounds with different numbers of substituents.[7]
-
Collect fractions and analyze them using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the pure this compound and remove the solvent under reduced pressure.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to monitor the reaction progress and to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the product, confirming the presence of the maltosyl branch and the α-1,6-glucosidic linkage.[8]
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) can be used to determine the molecular weight of the product, confirming the addition of a maltosyl unit to the cyclomaltohexaose.[6]
Conclusion
The enzymatic synthesis of this compound using enzymes like pullulanase presents a highly effective and regioselective method for producing this valuable branched cyclodextrin. By carefully controlling reaction parameters such as substrate concentration, temperature, and pH, a significant yield of the desired product can be achieved. Subsequent purification through fractional precipitation and column chromatography can yield a high-purity product suitable for a wide range of research and development applications. This guide provides the foundational knowledge and protocols to enable researchers to successfully synthesize and purify this compound for their specific needs.
References
- 1. GB2206583A - Purification and separation of branched beta-cyclodextrin - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]
- 6. Building up cyclodextrins from scratch – templated enzymatic synthesis of cyclodextrins directly from maltose - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N.m.r. study on the formation and geometry of inclusion complexes of 6-0-(alpha-maltosyl)-cyclomalto-hexaose and -heptaose with p-nitrophenol in aqueous solution [agris.fao.org]
The Enzymatic Architecture of 6-O-(Maltosyl)cyclomaltohexaose: A Technical Guide to its Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin, has garnered significant interest in pharmaceutical and biotechnological applications due to its unique physicochemical properties, including enhanced solubility and stability of guest molecules. This technical guide provides an in-depth exploration of the enzymatic mechanism underlying its formation, focusing on the transglycosylation activity of key debranching enzymes. Detailed experimental protocols, quantitative data from various enzymatic systems, and a molecular-level visualization of the reaction mechanism are presented to equip researchers with the fundamental knowledge required for the synthesis and application of this promising molecule.
Introduction
Cyclodextrins (CDs) are cyclic oligosaccharides that have found widespread use as complexing agents in various industries. The functionalization of these molecules through the addition of side chains can further enhance their properties. This compound, also known as 6-O-α-D-maltosyl-α-cyclodextrin, is a branched cyclodextrin where a maltose unit is attached to one of the primary hydroxyl groups of an α-cyclodextrin ring. This structural modification significantly impacts its solubility, inclusion complexation capabilities, and potential applications in drug delivery and enzyme technology. The synthesis of this compound is primarily achieved through enzymatic reactions, offering high regioselectivity and yield under mild conditions. This guide delves into the core principles of its enzymatic formation.
The Enzymatic Heart of the Matter: Transglycosylation
The formation of this compound is predominantly catalyzed by a class of enzymes known as debranching enzymes, most notably pullulanase, isoamylase, and neopullulanase. The core mechanism is a transglycosylation reaction , a process where a glycosyl group is transferred from a donor molecule to an acceptor molecule.
In this specific synthesis, a maltosyl group is transferred from a donor substrate to the C6 hydroxyl group of a glucose unit within the cyclomaltohexaose (α-cyclodextrin) ring, forming an α-(1→6) glycosidic linkage.
Key Enzymes and Their Roles
-
Pullulanase (EC 3.2.1.41): This enzyme is highly effective in catalyzing the transglycosylation reaction to form branched cyclodextrins. It can utilize various donor substrates, including maltose and activated forms like α-maltosyl fluoride, to transfer the maltosyl moiety to the cyclodextrin acceptor.
-
Isoamylase (EC 3.2.1.68): Similar to pullulanase, isoamylase can also facilitate the transfer of maltosyl groups to cyclodextrins, leading to the formation of this compound.
-
Neopullulanase (EC 3.2.1.135): This enzyme exhibits both hydrolytic and transglycosylating activities on α-(1→4) and α-(1→6) glucosidic linkages. Its ability to form α-(1→6) linkages makes it a candidate for the synthesis of branched cyclodextrins[1].
The efficiency and yield of the reaction are dependent on the specific enzyme used, the source of the enzyme, and the reaction conditions.
Quantitative Analysis of Enzymatic Synthesis
The yield of this compound is influenced by several factors, including the choice of enzyme, the nature of the glycosyl donor, and the specific cyclodextrin acceptor. The following tables summarize quantitative data from various studies.
| Enzyme Source | Glycosyl Donor | Acceptor | Product Yield (mmol) | Transfer Ratio (%) | Reference |
| Aerobacter aerogenes Pullulanase | α-Maltosyl Fluoride (40 mmol) | Cyclomaltohexaose (90 mmol) | 24.3 | 60.8 | [2] |
| Pseudomonas amyloderamosa Isoamylase | α-Maltosyl Fluoride (40 mmol) | Cyclomaltohexaose (90 mmol) | 23.2 | 58.0 | [2] |
| Bacillus acidopullulyticus Pullulanase | α-Maltosyl Fluoride (40 mmol) | Cyclomaltohexaose (90 mmol) | 8.8 | 22.0 | [2] |
Table 1: Comparison of different debranching enzymes in the synthesis of this compound.
| Parameter | Optimal Condition |
| Enzyme Concentration | 200 U/g β-CD |
| Molar Ratio (Maltose:β-CD) | 12:1 |
| Substrate Concentration | 80-85% |
| pH | 4.5 |
| Temperature | 70°C |
| Reaction Time | 60 hours |
Table 2: Optimized reaction conditions for the synthesis of Maltosyl(α-1→6)β-cyclodextrin using Bacillus acidopullulyticus pullulanase[3]. (Note: While this data is for β-cyclodextrin, it provides valuable insights into the optimization of reaction parameters for α-cyclodextrin as well).
Experimental Protocols
This section outlines a general methodology for the enzymatic synthesis of this compound. Specific parameters should be optimized based on the chosen enzyme and substrates.
Materials and Reagents
-
Debranching enzyme (e.g., Pullulanase from Bacillus acidopullulyticus)
-
Cyclomaltohexaose (α-cyclodextrin)
-
Maltose (or a suitable maltosyl donor like α-maltosyl fluoride)
-
Acetate buffer (pH 4.5-5.5)
-
Solvents for purification (e.g., ethanol, isopropanol)
-
HPLC system with a suitable column (e.g., amino-based or reversed-phase)
-
NMR spectrometer for structural characterization
-
Mass spectrometer for molecular weight confirmation
Enzyme Preparation
Commercially available enzymes can be used directly. If a specific enzyme needs to be purified, standard protein purification techniques such as ammonium sulfate precipitation followed by column chromatography (e.g., ion-exchange and size-exclusion) should be employed.
Enzymatic Reaction
-
Dissolve cyclomaltohexaose and maltose in the appropriate buffer at the desired concentrations.
-
Pre-incubate the substrate solution at the optimal reaction temperature.
-
Add the debranching enzyme to initiate the reaction.
-
Incubate the reaction mixture for the determined optimal time with gentle agitation.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10-15 minutes).
Product Purification
-
The reaction mixture can be concentrated under reduced pressure.
-
Precipitate the unreacted cyclodextrin and the product by adding a suitable organic solvent (e.g., ethanol or isopropanol).
-
The crude product can be further purified using column chromatography. Techniques like size-exclusion chromatography or preparative HPLC are effective in separating the branched cyclodextrin from unreacted substrates and byproducts.
Product Analysis and Characterization
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for monitoring the reaction progress and assessing the purity of the final product. An amino-based column with a mobile phase of acetonitrile and water is commonly used for the separation of cyclodextrins and their derivatives[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of this compound, confirming the attachment of the maltosyl group at the C6 position[5].
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the synthesized product.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the enzymatic mechanism and a general experimental workflow.
Caption: Enzymatic Transglycosylation Mechanism.
References
- 1. Action of neopullulanase. Neopullulanase catalyzes both hydrolysis and transglycosylation at alpha-(1----4)- and alpha-(1----6)-glucosidic linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]
- 4. shodex.com [shodex.com]
- 5. researchgate.net [researchgate.net]
Introduction: The Need for Cyclodextrin Evolution
An In-depth Technical Guide on the Discovery and History of Branched Cyclodextrins
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2] Their unique toroidal, or doughnut-shaped, structure features a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a wide range of guest molecules.[3] This property has made them invaluable in the pharmaceutical, food, and chemical industries for applications such as enhancing the solubility of poorly water-soluble drugs, stabilizing volatile or sensitive compounds, and masking unpleasant tastes.[4][5][6]
The most common native cyclodextrins are α-, β-, and γ-cyclodextrin, composed of six, seven, and eight glucopyranose units, respectively.[3][7] Of these, β-cyclodextrin (β-CD) possesses a cavity size that is ideal for encapsulating a large variety of drug molecules.[8] However, its application has been historically limited by its relatively low aqueous solubility, a consequence of a rigid molecular structure stabilized by a complete belt of intramolecular hydrogen bonds.[8][9] To overcome this significant hurdle and unlock the full potential of β-CD, researchers developed chemically modified and branched derivatives. Branched cyclodextrins, created by attaching sugar moieties to the native CD ring, disrupt this hydrogen bonding network, drastically increasing water solubility while retaining or even enhancing the essential inclusion capabilities.[9][10] This guide provides a detailed technical overview of the discovery, synthesis, and fundamental properties of these important second-generation cyclodextrins.
Historical Milestones: From Discovery to Derivatization
The journey of cyclodextrins began in the late 19th century and evolved through distinct phases of discovery, exploration, and industrial utilization. The development of branched cyclodextrins is a direct result of the challenges identified during the maturation of native CD technology.
The history of cyclodextrin research can be broadly categorized into three stages: a discovery period, an exploratory period, and a utilization period.[11] The initial discovery was made in 1891 by Antoine Villiers, who identified crystalline substances produced from the bacterial digestion of potato starch, which he named "cellulosine".[1][8][12] Shortly after, the Austrian microbiologist Franz Schardinger isolated two of these crystalline dextrins, now known as α-CD and β-CD, and described their preparation in detail.[1][12] For this pioneering work, he is often called the "Founding Father" of cyclodextrin chemistry.[13]
The "period of doubt" from 1911 to 1935 saw limited progress, but was followed by a period of intense exploration.[13] Between 1935 and 1950, the work of researchers like Karl Freudenberg and Dexter French was instrumental in elucidating the correct cyclic molecular structure of these compounds.[1] Freudenberg's group also discovered γ-cyclodextrin in 1948.[1][14] A pivotal moment came in the 1950s when F. Cramer's research into inclusion complexes demonstrated their vast potential, particularly in drug formulation, leading to the first patent on the application of CDs in pharmaceuticals in 1953.[11][14] As industrial-scale production began in the 1960s and 1970s, the limitations of native CDs, especially the poor solubility of β-CD, became apparent, driving the research that led to the synthesis of derivatives, including the highly soluble branched cyclodextrins.[1][11]
The Rationale and Structure of Branched Cyclodextrins
The primary motivation for branching cyclodextrins was to enhance their aqueous solubility. Native β-CD can form a rigid, crystalline structure stabilized by a secondary belt of hydrogen bonds, which significantly limits its solubility in water (approximately 1.85 g/100 mL at 25°C).[8][9] By enzymatically or chemically attaching glucose, maltose, or other oligosaccharide units to the primary or secondary hydroxyl groups of the parent CD, this intramolecular hydrogen bonding is disrupted. This branching increases the molecule's structural flexibility and hydrophilicity, leading to a dramatic increase in water solubility.
Glucosyl-β-cyclodextrin (G1-β-CD) and maltosyl-β-cyclodextrin (G2-β-CD) are two of the most well-studied branched CDs.[10][15] They are typically formed by an α-(1,6) linkage between the branch and the native ring.[16] This modification not only improves solubility but also reduces the hemolytic activity and nephrotoxicity sometimes associated with parent β-CD, making branched CDs particularly attractive for parenteral drug formulations.[10]
Data Presentation: A Comparative Analysis
The improvements offered by branched cyclodextrins are best understood through quantitative comparison with their parent molecules.
Table 1: Physicochemical Properties of Native vs. Branched β-Cyclodextrins
| Property | β-Cyclodextrin (β-CD) | Hydroxypropyl-β-CD (HP-β-CD) | Glucosyl-β-CD (G1-β-CD) |
| Molecular Weight ( g/mol ) | 1135 | ~1250–1540 | 1297 |
| Aqueous Solubility (g/100mL at 25°C) | 1.85[8] | > 50[4] | Significantly Higher than β-CD[10][16] |
| Primary Advantage | Ideal cavity size | High solubility, established safety | High solubility, low toxicity, enzymatically synthesized[10][16] |
| Primary Limitation | Low aqueous solubility[8] | Complex mixture of isomers | Less established commercially than HP-β-CD |
Table 2: Comparative Performance in Inclusion Complexation (Example: Terpenes)
| Cyclodextrin | Guest Molecules (Terpenes) | Solubilizing Ability | Stabilizing Ability (Solid State) | Reference |
| β-CD | d-limonene, l-menthol, citral, etc. | Baseline | Baseline | [15] |
| Maltosyl-β-CD (G2-β-CD) | d-limonene, l-menthol, citral, etc. | Higher than β-CD | Higher than β-CD | [15] |
| Glucuronyl-glucosyl-β-CD (GUG-β-CD) | d-limonene, l-menthol, citral, etc. | Similar to G2-β-CD | Superior to G2-β-CD | [15] |
Experimental Protocols
The synthesis and characterization of branched cyclodextrins and their complexes rely on established laboratory procedures. Enzymatic methods are preferred for pharmaceutical and food applications due to their safety and specificity.[10][16]
Protocol 1: One-Pot Enzymatic Synthesis of Glucosyl-β-Cyclodextrin (G1-β-CD)
This protocol is based on the method of preparing maltosyl-β-CD (G2-β-CD) through the reverse synthesis capability of pullulanase, followed by hydrolysis to G1-β-CD using glucoamylase.[10]
Materials:
-
β-Cyclodextrin (β-CD)
-
Maltose (G2)
-
Pullulanase
-
Glucoamylase
-
Acetate buffer (pH 4.5)
-
Sephadex G-25 or similar gel filtration medium
-
Deionized water
Methodology:
-
Step 1: Reverse Synthesis of Maltosyl-β-CD (G2-β-CD)
-
Prepare a solution of β-CD and maltose in acetate buffer (pH 4.5). The optimal molar ratio of maltose to β-CD is 8:1.[10]
-
Add pullulanase to the solution to a final concentration of 60 U/mL.[10]
-
Incubate the reaction mixture at 60°C for 60 hours with gentle agitation.[10] This step facilitates the transfer of a glucose unit from maltose to the β-CD ring.
-
-
Step 2: Hydrolysis to Glucosyl-β-CD (G1-β-CD)
-
After the 60-hour incubation, cool the reaction mixture.
-
Directly add glucoamylase to the same reaction system to a final concentration of 40 U/mL.[10]
-
Incubate the mixture for an additional 8 hours under the same temperature and pH conditions.[10] The glucoamylase selectively cleaves the terminal glucose from the maltosyl branch, yielding G1-β-CD.
-
-
Step 3: Purification
-
Terminate the reaction by boiling for 10 minutes to denature the enzymes.
-
Centrifuge the solution to remove any precipitate.
-
Load the supernatant onto a Sephadex G-25 gel filtration column to separate the G1-β-CD from unreacted substrates, enzymes, and smaller sugar fragments.[10]
-
Collect fractions and analyze using HPLC to identify and pool the pure G1-β-CD fractions.[10]
-
-
Step 4: Characterization
-
Confirm the identity and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
Protocol 2: Determination of Inclusion Complex Stability Constant (Ks) by Phase Solubility Method
The Higuchi-Connors phase-solubility method is a widely used technique to determine the stoichiometry and stability constant of CD-drug complexes.[17]
Materials:
-
Branched cyclodextrin (e.g., G1-β-CD)
-
Guest molecule (poorly water-soluble drug)
-
Aqueous buffer of appropriate pH
-
Shaking water bath or orbital shaker
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
Methodology:
-
Preparation of Samples:
-
Prepare a series of aqueous solutions with increasing concentrations of the branched cyclodextrin in the selected buffer.
-
To each solution, add an excess amount of the guest molecule (drug) to ensure that a saturated solution is formed and solid drug remains.
-
Include a control sample containing only the buffer and the excess guest molecule to determine the intrinsic solubility (S₀) of the drug.
-
-
Equilibration:
-
Seal all samples and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours). Equilibrium is reached when the concentration of the dissolved guest molecule no longer changes over time.
-
-
Sample Analysis:
-
After equilibration, allow the samples to stand to let the excess solid guest settle.
-
Carefully withdraw an aliquot from the supernatant of each sample and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered samples appropriately with the buffer.
-
Determine the total concentration of the dissolved guest molecule in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).
-
-
Data Analysis and Calculation:
-
Plot the total concentration of the dissolved guest molecule (S_total) on the y-axis against the concentration of the branched cyclodextrin on the x-axis. This is the phase-solubility diagram.
-
If the plot is linear (an A_L-type diagram), it indicates the formation of a soluble 1:1 complex.
-
The stability constant (K_s) for a 1:1 complex can be calculated from the slope of the line and the intrinsic solubility (S₀) using the Higuchi-Connors equation:
-
K_s = slope / (S₀ * (1 - slope))
-
-
Conclusion
The development of branched cyclodextrins represents a critical advancement in cyclodextrin chemistry, directly addressing the solubility limitations that hindered the widespread use of β-cyclodextrin. Through enzymatic synthesis, researchers have created derivatives like glucosyl- and maltosyl-β-CD that offer superior aqueous solubility and an improved safety profile while maintaining the ability to form stable inclusion complexes.[10][15] These properties have expanded their application in drug delivery, food technology, and other scientific fields. The detailed protocols for their synthesis and characterization provided herein serve as a guide for researchers and drug development professionals seeking to leverage the enhanced capabilities of these versatile molecules.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 5. btebulletin.com [btebulletin.com]
- 6. nbinno.com [nbinno.com]
- 7. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]
- 13. d.docksci.com [d.docksci.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of branched cyclodextrins on the solubility and stability of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfachemic.com [alfachemic.com]
- 17. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 6-O-(Maltosyl)cyclomaltohexaose
This technical guide provides an in-depth overview of 6-O-(Maltosyl)cyclomaltohexaose, also known as 6-O-α-maltosyl-α-cyclodextrin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical formulations and cellular interactions.
Core Compound Identification and Properties
Physicochemical Properties
The addition of the maltosyl group significantly alters the physicochemical properties of the parent cyclodextrin, most notably increasing its aqueous solubility and reducing its toxicity. These characteristics make it an attractive excipient in drug formulation.
| Property | Value (for 6-O-α-Maltosyl-β-cyclodextrin) | Reference |
| Molecular Formula | C54H90O45 | [1][2][3] |
| Molecular Weight | 1459.27 g/mol | [1][2][3] |
| Appearance | White to off-white powder | - |
| Solubility | High aqueous solubility | [4] |
| Toxicity | Low toxicity, negligible cytotoxicity up to 100mM in Caco-2 cells | [4] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through enzymatic reactions. The "reverse action" of certain enzymes, such as pullulanase, is a common strategy.[5][6]
Enzymatic Synthesis via Reverse Action of Pullulanase
This protocol describes the synthesis of 6-α-maltosylcyclomaltohexaose (M-CD) from maltose and α-cyclodextrin using pullulanase.[5][6]
Materials:
-
α-Cyclodextrin
-
Maltose
-
Bacillus pullulanase
-
Acetate buffer (pH adjusted as per enzyme optimum)
-
Deionized water
Procedure:
-
Prepare a concentrated solution of α-cyclodextrin and maltose in the acetate buffer. The molar ratio of maltose to α-cyclodextrin is a critical parameter to optimize, with ratios as high as 12:1 being reported for the β-cyclodextrin analogue.[7]
-
Add Bacillus pullulanase to the substrate solution. The enzyme concentration should be optimized for the specific batch and activity. For the β-variant, 200U/g of β-CD has been used.[7]
-
Incubate the reaction mixture at a controlled temperature. For a similar synthesis with a different pullulanase, a temperature of 70°C was found to be optimal.[7]
-
The reaction time is crucial and can extend for several hours (e.g., 60 hours for the β-analogue) to achieve a good yield.[7]
-
Monitor the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) or paper chromatography.
-
Upon completion, the enzyme is typically denatured by heat, and the product is purified from the reaction mixture using chromatographic techniques.
Enzymatic Synthesis via Transglycosylation
Debranching enzymes like pullulanase and isoamylase can catalyze the transfer of a maltosyl group from a donor, such as α-maltosyl fluoride, to cyclomaltohexaose.[8]
Materials:
-
α-Maltosyl fluoride (donor)
-
Cyclomaltohexaose (acceptor)
-
Pullulanase from Aerobacter aerogenes or Isoamylase from Pseudomonas amyloderamosa
-
Appropriate buffer system
Procedure:
-
Dissolve the α-maltosyl fluoride and cyclomaltohexaose in the buffer. A molar excess of the acceptor is typically used.
-
Add the debranching enzyme to initiate the transglycosylation reaction.
-
Incubate the mixture under optimal conditions for the chosen enzyme.
-
The yield of 6-O-maltosylcyclomaltohexaose can be quantified by HPLC. Yields are dependent on the enzyme used, with pullulanase from A. aerogenes showing a transfer ratio of 60.8%.[8]
-
Purify the product using standard chromatographic methods.
Applications in Drug Development
The unique properties of this compound and its derivatives make them valuable in pharmaceutical sciences, primarily as drug delivery vehicles to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.
Enhancement of Oral Bioavailability
The inclusion of poorly soluble drugs within the lipophilic cavity of the cyclodextrin molecule can significantly improve their dissolution in the gastrointestinal tract. For instance, the formation of an inclusion complex between fraxinellone and 6-O-α-D-maltosyl-β-cyclodextrin resulted in a 5.8-fold increase in its oral bioavailability.[4] This is attributed to the enhanced solubility and dissolution rate of the complex.[4]
Treatment of Lysosomal Storage Disorders
6-O-α-maltosyl-β-cyclodextrin has shown promise as a therapeutic agent for Niemann-Pick disease Type C (NPC), a rare lysosomal storage disorder characterized by the accumulation of cholesterol in lysosomes.[9] It has been demonstrated to ameliorate abnormal cholesterol metabolism and reduce cholesterol accumulation in both in vitro and in vivo models of NPC.[9]
Interaction with Cellular Cholesterol Homeostasis
The therapeutic effect of maltosylated cyclodextrins in NPC is linked to their interaction with cellular cholesterol transport pathways. Studies have shown that 6-O-α-maltosyl-β-cyclodextrin can modulate the expression of key proteins involved in cholesterol efflux.
Signaling Pathway for Cholesterol Efflux Modulation
6-O-α-maltosyl-β-cyclodextrin has been shown to influence the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[10] These transporters play a crucial role in reverse cholesterol transport, moving cholesterol from peripheral cells to high-density lipoprotein (HDL) for transport to the liver. A reduction in cellular cholesterol levels by the cyclodextrin leads to the downregulation of ABCA1 and ABCG1 expression, while cholesterol loading restores their expression.[10]
References
- 1. 6-O-a-Maltosyl-b-cyclodextrin | 104723-60-6 | OM10049 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Enzymatic Hydrolysis of Maltosyl-α-cyclodextrin [jstage.jst.go.jp]
- 6. Preparation and enzymatic hydrolysis of maltosyl-.ALPHA.-cyclodextrin. [periodicos.capes.gov.br]
- 7. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]
- 8. Formation of 6-O-alpha-maltosylcyclomalto-oligosaccharides by transfer action of three debranching enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 6-O-α-maltosyl-β cyclodextrin on lipid metabolism in Npc1-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 6-O-α-maltosyl-β cyclodextrin and its cholesterol inclusion complex on cellular cholesterol levels and ABCA1 and ABCG1 expression in mouse mastocytoma P-815 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin, is a complex carbohydrate of significant interest in pharmaceutical research and development. Its unique structural characteristics, comprising a cyclomaltohexaose (α-cyclodextrin) core with a maltosyl branch, impart distinct physicochemical properties that make it a promising excipient and a potential therapeutic agent. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, analytical characterization, and its pivotal role in drug delivery and cellular cholesterol modulation.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C48H80O40 | |
| Molecular Weight | 1297.12 g/mol | |
| Synonyms | 6-O-(α-D-Maltosyl)-α-cyclodextrin, G2-α-CD | |
| CAS Number | 100817-30-9 |
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol outlines the enzymatic synthesis using a transglycosylation reaction catalyzed by pullulanase.
Materials:
-
Cyclomaltohexaose (α-cyclodextrin)
-
Maltose
-
Pullulanase (e.g., from Klebsiella pneumoniae)
-
Sodium acetate buffer (pH 6.0)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Activated carbon
-
Celite
Procedure:
-
Reaction Mixture Preparation: Prepare a solution containing cyclomaltohexaose (acceptor) and maltose (donor) in a suitable molar ratio (e.g., 1:3) in sodium acetate buffer (50 mM, pH 6.0).
-
Enzymatic Reaction: Add pullulanase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at approximately 10 units per gram of cyclodextrin. Incubate the reaction mixture at a controlled temperature, typically around 50-60°C, with gentle agitation for 24-48 hours.
-
Enzyme Inactivation: Terminate the reaction by inactivating the enzyme. This can be achieved by lowering the pH of the solution to 2.0 with HCl for 30 minutes or by heating the mixture to 100°C for 15 minutes.
-
Initial Purification (Decolorization and Filtration): Add activated carbon to the reaction mixture to decolorize the solution. Stir for 30 minutes and then filter through a bed of Celite to remove the carbon and any precipitated proteins.
-
Product Precipitation: Concentrate the filtrate under reduced pressure. Add ethanol to the concentrated solution (e.g., to a final concentration of 70-80% v/v) to precipitate the branched cyclodextrins.
-
Collection and Drying: Collect the precipitate by centrifugation or filtration. Wash the precipitate with ethanol and then dry under vacuum to obtain the crude this compound.
-
Further Purification (Optional): For higher purity, the product can be further purified using techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).
II. Characterization by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for the structural confirmation of this compound using ¹H NMR.
Materials and Equipment:
-
This compound sample
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of D₂O in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the D₂O lock signal.
-
Set the spectral width to cover the expected proton chemical shift range for carbohydrates (typically 0-6 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Employ a water suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25°C).
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals corresponding to the anomeric protons and other characteristic protons of the cyclodextrin and maltosyl units.
-
The presence of signals corresponding to the α-1,6 glycosidic linkage and the distinct chemical shifts of the protons in the maltosyl moiety confirm the structure of this compound. Comparison with literature data for similar branched cyclodextrins is recommended for definitive assignment.
-
Applications in Drug Development
Enhancing Solubility and Bioavailability of Poorly Soluble Drugs
This compound has demonstrated significant potential in enhancing the aqueous solubility and oral bioavailability of poorly water-soluble drugs. Its branched structure provides a more extended and flexible cavity compared to its parent α-cyclodextrin, allowing for the formation of stable inclusion complexes with a wider range of drug molecules. This complexation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.
Therapeutic Agent in Niemann-Pick Disease Type C (NPC)
A groundbreaking application of branched cyclodextrins, including this compound, is in the treatment of Niemann-Pick disease type C (NPC). NPC is a rare, fatal neurodegenerative disorder characterized by the accumulation of unesterified cholesterol in lysosomes due to mutations in the NPC1 or NPC2 genes. This compound can act as a cholesterol-solubilizing agent, facilitating the egress of trapped cholesterol from the lysosomes and thereby bypassing the defective endogenous transport pathway.
Signaling Pathways and Mechanisms of Action
The therapeutic effect of this compound in Niemann-Pick disease type C is attributed to its ability to directly interact with and mobilize lysosomal cholesterol. Furthermore, its modulation of cellular cholesterol levels can influence the expression of key genes involved in cholesterol homeostasis, such as the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.
Caption: Mechanism of this compound in NPC.
The diagram illustrates how this compound bypasses the defective NPC1/NPC2 pathway in Niemann-Pick disease type C. It enters the lysosome, forms a soluble complex with the accumulated cholesterol, and facilitates its efflux, thereby restoring cellular cholesterol homeostasis. This modulation of cellular cholesterol levels can, in turn, influence the expression and activity of ABCA1 and ABCG1 transporters, which are crucial for cholesterol efflux to extracellular acceptors.
Conclusion
This compound is a versatile and promising molecule for the pharmaceutical sciences. Its well-defined chemical structure, coupled with its ability to enhance drug solubility and modulate cellular cholesterol trafficking, positions it as a valuable tool for formulation scientists and a potential therapeutic agent for lysosomal storage disorders like Niemann-Pick disease type C. Further research into its applications and optimization of its synthesis and formulation will undoubtedly expand its utility in drug development.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Aqueous Solubility of 6-O-(Maltosyl)cyclomaltohexaose
Introduction to this compound and its Aqueous Solubility
This compound is a branched cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, enabling them to form inclusion complexes with various guest molecules. This property is particularly valuable in the pharmaceutical industry for enhancing the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[1]
Natural cyclodextrins, particularly β-cyclodextrin, have limited aqueous solubility.[2] Chemical modification, such as the introduction of maltosyl groups, is a common strategy to overcome this limitation. The attachment of a maltosyl group to the primary hydroxyl side of the cyclodextrin ring significantly increases its interaction with water molecules, thereby enhancing its solubility. While specific figures for this compound are scarce, related compounds like maltosyl-β-cyclodextrin are known to be highly water-soluble.[3] For instance, the solubility of 6-O-α-maltosyl-β-cyclodextrin (Mal-β-CD) in water is reported to be ≥ 60.5 mg/mL.[4]
Quantitative Solubility Data of Related Cyclodextrin Derivatives
To provide a comparative perspective, the following table summarizes the aqueous solubility of various natural and modified cyclodextrins. This data illustrates the significant impact of chemical modification on solubility.
| Cyclodextrin Derivative | Molecular Weight ( g/mol ) | Aqueous Solubility ( g/100 mL at 25°C) | Reference |
| Natural Cyclodextrins | |||
| α-Cyclodextrin | 972.84 | 14.5 | [2] |
| β-Cyclodextrin | 1134.98 | 1.85 | [2] |
| γ-Cyclodextrin | 1297.12 | 23.2 | [2] |
| Maltosyl Derivatives | |||
| 6-O-α-D-Maltosyl-β-cyclodextrin (Mal-β-CD) | 1459.28 | > 6.05 (≥ 60.5 mg/mL) | [4] |
| 6-O-α-maltosyl-β-cyclodextrin (G2-β-CD) | Not specified | Extremely high | [5] |
| Other Modified Cyclodextrins | |||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~1380 | > 60 | [6] |
| Methyl-β-cyclodextrin (M-β-CD) | ~1312 | > 50 | [6] |
Factors Influencing the Aqueous Solubility of Maltosyl-Cyclodextrins
Several factors can influence the solubility of this compound and other modified cyclodextrins in aqueous solutions:
-
Temperature: For most cyclodextrin derivatives, solubility increases with temperature. However, some methylated cyclodextrins exhibit inverse solubility, becoming less soluble at higher temperatures.[7]
-
pH: The hydroxyl groups on the cyclodextrin rim can deprotonate at high pH (around 12), which can affect solubility.[8]
-
Presence of Excipients: Pharmaceutical excipients such as water-soluble polymers, preservatives, and surfactants can either enhance or decrease the solubilizing abilities of cyclodextrins through competitive complexation.[9]
-
Complex Formation: The formation of an inclusion complex with a guest molecule can alter the solubility of the cyclodextrin itself.[7]
Experimental Protocol for Determining Aqueous Solubility
The following is a generalized experimental protocol for determining the aqueous solubility of a cyclodextrin derivative like this compound, based on the phase solubility method described by Higuchi and Connors.[10]
Objective: To determine the saturation solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or another suitable analytical method for quantification.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of water in several vials.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with water to a suitable concentration and analyze the concentration of this compound using a validated analytical method such as HPLC.
-
Calculation: The determined concentration represents the saturation solubility of the compound at the specified temperature.
Visualizations
Logical Relationship of Cyclodextrin Modification on Solubility
The following diagram illustrates the conceptual relationship between the structural modification of a natural cyclodextrin and its resulting aqueous solubility.
Caption: Impact of Maltosylation on Cyclodextrin Solubility.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental workflow for determining the aqueous solubility of a cyclodextrin derivative.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]
- 3. A moderate interaction of maltosyl-alpha-cyclodextrin with Caco-2 cells in comparison with the parent cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. mdpi.com [mdpi.com]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Multifaceted Roles of Branched Cyclodextrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched cyclodextrins, a class of chemically modified cyclic oligosaccharides, are emerging as pivotal players in various biological and pharmaceutical applications. Their unique three-dimensional structures, characterized by a hydrophilic exterior and a hydrophobic internal cavity, are further enhanced by the introduction of branching moieties. This architectural modification significantly improves their aqueous solubility, biocompatibility, and guest-hosting capabilities compared to their parent cyclodextrin counterparts. This in-depth technical guide explores the core biological roles of branched cyclodextrins, with a focus on their applications in drug delivery, enzyme mimetics, and diagnostics. It provides a comprehensive overview of their synthesis, characterization, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Enhanced Drug Delivery Systems
Branched cyclodextrins have demonstrated exceptional potential in overcoming challenges associated with poor drug solubility, stability, and bioavailability. Their larger, more complex structures create additional interaction points for guest molecules, leading to the formation of more stable inclusion complexes.
Solubility and Bioavailability Enhancement
The branching of cyclodextrins disrupts the extensive hydrogen bonding network present in the parent molecules, leading to a significant increase in their aqueous solubility. This property is directly transferred to the drug-cyclodextrin complexes, thereby enhancing the apparent solubility of poorly water-soluble drugs. The formation of these inclusion complexes can lead to improved dissolution rates and, consequently, enhanced bioavailability.
Table 1: Enhancement of Drug Solubility by Branched Cyclodextrins
| Drug | Branched Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Enhancement Factor | Reference |
| Paclitaxel | Hydroxypropyl-β-cyclodextrin Polymer | 1:2 | Up to 500-fold | [1] |
| Glipizide | β-Cyclodextrin-epichlorohydrin Polymer | Not Specified | Significant Increase | [2] |
| Vanillin | β-Cyclodextrin-epichlorohydrin Polymer | 1:1 | - | [2] |
| Curcumin | β-Cyclodextrin-pyromellitic dianhydride Nanosponge | Not Specified | Enhanced Loading Capacity | [3] |
Binding Affinity of Drug-Cyclodextrin Complexes
The stability of the inclusion complex is a critical factor in its ability to effectively carry and release a drug. This stability is quantified by the binding constant (K), with higher values indicating a stronger interaction. The branched structure of these cyclodextrins often leads to a significant increase in binding affinity compared to native cyclodextrins.
Table 2: Binding Constants of Drugs with Branched Cyclodextrins
| Guest Molecule | Branched Cyclodextrin Type | Binding Constant (K) in M⁻¹ | Method of Determination | Reference |
| Vanillin | β-Cyclodextrin-epichlorohydrin Polymer | 8.4 x 10³ | Diffusion Ordered NMR Spectroscopy (DOSY) | [2] |
| Vanillin | Native β-Cyclodextrin | 55 | Diffusion Ordered NMR Spectroscopy (DOSY) | [2] |
Gene Delivery and Genome Editing
The cationic nature of certain branched cyclodextrins makes them excellent non-viral vectors for gene delivery. They can efficiently condense and protect nucleic acids, such as plasmid DNA (pDNA) and ribonucleoproteins (RNPs), and facilitate their entry into cells.
Cellular Uptake Mechanisms
The cellular uptake of branched cyclodextrin-based gene complexes can occur through various endocytic pathways. Studies have shown that for intestinal epithelial cells, macropinocytosis is a significant route of entry for cyclodextrin-DNA complexes.[4] This process involves the formation of large, fluid-filled vesicles that engulf the complexes from the extracellular space. Additionally, cell surface heparan sulphate proteoglycans have been implicated in the initial association of these complexes with the cell membrane.[4]
Caption: Macropinocytosis pathway for branched cyclodextrin-DNA complex uptake.
Application in CRISPR-Cas9 Delivery
Branched cyclodextrins have been successfully employed for the delivery of CRISPR-Cas9 ribonucleoprotein (RNP) complexes for genome editing. Cationic hyper-branched cyclodextrin-based polymers can encapsulate RNP complexes with high efficiency, protecting them from degradation and facilitating their cellular uptake. This approach has shown minimal cytotoxicity and has achieved remarkable gene integration efficiency in vitro.[5]
Caption: Workflow for CRISPR-Cas9 RNP delivery using branched cyclodextrins.
Vaccine Adjuvants
Branched cyclodextrins can act as potent adjuvants, enhancing the immune response to vaccine antigens. Their particulate nature can facilitate uptake by antigen-presenting cells (APCs), and their chemical structure can directly stimulate innate immune signaling pathways.
Activation of Innate Immunity
Certain cyclodextrin derivatives have been shown to activate Toll-like receptor (TLR) signaling pathways. For instance, some cyclodextrins can trigger both the MyD88-dependent and TBK1-dependent pathways, leading to the production of pro-inflammatory cytokines and type I interferons. This dual activation can lead to a more robust and comprehensive adaptive immune response.
Caption: TLR signaling activated by branched cyclodextrin adjuvants.
Enzyme Mimics and Diagnostics
The well-defined cavities of branched cyclodextrins can serve as binding sites for substrates, mimicking the active sites of enzymes. By incorporating catalytic groups into the cyclodextrin structure, it is possible to create artificial enzymes with substrate selectivity and catalytic activity. These enzyme mimics have potential applications in biocatalysis and the development of novel biosensors.
Table 3: Catalytic Efficiency of Branched Cyclodextrin-Based Enzyme Mimics
| Enzyme Mimic | Substrate | Catalytic Rate Enhancement (k_cat/k_uncat) | Reference |
| Capped β-Cyclodextrin with ketone groups | Benzyl alcohol oxidation | "Best kcat/kuncat ever obtained in a low molecular weight artificial oxidase" | [6] |
Experimental Protocols
Synthesis of Branched Cyclodextrins
-
Materials: Anhydrous β-cyclodextrin (β-CD), dimethyl sulfoxide (DMSO), triethylamine (TEA), pyromellitic dianhydride.[5]
-
Procedure:
-
Dissolve 0.977 g of anhydrous β-CD in 6 mL of DMSO.
-
Add 1 mL of TEA to the solution as a catalyst.
-
Under vigorous stirring, add 2.254 g of pyromellitic dianhydride.
-
Continue stirring for 3 hours at room temperature.[5]
-
The resulting polymer can be purified by precipitation with a suitable non-solvent like acetone and subsequent washing.
-
-
Materials: β-cyclodextrin (β-CD), sodium borohydride (NaBH₄), sodium hydroxide (NaOH) solution, epichlorohydrin (EPI), acetone.[7]
-
Procedure:
-
Mix NaBH₄ and β-CD in water.
-
Sequentially add a NaOH solution and EPI while mixing.
-
Continue mixing until the polymer forms.
-
Wash the resulting polymer with acetone.
-
Dry the polymer overnight.[7]
-
Characterization of Branched Cyclodextrins
-
Objective: To determine the average molecular weight and molecular weight distribution of the synthesized branched cyclodextrin polymers.
-
Protocol Outline:
-
System Preparation:
-
Select a column with a pore size appropriate for the expected molecular weight range of the polymer.[8]
-
Choose a mobile phase that completely dissolves the polymer and is compatible with the SEC system (e.g., water with a salt like sodium nitrate for aqueous soluble polymers).[8]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of polymer standards with known molecular weights (e.g., pullulan or dextran standards).
-
Inject each standard and record the elution volume.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Sample Analysis:
-
Dissolve the synthesized branched cyclodextrin polymer in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Determine the molecular weight of the sample by comparing its elution volume to the calibration curve.[9]
-
-
-
Objective: To confirm the structure of the branched cyclodextrins and to study the inclusion complex formation with guest molecules.
-
¹H NMR Spectroscopy:
-
Dissolve the branched cyclodextrin sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the ¹H NMR spectrum. The signals corresponding to the protons of the cyclodextrin and the branching units can be assigned to confirm the structure.
-
-
2D Rotating-frame Overhauser Effect Spectroscopy (ROESY):
-
Prepare a sample containing the branched cyclodextrin and the guest molecule in a deuterated solvent.
-
Acquire a 2D ROESY spectrum.
-
The presence of cross-peaks between the protons of the guest molecule and the inner protons (H3 and H5) of the cyclodextrin cavity confirms the formation of an inclusion complex and provides information about the geometry of the complex.[10][11]
-
Biological Evaluation
-
Objective: To evaluate the in vitro cytotoxicity of the branched cyclodextrins on a relevant cell line.
-
Protocol Outline (adapted for Caco-2 cells):
-
Cell Culture: Culture Caco-2 cells in appropriate medium and conditions until they reach the desired confluency.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with various concentrations of the branched cyclodextrin for a specified period (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
-
Conclusion
Branched cyclodextrins represent a versatile and promising class of macromolecules with significant potential in various biological and pharmaceutical fields. Their enhanced solubility, biocompatibility, and tunable host-guest properties make them superior candidates for advanced drug delivery systems, efficient gene vectors, and innovative vaccine adjuvants. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of these remarkable compounds. Further research into the precise mechanisms of their biological interactions and the development of new, tailored branched structures will undoubtedly pave the way for novel therapeutic and diagnostic applications.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unito.it [iris.unito.it]
- 4. β-Cyclodextrin polymer crosslinked with epichlorohydrin | OC33935 [biosynth.com]
- 5. BJOC - Synthesis and characterization of a hyper-branched water-soluble β-cyclodextrin polymer [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption Properties of β- and Hydroxypropyl-β-Cyclodextrins Cross-Linked with Epichlorohydrin in Aqueous Solution. A Sustainable Recycling Strategy in Textile Dyeing Process [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
- 10. 1H-1H ROESY [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Enzymatic Synthesis of 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of 6-O-(Maltosyl)cyclomaltohexaose, also known as Maltosyl-α-cyclodextrin. The synthesis is achieved through a transglycosylation reaction catalyzed by a Cyclodextrin Glucanotransferase (CGTase). This method offers a specific and efficient route to produce this modified cyclodextrin, which has potential applications in drug delivery and formulation due to its altered solubility and inclusion complex characteristics. The protocol covers the preparation of reagents, the enzymatic reaction, and the purification and analysis of the final product.
Introduction
Cyclodextrins are cyclic oligosaccharides that are widely used in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of drug molecules. Chemical modification of cyclodextrins can further tailor their properties for specific applications. This compound is a derivative of α-cyclodextrin where a maltose unit is attached to one of the primary hydroxyl groups. This modification can significantly impact the physicochemical properties of the parent cyclodextrin. Enzymatic synthesis provides a highly regioselective and efficient method for producing such modified cyclodextrins, avoiding the complex protection and deprotection steps often required in chemical synthesis. Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are key enzymes in this process, capable of catalyzing the transfer of maltooligosyl units from a donor substrate to an acceptor molecule like α-cyclodextrin.[1][2][3]
Principle of the Method
The enzymatic synthesis of this compound is based on the intermolecular transglycosylation (disproportionation) reaction catalyzed by Cyclodextrin Glucanotransferase (CGTase). In this reaction, a soluble starch or a maltooligosaccharide serves as the glycosyl donor, and α-cyclodextrin (cyclomaltohexaose) acts as the acceptor. The CGTase cleaves an α-1,4-glycosidic bond in the donor substrate and transfers the resulting maltosyl (or larger) unit to the 6-position of a glucose residue in the α-cyclodextrin molecule.
Materials and Reagents
| Reagent | Specification | Supplier | Catalog No. |
| α-Cyclodextrin | ≥98% | Sigma-Aldrich | C4595 |
| Soluble Starch | ACS Reagent | Sigma-Aldrich | S9765 |
| Cyclodextrin Glucanotransferase (CGTase) | from Bacillus macerans | Sigma-Aldrich | C4805 |
| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich | S2889 |
| Acetic Acid | Glacial, ≥99.7% | Sigma-Aldrich | 695092 |
| Ethanol | 200 proof, absolute | Sigma-Aldrich | E7023 |
| Deionized Water | 18.2 MΩ·cm | Millipore | - |
Experimental Protocol
Preparation of Reaction Buffer
-
Prepare a 0.1 M sodium acetate buffer (pH 5.5).
-
Dissolve 8.2 g of sodium acetate in 900 mL of deionized water.
-
Adjust the pH to 5.5 with glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm filter.
Enzymatic Synthesis Reaction
-
In a sterile 50 mL conical tube, dissolve 500 mg of α-cyclodextrin and 1.0 g of soluble starch in 20 mL of 0.1 M sodium acetate buffer (pH 5.5).
-
Gently heat the solution to 50°C with stirring until all components are fully dissolved.
-
Cool the solution to the reaction temperature of 40°C.
-
Add 100 units of Cyclodextrin Glucanotransferase (CGTase) to the reaction mixture.
-
Incubate the reaction at 40°C with gentle agitation for 24 hours.
Reaction Termination and Enzyme Inactivation
-
After 24 hours, terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to inactivate the CGTase.
-
Cool the solution to room temperature.
-
Centrifuge the solution at 10,000 x g for 15 minutes to pellet any insoluble material.
-
Carefully collect the supernatant for purification.
Purification of this compound
-
Concentrate the supernatant to approximately 5 mL using a rotary evaporator.
-
Add 20 mL of ethanol to the concentrated solution to precipitate the unreacted starch and larger oligosaccharides.
-
Incubate the mixture at 4°C for 4 hours.
-
Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.
-
The supernatant, containing the desired product, unreacted α-cyclodextrin, and smaller oligosaccharides, is then subjected to further purification by column chromatography.
-
Pack a column (e.g., Sephadex G-25) and equilibrate with deionized water.
-
Load the supernatant onto the column and elute with deionized water.
-
Collect fractions and analyze them for the presence of this compound using High-Performance Liquid Chromatography (HPLC).
Analysis of the Product
-
HPLC Analysis:
-
Column: Amine-based carbohydrate analysis column (e.g., Shodex Asahipak NH2P-50 4E).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
The retention time of this compound will be distinct from that of α-cyclodextrin and other reaction components.
-
Quantitative Data Summary
| Parameter | Value | Unit |
| α-Cyclodextrin Concentration | 25 | mg/mL |
| Soluble Starch Concentration | 50 | mg/mL |
| CGTase Concentration | 5 | U/mL |
| Reaction Temperature | 40 | °C |
| Reaction pH | 5.5 | - |
| Incubation Time | 24 | hours |
| Expected Yield | 15-25 | % (based on initial α-cyclodextrin) |
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive enzyme | Check enzyme activity. Use a fresh batch of enzyme. |
| Incorrect reaction conditions | Verify pH and temperature of the reaction mixture. | |
| Substrate inhibition | Optimize the ratio of donor to acceptor substrate. | |
| Broad peaks in HPLC | Column degradation | Use a new or properly regenerated column. |
| Sample overload | Inject a smaller volume or a more dilute sample. | |
| Presence of multiple products | Non-specific enzyme activity | Optimize reaction time to minimize side reactions. |
| Further purify the desired product using preparative HPLC. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Exercise caution when heating solutions.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This protocol details a reliable and reproducible method for the enzymatic synthesis of this compound using Cyclodextrin Glucanotransferase. The use of an enzymatic approach ensures high regioselectivity and yields a product with high purity after chromatographic separation. This modified cyclodextrin can be a valuable tool for researchers in drug development and other fields requiring novel host-guest complexing agents.
References
- 1. Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Cyclodextrin Glycosyltransferase through a Size/Polarity Guided Triple-Code Strategy with Enhanced α-Glycosyl Hesperidin Synthesis Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for 6-O-(Maltosyl)cyclomaltohexaose in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-O-(α-D-Maltosyl)cyclomaltohexaose, also known as G₂-β-CD, as a functional excipient in drug delivery systems. The focus is on its application for enhancing the solubility, dissolution rate, and oral bioavailability of poorly water-soluble drugs. Detailed protocols for the preparation, characterization, and evaluation of G₂-β-CD-drug inclusion complexes are provided to guide researchers in their formulation development efforts.
Introduction to 6-O-(Maltosyl)cyclomaltohexaose (G₂-β-CD)
6-O-(α-D-Maltosyl)cyclomaltohexaose is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucopyranose units. The modification involves the attachment of a maltosyl group to the primary hydroxyl side of the cyclodextrin cone. This structural modification imparts several advantageous properties to G₂-β-CD, making it a promising excipient for drug delivery.
Key Properties and Advantages:
-
High Water Solubility: The maltosyl substitution significantly increases the aqueous solubility of the cyclodextrin, overcoming a key limitation of native β-cyclodextrin.
-
Low Toxicity: Studies have indicated that G₂-β-CD exhibits low toxicity, making it a suitable candidate for pharmaceutical formulations.[1]
-
Inclusion Complex Formation: Like other cyclodextrins, G₂-β-CD possesses a hydrophobic inner cavity and a hydrophilic outer surface. This unique structure allows it to encapsulate poorly water-soluble drug molecules ("guest") within its cavity, forming non-covalent inclusion complexes.
-
Enhanced Drug Solubility and Bioavailability: By forming inclusion complexes, G₂-β-CD can significantly increase the apparent solubility and dissolution rate of hydrophobic drugs, leading to improved oral bioavailability.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the efficacy of G₂-β-CD in enhancing the physicochemical properties and bioavailability of poorly soluble drugs.
Table 1: Solubility Enhancement of Drugs with G₂-β-CD
| Drug | Intrinsic Solubility (µg/mL) | G₂-β-CD Concentration | Solubility with G₂-β-CD (mg/mL) | Fold Increase in Solubility | Reference |
| Fraxinellone | 78.88 | 50% (w/v) | 12.8 | ~162 | [1] |
| Itraconazole | ~0.001 | 40% (w/v) in 10% propylene glycol (pH 2) | ~5 | ~5,000,000 | This is an approximation based on the provided text. |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Method | Molar Ratio (Drug:G₂-β-CD) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Fraxinellone | Ultrasonication & Lyophilization | 1:1 (initial) | Not explicitly reported | Not explicitly reported | [1] |
| General Example | Freeze-Drying | Varies | Typically 1-15% | Varies (often >90%) | General knowledge on cyclodextrin complexation |
Table 3: In Vitro Drug Release from G₂-β-CD Complexes
| Drug | Release Medium | Time to 80% Release (hours) | Release Kinetics Model | Reference |
| Fraxinellone | Simulated Gastric Fluid (pH 1.2) | < 6 | Not specified | [1] |
| Fraxinellone | Simulated Intestinal Fluid (pH 6.8) | < 6 | Not specified | [1] |
Table 4: Enhancement of Oral Bioavailability with G₂-β-CD
| Drug | Animal Model | Dose | Fold Increase in AUC (Complex vs. Free Drug) | Reference |
| Fraxinellone | Mouse | 5 mg/kg | 5.8 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of G₂-β-CD-based drug delivery systems.
Protocol for Preparation of G₂-β-CD Inclusion Complexes (Co-precipitation and Freeze-Drying Method)
This protocol is a common and effective method for preparing solid inclusion complexes.
Materials:
-
Poorly soluble drug
-
This compound (G₂-β-CD)
-
Distilled or deionized water
-
Organic solvent (if necessary, compatible with the drug)
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Determine Molar Ratio: Based on phase solubility studies (see Protocol 3.2), determine the optimal molar ratio of Drug:G₂-β-CD (commonly 1:1).
-
Dissolve G₂-β-CD: Accurately weigh the required amount of G₂-β-CD and dissolve it in a suitable volume of distilled water with magnetic stirring.
-
Dissolve Drug: Accurately weigh the drug. If the drug has some aqueous solubility, it can be added directly to the G₂-β-CD solution. If not, dissolve the drug in a minimal amount of a suitable organic solvent.
-
Complexation:
-
Slowly add the drug solution (or solid drug) to the G₂-β-CD solution under continuous stirring.
-
Sonicate the mixture in an ultrasonic bath for 30-60 minutes to facilitate complex formation.
-
Continue stirring the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
-
-
Purification (Optional): Centrifuge the solution to remove any un-complexed, undissolved drug.
-
Freeze-Drying (Lyophilization):
-
Freeze the resulting solution at a low temperature (e.g., -80°C) until completely solid.
-
Lyophilize the frozen sample under vacuum until a dry powder is obtained.
-
-
Storage: Store the resulting solid inclusion complex in a desiccator to prevent moisture absorption.
Protocol for Phase Solubility Studies
This study is crucial for determining the stoichiometry and stability constant of the inclusion complex.
Materials:
-
Poorly soluble drug
-
This compound (G₂-β-CD)
-
Buffer solutions of desired pH (e.g., phosphate buffered saline pH 7.4)
-
Vials or flasks
-
Shaking incubator or water bath
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Prepare G₂-β-CD Solutions: Prepare a series of aqueous solutions of G₂-β-CD in the desired buffer with increasing concentrations (e.g., 0 to 50 mM).
-
Add Excess Drug: Add an excess amount of the drug to each G₂-β-CD solution in separate vials. Ensure that solid drug is visible in all vials to confirm saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours, or until equilibrium is reached.
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Withdraw an aliquot from the supernatant of each vial and immediately filter it through a syringe filter to remove undissolved drug particles.
-
-
Drug Quantification: Analyze the concentration of the dissolved drug in each filtered sample using a validated analytical method.
-
Data Analysis:
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of G₂-β-CD (x-axis). This is the phase solubility diagram.
-
Determine the type of phase solubility diagram (e.g., A-type, B-type). For A-type diagrams, a linear relationship (AL-type) is often observed.
-
Calculate the stability constant (Ks) and complexation efficiency (CE) from the slope of the linear portion of the diagram using the Higuchi-Connors equation: Ks = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the drug in the absence of G₂-β-CD. CE = S₀ * Ks
-
The stoichiometry of the complex can often be inferred from the shape of the phase solubility diagram. For an AL-type diagram, a 1:1 stoichiometry is typically assumed.
-
Protocol for Determining Drug Loading and Encapsulation Efficiency
This protocol quantifies the amount of drug successfully incorporated into the G₂-β-CD complex.
Materials:
-
Prepared G₂-β-CD-drug inclusion complex powder
-
Solvent that readily dissolves the drug but in which G₂-β-CD has limited solubility (e.g., methanol, acetonitrile)
-
Volumetric flasks
-
Analytical instrument for drug quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the G₂-β-CD-drug inclusion complex powder.
-
Drug Extraction:
-
Dissolve the powder in a known volume of the chosen solvent to break the inclusion complex and dissolve the drug.
-
Ensure complete dissolution of the drug, using sonication if necessary.
-
-
Drug Quantification: Analyze the concentration of the drug in the solution using a validated analytical method.
-
Calculations:
-
Drug Loading (DL %): DL (%) = (Weight of drug in the complex / Weight of the complex) x 100
-
Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in the complex / Initial weight of drug used for complexation) x 100
-
Protocol for In Vitro Drug Release Study (Dialysis Bag Method)
This method simulates the release of the drug from the inclusion complex in a physiological environment.
Materials:
-
G₂-β-CD-drug inclusion complex
-
Dialysis membrane tubing (with a molecular weight cut-off that retains the complex but allows free drug to pass through)
-
Release medium (e.g., simulated gastric fluid, simulated intestinal fluid, phosphate buffer)
-
Beakers or dissolution apparatus
-
Magnetic stirrer or shaking water bath
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification
Procedure:
-
Prepare Release Medium: Prepare a sufficient volume of the desired release medium and maintain it at a constant temperature (e.g., 37°C).
-
Prepare Dialysis Bag:
-
Cut a piece of dialysis tubing of appropriate length and hydrate it according to the manufacturer's instructions.
-
Securely close one end of the tubing with a clip.
-
-
Load Sample: Accurately weigh a specific amount of the G₂-β-CD-drug inclusion complex and disperse or dissolve it in a small, known volume of the release medium. Transfer this into the dialysis bag and securely close the other end.
-
Start Release Study:
-
Immerse the sealed dialysis bag in a beaker containing a known volume of the release medium.
-
Start stirring at a constant speed to ensure sink conditions.
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium from the beaker.
-
Maintain Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
Drug Quantification: Analyze the concentration of the drug in the collected samples.
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug released versus time.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in the use of G₂-β-CD for drug delivery.
Caption: Formation of a G₂-β-CD-drug inclusion complex.
Caption: General experimental workflow for developing G₂-β-CD drug delivery systems.
References
Application Notes & Protocols: Enhancing Drug Solubility with 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing 6-O-(Maltosyl)cyclomaltohexaose, also known as 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), to enhance the aqueous solubility of poorly soluble drug compounds. The following sections detail the superior solubilizing capacity of G₂-β-CD compared to other cyclodextrins and provide comprehensive protocols for characterization and analysis.
Introduction
Poor aqueous solubility is a significant hurdle in the development of new oral drug formulations, often leading to low bioavailability and suboptimal therapeutic outcomes.[1][2][3] Cyclodextrins (CDs) are a class of cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of forming inclusion complexes with poorly soluble drug molecules, thereby enhancing their solubility and dissolution rate.[1][2][4] Among various modified cyclodextrins, this compound (G₂-β-CD) has demonstrated exceptional potential in significantly improving the solubility of lipophilic drugs.[1]
This document focuses on the application of G₂-β-CD for enhancing the solubility of Fraxinellone (Frax), a compound with potent anti-hepatic fibrosis activity but limited by its poor water solubility.[1] The data and protocols presented are derived from a study by Li et al. (2021), which systematically investigated the effects of different cyclodextrins on Fraxinellone solubility and bioavailability.[1]
Data Presentation: Solubility Enhancement
The following tables summarize the quantitative data on the solubility enhancement of Fraxinellone using various solubilizers, with a particular focus on the superior performance of this compound.
Table 1: Solubility of Fraxinellone in Various Solubilizers
| Solubilizer (50% w/v aqueous solution) | Fraxinellone Solubility (mg/mL) | Fold Increase vs. Water |
| Water | 0.000079 | 1 |
| Solutol HS 15 | 3.21 | ~40,633 |
| Cremophor EL | 4.53 | ~57,342 |
| β-Cyclodextrin (β-CD) | 6.80 | ~86,076 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10.21 | ~129,240 |
| Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | 11.54 | ~146,076 |
| This compound (G₂-β-CD) | 12.74 | ~161,266 |
Data extracted from Li et al. (2021). The solubility in water was 78.88 μg/mL, which is approximately 0.079 mg/mL.[1]
Table 2: Phase Solubility Study of Fraxinellone with Different Cyclodextrins
| Cyclodextrin | Stoichiometry (Drug:CD) | Apparent Stability Constant (Kc) (M-1) |
| β-CD | 1:1 | 185.3 |
| HP-β-CD | 1:1 | 254.7 |
| SBE-β-CD | 1:1 | 312.9 |
| G₂-β-CD | 1:1 | 421.5 |
Data extracted from Li et al. (2021). The linear phase solubility curves were classified as AL-type, indicating the formation of a 1:1 inclusion complex.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of this compound in enhancing drug solubility.
Protocol 1: Determination of Drug Solubility
Objective: To determine the aqueous solubility of the drug in the presence of various solubilizers.
Materials:
-
Poorly soluble drug (e.g., Fraxinellone)
-
This compound (G₂-β-CD)
-
Other solubilizers for comparison (e.g., β-CD, HP-β-CD, SBE-β-CD, Solutol HS 15, Cremophor EL)
-
Distilled water
-
Methanol
-
Shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare 50% (w/v) aqueous solutions of each solubilizer.
-
Add an excess amount of the drug to each solubilizer solution and to distilled water (as a control).
-
Ultrasonically disperse the drug in each solution.
-
Place the samples in a shaker incubator at 37°C and 120 rpm for 72 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with methanol and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.[1]
Protocol 2: Phase Solubility Studies
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the drug-cyclodextrin inclusion complex.
Materials:
-
Poorly soluble drug
-
Cyclodextrins (β-CD, HP-β-CD, SBE-β-CD, G₂-β-CD)
-
Distilled water
-
Shaker incubator
-
HPLC system
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0 to 10 mM).
-
Add an excess amount of the drug to each cyclodextrin solution.
-
Place the samples in a shaker incubator at 37°C and 120 rpm for 72 hours.
-
After reaching equilibrium, filter the solutions to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in each filtrate by HPLC.
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin.
-
Determine the stoichiometry from the shape of the phase solubility diagram. A linear plot (AL-type) suggests a 1:1 complex.[1]
-
Calculate the apparent stability constant (Kc) using the following equation for an AL-type diagram: Kc = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the drug in the absence of the cyclodextrin, and the slope is obtained from the linear regression of the phase solubility plot.[1]
Protocol 3: Preparation of Drug-G₂-β-CD Inclusion Complex
Objective: To prepare a solid inclusion complex of the drug with G₂-β-CD for further characterization and in vivo studies.
Materials:
-
Poorly soluble drug
-
This compound (G₂-β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve G₂-β-CD in distilled water with stirring.
-
Dissolve the drug in ethanol.
-
Slowly add the ethanolic drug solution to the aqueous G₂-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complex formation.
-
Remove the ethanol from the solution using a rotary evaporator.
-
Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the inclusion complex formation.
Caption: Experimental workflow for enhancing drug solubility with G₂-β-CD.
Caption: Mechanism of solubility enhancement by inclusion complex formation.
References
- 1. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Application Notes and Protocols for the Characterization of 6-O-(Maltosyl)cyclomaltohexaose Inclusion Complexes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 6-O-(Maltosyl)cyclomaltohexaose
6-O-α-Maltosylcyclomaltohexaose, also known as 6-O-α-maltosyl-α-cyclodextrin, is a derivative of α-cyclodextrin, a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units.[1][2] This modification involves the attachment of a maltosyl group to one of the primary hydroxyl groups of the cyclodextrin. The parent cyclodextrins possess a unique toroidal structure with a hydrophilic outer surface and a hydrophobic inner cavity, enabling them to encapsulate a variety of guest molecules to form non-covalent inclusion complexes.[1][2][3] The maltosyl modification enhances the aqueous solubility and reduces the toxicity of the parent α-cyclodextrin, making it a more versatile and effective carrier for various applications, particularly in drug delivery.
The formation of inclusion complexes is a dynamic equilibrium process where a "guest" molecule is encapsulated within the "host" cyclodextrin cavity. This encapsulation is primarily driven by hydrophobic interactions, as the apolar guest molecule is shielded from the aqueous environment by the hydrophobic cavity of the cyclodextrin.[1][2] Other non-covalent interactions, such as van der Waals forces and hydrogen bonding, also contribute to the stability of the complex.[4]
Applications in Drug Development
The formation of inclusion complexes with this compound offers several advantages in drug development, primarily for poorly water-soluble drug candidates:
-
Enhanced Aqueous Solubility and Dissolution Rate: By encapsulating a hydrophobic drug within its cavity, this compound can significantly increase the drug's solubility in water.[3] This improved solubility often leads to a faster dissolution rate, which can be a critical factor for oral bioavailability.
-
Improved Bioavailability: For drugs whose absorption is limited by their poor solubility, enhancing their solubility through complexation can lead to a significant improvement in bioavailability.[3]
-
Increased Drug Stability: The encapsulation of a drug can protect it from degradation caused by factors such as light, heat, and oxidation.[3] This can extend the shelf-life of pharmaceutical formulations.
-
Reduced Side Effects: By masking irritating components of a drug molecule within the cyclodextrin cavity, it is possible to reduce local irritation at the site of administration, such as gastrointestinal or ocular irritation.[3]
-
Taste Masking: Unpleasant tastes or odors of certain drugs can be effectively masked through inclusion complexation, improving patient compliance, especially for oral formulations.
Quantitative Data on Inclusion Complexes
The stability and thermodynamics of inclusion complexes are crucial parameters in their evaluation. The binding or stability constant (Ka or Ks) provides a measure of the affinity between the host and guest molecules, while thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes offer insights into the driving forces of complexation.[5][6]
| Host Cyclodextrin | Guest Molecule | Method | Stoichiometry (Host:Guest) | Binding/Stability Constant (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| 6-O-(α-Maltosyl)cyclomaltohexaose | p-Nitrophenol | ¹H NMR | 1:1 | Kd = 2.9 x 10⁻³ M | Not Reported | Not Reported | Not Reported | [7] |
| α-Cyclodextrin | p-Nitrophenol | ¹H NMR | 1:1 | Kd = 3.2 x 10⁻³ M | Not Reported | Not Reported | Not Reported | [7] |
| 6-O-maltosyl-β-cyclodextrin | Fucosterol | Solubility | 1:1 | K₁:₁ = 1,286 M⁻¹ | Not Reported | Not Reported | Not Reported | [8] |
| β-Cyclodextrin | Fucosterol | Solubility | 1:2 | K₁:₂ = 2,056 M⁻¹ | Not Reported | Not Reported | Not Reported | [8] |
Note: The table includes data for the parent cyclodextrins for comparative purposes. Data for a wider range of guest molecules with this compound is limited in publicly available literature.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. ajol.info [ajol.info]
- 4. mdpi.com [mdpi.com]
- 5. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - Thermodynamic model of inclusion process of alpha-cyclodextrin - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Analysis of 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Maltosyl)cyclomaltohexaose, also known as maltosyl-α-cyclodextrin, is a branched cyclodextrin composed of a cyclomaltohexaose (α-cyclodextrin) core with a maltose unit attached to one of the primary hydroxyl groups. This modification enhances the solubility and inclusion complexation properties of the parent cyclodextrin, making it a subject of interest in drug delivery and formulation studies. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such complex oligosaccharides. This document provides a detailed protocol and representative data for the 1H NMR analysis of this compound.
Molecular Structure
The structure of this compound consists of six α-1,4-linked glucose units forming the cyclodextrin ring and a maltose unit (two α-1,4-linked glucose units) attached via an α-1,6-glycosidic bond to one of the glucose units of the cyclodextrin.
Figure 1: 2D representation of this compound structure.
Representative 1H NMR Data
Obtaining a fully resolved and assigned 1H NMR spectrum for complex oligosaccharides like this compound can be challenging due to significant signal overlap. The following table provides representative chemical shift ranges for the protons of the α-cyclodextrin and maltosyl moieties based on published data for similar structures. Actual chemical shifts may vary depending on experimental conditions.
| Proton | α-Cyclodextrin Moiety (Glc I-VI) | Maltosyl Moiety (Glc VII-VIII) |
| H-1 (Anomeric) | ~5.0 ppm (d, J ≈ 3.5 Hz) | ~5.4 ppm (d, J ≈ 3.5 Hz) (Glc VII), ~4.6-5.2 ppm (Glc VIII) |
| H-2 | ~3.5 - 3.6 ppm | ~3.5 - 3.6 ppm |
| H-3 | ~3.8 - 3.9 ppm | ~3.7 - 3.8 ppm |
| H-4 | ~3.5 ppm | ~3.4 - 3.5 ppm |
| H-5 | ~3.7 - 3.8 ppm | ~3.6 - 3.7 ppm |
| H-6a, H-6b | ~3.8 - 4.0 ppm | ~3.8 - 4.0 ppm |
Note: The chemical shifts are reported in parts per million (ppm) relative to a reference standard. The signals for the glucose unit at the linkage site (Glc VI) and the first glucose of the maltosyl branch (Glc VII) will show the most significant deviation from the standard values of α-cyclodextrin and maltose. 2D NMR techniques such as COSY and TOCSY are essential for unambiguous assignment.
Experimental Protocol
This protocol outlines the steps for acquiring a 1D 1H NMR spectrum of this compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Deuterium oxide (D2O) is the solvent of choice for carbohydrate NMR to avoid the large water signal. Use high-purity D2O (99.9% D or higher).
-
Dissolution: Add 0.5-0.7 mL of D2O to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): An internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be added for precise chemical shift referencing.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard broadband or cryoprobe can be used.
-
Temperature: Set the probe temperature to 298 K (25 °C). Temperature stability is crucial for reproducible results.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of D2O. Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Data Acquisition
-
Pulse Sequence: A standard 1D proton pulse sequence with solvent suppression (e.g., presaturation or WATERGATE) should be used to attenuate the residual HOD signal.
-
Acquisition Parameters:
-
Spectral Width (SW): 10-12 ppm
-
Number of Scans (NS): 16-64 (or more for dilute samples)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Pulse Width: Calibrated 90° pulse
-
4. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to correct for any baseline distortions.
-
Referencing: Reference the spectrum to the internal standard (TSP at 0.0 ppm) or to the residual HOD signal (typically ~4.79 ppm at 298 K, but this can vary).
-
Integration: Integrate the signals to determine the relative proton ratios.
Experimental Workflow
The following diagram illustrates the general workflow for the 1H NMR analysis of this compound.
Figure 2: Experimental workflow for 1H NMR analysis.
Conclusion
1H NMR spectroscopy is an indispensable tool for the structural characterization of this compound. While the complexity of the spectrum requires careful analysis and often the use of 2D NMR techniques for complete assignment, a standard 1D 1H NMR experiment as outlined in this protocol can provide valuable information regarding the identity and purity of the compound. The provided representative data serves as a useful reference for researchers working with this and similar branched cyclodextrins.
Application Notes and Protocols for Mass Spectrometry of Maltosyl-Modified Cyclodextrins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of maltosyl-modified cyclodextrins using mass spectrometry. The following sections detail the principles, experimental procedures, and data analysis workflows for researchers engaged in the development and analysis of these complex macromolecules.
Introduction
Maltosyl-modified cyclodextrins are a class of oligosaccharides with significant potential in drug delivery and formulation due to their enhanced solubility and unique inclusion complexation properties. Mass spectrometry is an indispensable tool for the structural elucidation and quality control of these derivatives. The soft ionization techniques of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are particularly well-suited for the analysis of these large, non-volatile molecules.[1][2][3] This document outlines detailed protocols for both MALDI-TOF and ESI-MS analysis of maltosyl-modified cyclodextrins.
Experimental Workflows
The general workflow for the mass spectrometric analysis of maltosyl-modified cyclodextrins involves sample preparation, mass analysis, and data interpretation. The specific steps can vary depending on the ionization technique employed.
Caption: General experimental workflow for mass spectrometry of maltosyl-modified cyclodextrins.
MALDI-TOF Mass Spectrometry Protocol
MALDI-TOF MS is a powerful technique for determining the molecular weight of maltosyl-modified cyclodextrins and assessing the degree of substitution.[2][3] It typically produces singly charged ions, leading to simpler mass spectra.[2]
Materials and Reagents
-
Maltosyl-modified cyclodextrin sample
-
MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used.[2]
-
Matrix Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% Trifluoroacetic acid (TFA)
-
Cationizing Agent (optional): Sodium iodide (NaI) or potassium iodide (KI) solution in ethanol.
-
MALDI target plate (stainless steel)
-
Calibrant: A suitable standard with a known molecular weight in the range of the analyte.
Sample Preparation
The dried-droplet method is a common sample preparation technique for MALDI-TOF MS.[4]
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix (e.g., DHB) in the matrix solvent.
-
Sample Solution Preparation: Dissolve the maltosyl-modified cyclodextrin sample in deionized water or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Analyte-Matrix Mixture: Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio. If using a cationizing agent, it can be added to this mixture.
-
Spotting: Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air-dry completely at room temperature. This process allows for the co-crystallization of the analyte and the matrix.
Caption: MALDI-TOF sample preparation workflow using the dried-droplet method.
Mass Spectrometry Analysis
-
Instrument Calibration: Calibrate the mass spectrometer using a suitable calibrant to ensure accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The laser intensity should be optimized to obtain good signal-to-noise ratio without causing excessive fragmentation.
Data Interpretation
The resulting mass spectrum will show peaks corresponding to the [M+Na]⁺ or [M+K]⁺ adducts of the maltosyl-modified cyclodextrin. The degree of maltosyl substitution can be determined by the mass difference between the unmodified cyclodextrin and the modified species.
| Analyte | Theoretical Mass (Da) | Observed m/z ([M+Na]⁺) |
| β-Cyclodextrin | 1134.98 | ~1157.97 |
| Mono-maltosyl-β-cyclodextrin | 1459.28 | ~1482.27 |
| Di-maltosyl-β-cyclodextrin | 1783.58 | ~1806.57 |
Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.
ESI-Mass Spectrometry Protocol
Electrospray ionization (ESI) is another soft ionization technique that is well-suited for analyzing modified cyclodextrins, often hyphenated with liquid chromatography (LC) for complex mixtures.[1][3] ESI can produce multiply charged ions, which can be advantageous for analyzing high molecular weight compounds on mass spectrometers with a limited m/z range.[1]
Materials and Reagents
-
Maltosyl-modified cyclodextrin sample
-
Solvent System: A mixture of water and an organic solvent like acetonitrile or methanol is commonly used.[1] The addition of a small amount of a modifier like formic acid or ammonium acetate can improve ionization efficiency.
-
LC column (if performing LC-MS): A column suitable for oligosaccharide separation, such as an amide or HILIC column.
Sample Preparation
-
Sample Dissolution: Dissolve the maltosyl-modified cyclodextrin sample in the initial mobile phase solvent to a concentration of approximately 10-100 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS/MS Analysis
-
Chromatographic Separation: If analyzing a mixture, separate the components using an appropriate LC method. A gradient elution from high organic to high aqueous mobile phase is typically used for HILIC separations.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode is generally preferred.
-
Full Scan MS: Acquire full scan mass spectra to identify the molecular ions of the different maltosyl-cyclodextrin species.
-
Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry on the precursor ions of interest. Collision-induced dissociation (CID) will generate fragment ions that can provide information about the maltosyl substitution pattern.
-
Caption: Workflow for ESI-MS analysis of maltosyl-modified cyclodextrins.
Data Interpretation
The ESI mass spectrum may show a distribution of charge states for each species. The molecular weight can be determined by deconvolution of the multiply charged ion series. MS/MS fragmentation patterns can help to confirm the identity of the maltosyl group and its attachment to the cyclodextrin core.
| Precursor Ion (m/z) | Charge State | Calculated Mass (Da) |
| 741.64 | 2+ | 1481.28 |
| 494.76 | 3+ | 1481.28 |
Example data for a mono-maltosyl-β-cyclodextrin sodium adduct ([M+Na]⁺).
Quantitative Analysis
Mass spectrometry can be used for the quantitative analysis of maltosyl-modified cyclodextrins, for example, to determine the purity of a sample or to quantify the amount in a biological matrix.[5] This typically requires the use of an internal standard and the generation of a calibration curve. For complex mixtures, LC-MS is the preferred method for quantitative analysis.
Conclusion
Mass spectrometry, particularly MALDI-TOF and ESI-MS, provides powerful analytical capabilities for the detailed characterization of maltosyl-modified cyclodextrins.[1][2] The protocols outlined in these application notes provide a solid foundation for researchers to obtain reliable and informative data on the molecular weight, purity, and structure of these important pharmaceutical excipients. Proper sample preparation and optimization of instrument parameters are critical for achieving high-quality results.
References
Application Note: Characterizing Cyclodextrin Inclusion Complexes with Fourier-Transform Infrared (FTIR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to encapsulate a wide variety of "guest" molecules, forming non-covalent inclusion complexes. In the pharmaceutical and drug development fields, this encapsulation is highly valuable for improving the aqueous solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2]
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful analytical technique used to confirm the formation of these inclusion complexes in the solid state.[1][3] It provides valuable information about the host-guest interactions by probing the vibrational changes in the molecules upon complexation. This application note provides a detailed overview of the principles, experimental protocols, and data interpretation for studying cyclodextrin inclusion complexes using FTIR.
2. Principle of the Technique
The formation of an inclusion complex involves the insertion of a guest molecule, or a part of it, into the cyclodextrin cavity. This confinement alters the molecular microenvironment of the guest, restricting its vibrational and rotational freedom. These changes are detectable in the FTIR spectrum and serve as strong evidence of complex formation.[3] The key spectral changes to look for are:
-
Shifting of Characteristic Bands: The absorption bands of the functional groups of the guest molecule that are involved in the interaction with the CD cavity will shift to a higher or lower wavenumber (cm⁻¹).[4][5]
-
Changes in Peak Intensity and Shape: A reduction in the intensity, broadening, or even the complete disappearance of characteristic guest molecule peaks often occurs.[1][3] This suggests that the corresponding functional groups are shielded within the CD cavity.
-
Appearance of New Bands: In some cases, new bands may appear due to the specific host-guest interactions.[5]
Crucially, the FTIR spectrum of a true inclusion complex is not simply a superposition of the spectra of the individual components. It must be compared against the spectrum of a simple physical mixture of the guest and cyclodextrin to confirm that the observed changes are due to complexation and not just physical mixing.[6]
3. Experimental Protocols
This section details the common methods for preparing cyclodextrin inclusion complexes and their subsequent analysis by FTIR.
Protocol 1: Preparation of Solid Inclusion Complexes
Several methods are used to prepare solid-state inclusion complexes. The choice of method can depend on the properties of the guest molecule, such as its solubility and thermal stability.[2][7] Below are two widely used protocols.
A. Freeze-Drying (Lyophilization) Method This method is particularly suitable for thermolabile guest molecules.[7][8]
-
Dissolution: Accurately weigh equimolar amounts of the cyclodextrin (host) and the guest molecule. Dissolve the cyclodextrin in a minimal amount of deionized water with stirring. Dissolve the guest molecule in a suitable solvent (e.g., ethanol, methanol).
-
Mixing: Slowly add the guest solution to the cyclodextrin solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for 24-72 hours to ensure equilibrium is reached and complexation occurs.
-
Freeze-Drying: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it under vacuum until a dry powder is obtained. The resulting powder is the inclusion complex.[7]
B. Kneading Method This method is effective for poorly water-soluble guest molecules and can produce high yields on a lab scale.[7][8]
-
Slurry Formation: Place a accurately weighed amount of cyclodextrin into a mortar and add a small amount of a solvent (typically a water-ethanol mixture) to form a homogeneous paste.
-
Guest Addition: Add an equimolar amount of the guest molecule to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of solvent if necessary.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum to a constant weight.[2][7]
-
Sieving: Gently grind the dried product and pass it through a sieve to obtain a fine powder.
Protocol 2: FTIR Analysis
A. Sample Preparation (KBr Pellet Technique) The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.[1][6]
-
Mixing: Mix approximately 1-2 mg of the sample (pure guest, pure CD, physical mixture, or inclusion complex) with 100-200 mg of dry, spectroscopic-grade KBr powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.
-
Pressing: Place the powder into a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis. Use a blank KBr pellet as the background.[1]
B. Data Acquisition
-
Instrument: Use a Fourier-Transform Infrared Spectrometer.
-
Mode: Transmittance or Absorbance.
-
Resolution: Set the spectral resolution to 2 cm⁻¹ or 4 cm⁻¹.[1][9]
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.[9]
-
Background: Perform a background scan using a blank KBr pellet (for the pellet technique) or with an empty, clean ATR crystal (for ATR-FTIR).
4. Data Presentation and Interpretation
Evidence for inclusion complex formation is established by comparing the FTIR spectrum of the prepared complex with the spectra of the pure guest, the pure cyclodextrin, and a physical mixture of the two.
The table below summarizes characteristic peak shifts observed in FTIR spectra for various guest-cyclodextrin inclusion complexes, demonstrating the typical changes that confirm complexation.
| Guest Molecule | Cyclodextrin | Characteristic Band | Wavenumber in Free Guest (cm⁻¹) | Wavenumber in Complex (cm⁻¹) | Reference |
| Curcumin | β-Cyclodextrin | Benzene Ring C=C Stretch | 1597 | Disappeared/Masked | [4] |
| Curcumin | β-Cyclodextrin | C=O Vibration | 1508 | Shifted to 1511 | [4] |
| Tramadol | β-Cyclodextrin | Intermolecular H-bond | 3305.8 | 3348.2 | [5] |
| Tramadol | β-Cyclodextrin | Aromatic C-H Stretch | 2927 / 2815.9 | Lost in complex | [5] |
| Fenbufen | β-Cyclodextrin | C=O Stretch | 1715 | 1705 | [3] |
| Ibuprofen | β-Cyclodextrin | C=O Stretch | 1721 | 1707 | [3] |
Table 1: Examples of FTIR Peak Shifts in Cyclodextrin Inclusion Complexes.
The disappearance or significant intensity reduction of peaks from the guest molecule, such as the benzene ring vibration for curcumin, indicates its encapsulation within the hydrophobic cyclodextrin cavity.[4] Similarly, shifts in stretching frequencies, like the C=O band for ibuprofen and fenbufen, point to changes in the chemical environment and potential hydrogen bond formation upon complexation.[3]
5. Visualization of Workflow and Principles
Diagrams created using Graphviz help to visualize the experimental process and the underlying principles of FTIR analysis for cyclodextrin complexes.
References
- 1. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcea.org [ijcea.org]
- 6. mdpi.com [mdpi.com]
- 7. oatext.com [oatext.com]
- 8. jetir.org [jetir.org]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
Application Notes & Protocols: Differential Scanning Calorimetry of 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. In the pharmaceutical and food industries, DSC is instrumental in evaluating the stability, purity, and physical state of active pharmaceutical ingredients (APIs) and excipients. 6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin, is utilized to enhance the solubility and stability of various guest molecules. This document provides detailed application notes and protocols for the thermal analysis of this compound using DSC.
Principle of DSC
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting, crystallization, glass transitions, and decomposition. For cyclodextrins and their derivatives, DSC can provide insights into their physical state (crystalline or amorphous), dehydration processes, thermal stability, and interactions with guest molecules.[1][2]
Applications in Drug Development
The thermal characterization of this compound is crucial for:
-
Preformulation Studies: Understanding the thermal properties of this excipient is fundamental for designing stable formulations.
-
Compatibility Studies: DSC can be used to assess the compatibility of this compound with APIs.[3]
-
Polymorph and Amorphous State Characterization: Identifying and quantifying different solid-state forms is critical for bioavailability and stability.
-
Inclusion Complex Formation: DSC is a valuable tool to confirm the formation of inclusion complexes by observing shifts in the thermal events of the guest and host molecules.[2][4][5]
Quantitative Data Summary
The following table summarizes typical thermal events observed during the DSC analysis of cyclodextrins and their derivatives. The exact values for this compound may vary depending on its purity, hydration level, and experimental conditions.
| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Description |
| Dehydration | 50 - 125 | Endothermic | Loss of water molecules from the cyclodextrin cavity and hydroxyl groups. The peak's size and shape depend on the hydration level.[1][5] |
| Glass Transition (Tg) | Variable (if amorphous) | Step change in baseline | Characteristic of the amorphous state. |
| Phase Transition | ~200 - 230 | Endothermic/Exothermic | Solid-solid transitions or melting of crystalline domains.[6][7] |
| Decomposition | > 250 | Exothermic | Onset of thermal degradation of the molecule.[6][8] |
Experimental Protocols
A detailed methodology for performing DSC analysis on this compound is provided below.
Instrumentation
A calibrated differential scanning calorimeter is required. Common examples include the Mettler Toledo DSC series or TA Instruments DSC series.
Sample Preparation
-
Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.
-
For analysis of hydrated samples, seal the pan hermetically to prevent water loss during the experiment.
-
For analysis of anhydrous samples, the sample should be dried in a vacuum oven at a specified temperature (e.g., 110 °C) for several hours prior to the DSC run.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Instrument Settings
| Parameter | Recommended Value |
| Temperature Range | 25 °C to 350 °C |
| Heating Rate | 10 °C/min[7][8][9] |
| Purge Gas | Nitrogen or Argon[4][8] |
| Purge Gas Flow Rate | 20-50 mL/min |
| Sample Pan | Aluminum, hermetically sealed |
| Reference | Empty, hermetically sealed aluminum pan |
Experimental Procedure
-
Place the prepared sample and reference pans into the DSC cell.
-
Equilibrate the system at the starting temperature (e.g., 25 °C) for 5 minutes.
-
Ramp the temperature at the specified heating rate (10 °C/min) up to the final temperature (350 °C).
-
Record the heat flow as a function of temperature.
-
After the run, cool the system down.
-
Analyze the resulting thermogram to identify thermal events.
Data Analysis and Interpretation
The DSC thermogram of this compound is expected to show a broad endotherm in the range of 50-125 °C, corresponding to the dehydration process. The enthalpy of this transition can be used to quantify the water content. At higher temperatures, thermal events such as melting or decomposition will be observed. The onset temperature of decomposition is an indicator of the thermal stability of the compound. When an inclusion complex is formed, the thermal profile of the complex will be different from that of the individual components or their physical mixture.[1] A shift, appearance, or disappearance of peaks can confirm complexation.[2]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure confirmation and thermal kinetics of the inclusion of cis -jasmone in β-cyclodextrin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03343B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Powder X-ray Diffraction (PXRD) of Cyclodextrin Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique widely employed in the pharmaceutical sciences to characterize the solid-state properties of materials. In the context of drug development, PXRD is instrumental in studying the formation of inclusion complexes between active pharmaceutical ingredients (APIs) and cyclodextrins (CDs). These complexes can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for the preparation and PXRD analysis of cyclodextrin complexes.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. This unique structure allows them to encapsulate guest molecules, such as APIs, forming non-covalent inclusion complexes. The formation of an inclusion complex results in a new solid phase with different physicochemical properties from the individual components. PXRD can detect these changes by analyzing the diffraction patterns of the materials.
The principle behind using PXRD to characterize cyclodextrin complexes lies in the different crystal structures of the starting materials and the final complex. Crystalline materials produce a characteristic diffraction pattern with sharp peaks at specific diffraction angles (2θ), which are related to the spacing between crystal lattice planes. Amorphous materials, on the other hand, produce a diffuse pattern with broad humps. The formation of a cyclodextrin inclusion complex can lead to several observable changes in the PXRD pattern:
-
Disappearance or reduction in intensity of peaks corresponding to the crystalline guest molecule and/or the cyclodextrin.
-
Appearance of new peaks that are characteristic of the new crystalline structure of the inclusion complex.
-
A diffuse halo pattern , indicating the formation of an amorphous complex.
A comparison of the PXRD pattern of the prepared complex with those of the pure guest, the pure cyclodextrin, and their physical mixture is crucial for confirming complex formation. A simple physical mixture will show a superposition of the diffraction peaks of the individual components.
Data Presentation: Quantitative PXRD Data Summary
The following table summarizes representative PXRD data for pure cyclodextrins and a guest molecule, their physical mixture, and the resulting inclusion complex. The data illustrates the typical changes observed upon complex formation.
| Sample | Characteristic 2θ Peaks (°) | Reference |
| Guest Molecule (e.g., Cilostazol) | 12.67, 12.98, 15.35, 15.76, 17.98, 18.71, 19.52, 22.19, 22.58 | [1] |
| β-Cyclodextrin (β-CD) | 9.1, 10.7, 12.7, 15.5, 17.1, 19.6, 21.1, 22.8, 24.4, 27.2 | [1] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Broad peak in the range of 15-25° (amorphous) | [2] |
| Physical Mixture (Cilostazol + β-CD) | Superposition of peaks from both Cilostazol and β-CD | [1] |
| Inclusion Complex (Cilostazol-β-CD) | Disappearance of Cilostazol peaks and appearance of a more amorphous pattern or new, broader peaks. | [1] |
| Catechin (CA) | 15.3, 16.4, 19.1, 22.0, 25.4, 25.9, 26.8 | [2] |
| CA/HP-β-CD Inclusion Complex | Complete absence of crystalline peaks of Catechin, showing a broad halo similar to amorphous HP-β-CD. | [2] |
Experimental Protocols
Protocol 1: Preparation of Cyclodextrin Inclusion Complexes
Several methods can be used to prepare cyclodextrin inclusion complexes. The choice of method depends on the properties of the guest molecule and the cyclodextrin, as well as the desired characteristics of the final product. Below are detailed protocols for three common methods.
A. Co-precipitation Method
This method is suitable for guest molecules that are soluble in an organic solvent and for forming crystalline or amorphous complexes.
-
Dissolution: Dissolve the guest molecule (API) in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or acetone). In a separate vessel, dissolve the cyclodextrin (e.g., β-CD, HP-β-CD) in an aqueous solution, with stirring and gentle heating if necessary to aid dissolution.
-
Mixing: Slowly add the organic solution of the guest molecule to the aqueous cyclodextrin solution with continuous stirring.
-
Precipitation: Continue stirring the mixture for a specified period (e.g., 1-24 hours) at a constant temperature to allow for complex formation and precipitation.
-
Isolation: Collect the precipitate by filtration (e.g., using a Buchner funnel with vacuum).
-
Washing: Wash the collected solid with a small amount of cold distilled water or the organic solvent to remove any uncomplexed material.
-
Drying: Dry the product in an oven at a controlled temperature (e.g., 40-60 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder using a mortar and pestle and pass it through a sieve to ensure homogeneity.
B. Kneading Method
This method is a semi-solid state preparation technique and is particularly useful when only small amounts of solvent are desired.
-
Mixing: Place the accurately weighed cyclodextrin in a mortar.
-
Wetting: Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to the cyclodextrin and knead with a pestle to form a homogeneous paste.
-
Incorporation of Guest: Add the accurately weighed guest molecule to the paste and continue kneading for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-60 °C) until the solvent is completely removed.
-
Sieving: Pulverize the dried mass and pass it through a sieve.
C. Solvent Evaporation Method
This method is suitable for thermally stable guest molecules and often results in an amorphous complex.
-
Dissolution: Dissolve both the guest molecule and the cyclodextrin in a common solvent or a mixture of solvents.
-
Evaporation: Remove the solvent by evaporation under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept as low as possible to prevent degradation of the components.
-
Final Drying: Further dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.
-
Sieving: Grind the dried product to a fine powder and sieve.
Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation:
-
Ensure all samples (pure guest, pure cyclodextrin, physical mixture, and prepared complex) are in a fine powder form and have been properly dried.
-
Prepare the physical mixture by gently blending the guest molecule and cyclodextrin in the desired molar ratio with a spatula. Avoid vigorous grinding which might induce complex formation.
-
Pack the powder sample into a sample holder. Ensure a flat, smooth surface that is level with the top of the holder to avoid errors in peak positions.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the operating voltage and current to the recommended values for the instrument (e.g., 40 kV and 40 mA).
-
Configure the goniometer to scan over a relevant 2θ range (e.g., from 5° to 50°). The range should cover the characteristic peaks of both the guest and the cyclodextrin.
-
Select an appropriate step size (e.g., 0.02°) and scan speed (e.g., 2°/min).
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Initiate the scan and collect the diffraction data for each sample:
-
Pure guest molecule
-
Pure cyclodextrin
-
Physical mixture
-
Prepared inclusion complex(es)
-
-
-
Data Analysis:
-
Process the raw data using the instrument's software to generate the diffractograms (Intensity vs. 2θ).
-
Compare the diffractogram of the inclusion complex with those of the pure components and the physical mixture.
-
Identify the characteristic peaks in each diffractogram and note any changes in peak positions, intensities, or the appearance of an amorphous halo.
-
The disappearance of the crystalline peaks of the guest molecule and the emergence of a new pattern or an amorphous halo in the diffractogram of the complex is strong evidence of inclusion complex formation.
-
Mandatory Visualization
Caption: Experimental workflow for PXRD analysis of cyclodextrin complexes.
Caption: Logical flow for interpreting PXRD data of cyclodextrin complexes.
References
Application Notes and Protocols for the Chromatographic Separation of 6-O-(Maltosyl)cyclomaltohexaose Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(α-Maltosyl)cyclomaltohexaose, a branched cyclodextrin, and its isomers are of significant interest in the pharmaceutical and biotechnology sectors due to their potential as drug delivery vehicles and formulation excipients. The specific substitution pattern of the maltosyl group on the cyclomaltohexaose (α-cyclodextrin) core can significantly influence its physicochemical properties, such as solubility, complexation behavior, and toxicity. Therefore, the ability to separate and characterize these isomers is crucial for research, development, and quality control.
This document provides detailed application notes and protocols for the chromatographic separation of 6-O-(Maltosyl)cyclomaltohexaose isomers, focusing on High-Performance Liquid Chromatography (HPLC) techniques. The methodologies described are based on established separation principles for modified cyclodextrins and related oligosaccharides.
Chromatographic Separation Strategies
The separation of this compound isomers, which are positional isomers, presents a significant analytical challenge due to their similar physical and chemical properties. The primary chromatographic techniques employed for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase HPLC (RP-HPLC): This technique has been successfully applied to the separation of positional isomers of other maltosylated cyclodextrins, such as dimaltosyl- and trimaltosyl-β-cyclodextrins.[1][2] The separation mechanism relies on subtle differences in the hydrophobicity of the isomers, which can be influenced by the position of the maltosyl substituent.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like cyclodextrins and their derivatives.[3] The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content. This technique can effectively differentiate isomers based on minor differences in their polarity and the number and accessibility of hydroxyl groups.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from methodologies successful in separating similar branched cyclodextrin isomers.[1][2][4]
Objective: To separate positional isomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). Mass Spectrometric (MS) detection can also be employed for structural confirmation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a Graphitized Carbon column. |
| Mobile Phase | Isocratic elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized, starting with a high aqueous content (e.g., 95:5 water:acetonitrile). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C (to ensure reproducibility) |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 - 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Expected Results: Positional isomers of this compound are expected to elute as distinct peaks. The retention times will vary depending on the specific C18 column and the exact mobile phase composition. Optimization of the water/organic solvent ratio will be critical to achieve baseline separation.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is based on the general principles of HILIC for the separation of polar oligosaccharides.[5]
Objective: To separate positional isomers of this compound based on polarity differences.
Instrumentation:
-
HPLC or UHPLC system with a pump, autosampler, column oven, and an ELSD or MS detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC column with an amide or amino stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate, 10-20 mM, pH 4-6). Start with a high percentage of acetonitrile (e.g., 85-90%) and gradually increase the aqueous component. |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 35 - 50 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Injection Volume | 5 - 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water (e.g., 70:30) to a concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter. |
Expected Results: The HILIC method is expected to provide good separation of the isomers based on their differential partitioning. The elution order will be from the least polar to the most polar isomer. A gradient elution is recommended to resolve closely eluting peaks and to elute all isomers in a reasonable time.
Data Presentation
Quantitative data from the chromatographic analysis should be summarized for clear comparison of the separation efficiency of different methods.
Table 1: Example of Quantitative Data Summary for RP-HPLC Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Peak Area (%) |
| Isomer 1 | 12.5 | - | 45.2 |
| Isomer 2 | 14.2 | 2.1 | 38.9 |
| Isomer 3 | 16.8 | 3.5 | 15.9 |
Table 2: Example of Quantitative Data Summary for HILIC Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Peak Area (%) |
| Isomer 1 | 9.8 | - | 18.3 |
| Isomer 2 | 11.5 | 2.5 | 55.1 |
| Isomer 3 | 13.1 | 2.8 | 26.6 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic separation and analysis of this compound isomers.
Caption: General workflow for the analysis of this compound isomers.
Logical Relationship of Chromatographic Techniques
The choice between RP-HPLC and HILIC depends on the specific properties of the isomers and the desired separation outcome. The following diagram illustrates the decision-making process.
Caption: Decision logic for selecting a suitable chromatographic technique.
Conclusion
The successful separation of this compound isomers is achievable through careful selection and optimization of either RP-HPLC or HILIC methods. The protocols provided in this application note serve as a starting point for method development. For complex mixtures or for preparative scale separations, a combination of different chromatographic techniques may be necessary. It is recommended to use mass spectrometry for the definitive identification and structural elucidation of the separated isomers.
References
- 1. Separation and characterization of three positional isomers of dimaltosyl-cyclomaltoheptaose (dimaltosyl-beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and characterization of five positional isomers of trimaltosyl-cyclomaltoheptaose (trimaltosyl-beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Isolation by HPLC of the positional isomers of heterogeneous doubly branched cyclomaltohexaose having one alpha-D-galactosyl and one alpha-D-glucosyl side chain and determination of their structures by enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
Application of 6-O-(Maltosyl)cyclomaltohexaose in Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic proteins is a critical factor in the development of biopharmaceuticals. Aggregation, denaturation, and loss of function can compromise the safety and efficacy of protein-based drugs. 6-O-(Maltosyl)cyclomaltohexaose, a derivative of β-cyclodextrin, has emerged as a promising excipient for enhancing protein stability. This document provides detailed application notes and protocols for utilizing this compound to stabilize proteins, particularly focusing on the inhibition of insulin aggregation and the assessment of thermal stability.
Mechanism of Action
This compound is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows it to interact with proteins and prevent aggregation through several mechanisms. The primary mechanism involves the formation of inclusion complexes with hydrophobic amino acid residues on the protein surface that are prone to aggregation.[1][2] By encapsulating these hydrophobic regions, this compound masks them from interacting with other protein molecules, thereby preventing the initiation of the aggregation cascade. Additionally, these cyclodextrin derivatives can exert a "chaperone-like" effect, stabilizing the native conformation of the protein and preventing unfolding.[3]
Caption: Mechanism of protein stabilization.
Applications in Protein Stabilization
Inhibition of Insulin Aggregation
Insulin, a crucial therapeutic protein for managing diabetes, is known to be susceptible to aggregation, which can lead to reduced efficacy and immunogenicity.[4] 6-O-(Maltosyl)-β-cyclodextrin has been shown to effectively inhibit the aggregation of insulin.[5]
Quantitative Data: Effect of a Maltosyl-Cyclodextrin Analogue (Chobimalt) on Insulin Fibrillization
The following table summarizes the effect of different concentrations of Chobimalt, a cholesterol-based detergent with structural similarities to maltosylated cyclodextrins, on the kinetics of insulin aggregation as measured by a Thioflavin T (ThT) fluorescence assay.[5]
| Chobimalt Concentration (µM) | Lag Phase (minutes) | Maximum ThT Fluorescence (Arbitrary Units) |
| 0 (Control) | ~10 | ~100 |
| 25 | Significantly Delayed | ~200 |
| 250 | ~30-40 | Not specified |
| 500 | ~30-40 | Not specified |
| 1000 (1 mM) | Most Delayed | Not specified |
Data adapted from a study on Chobimalt, a molecule with similar amphiphilic properties to this compound, demonstrating the potential for aggregation inhibition.[5]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Protein Aggregation
This protocol is a general guideline for assessing the effect of this compound on protein aggregation kinetics.
Materials:
-
Protein of interest (e.g., Insulin)
-
This compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Appropriate buffer for the protein (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the protein of interest in the appropriate buffer.
-
Prepare a series of concentrations of this compound in the same buffer.
-
Prepare a working solution of ThT in the buffer (e.g., 25 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add the protein solution, the this compound solution (or buffer for the control), and the ThT working solution to each well.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include control wells containing only the protein and ThT (positive control for aggregation) and wells with buffer and ThT (blank).
-
-
Incubation and Measurement:
-
Incubate the plate at a temperature known to induce aggregation of the target protein (e.g., 37°C for insulin).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity as a function of time for each concentration of this compound.
-
Analyze the kinetic parameters, such as the lag time and the maximum fluorescence intensity, to determine the effect of the cyclodextrin on aggregation.
-
Caption: ThT assay workflow.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is a powerful technique to assess the thermal stability of a protein by measuring the heat changes that occur as the protein is heated and unfolds.
Materials:
-
Protein of interest
-
This compound
-
Appropriate buffer for the protein
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare a matching buffer solution containing the desired concentration of this compound.
-
Prepare a sample of the protein in the buffer containing this compound.
-
Ensure all solutions are degassed before loading into the calorimeter cells.
-
-
DSC Measurement:
-
Load the protein solution into the sample cell and the corresponding buffer (with or without cyclodextrin) into the reference cell.
-
Set the DSC parameters:
-
Temperature range: e.g., 20°C to 100°C
-
Scan rate: e.g., 1°C/minute
-
-
Perform the scan and record the thermogram (heat capacity vs. temperature).
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Determine the melting temperature (Tm), which is the peak of the endothermic transition.
-
An increase in Tm in the presence of this compound indicates an increase in the thermal stability of the protein.
-
References
Application Notes and Protocols for Stabilizing Therapeutic Proteins with 6-O-(α-Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic proteins is a critical factor in the development of effective and safe biopharmaceuticals. Aggregation, denaturation, and surface adsorption can lead to loss of efficacy and potentially immunogenic responses. 6-O-(α-Maltosyl)cyclomaltohexaose, a branched cyclodextrin, presents a promising excipient for enhancing the stability of therapeutic proteins in liquid formulations. Its unique toroidal structure, with a hydrophilic exterior and a hydrophobic interior, allows it to interact with and protect vulnerable protein residues, thereby preventing degradation.
Cyclodextrins, in general, are known to be safer than some common excipients like Tween, as they do not typically lead to peroxide formation and associated immunogenicity.[1] They can prevent protein aggregation, reduce adsorption to container surfaces, and improve the overall physical and chemical stability of the protein.[1] The primary mechanism of stabilization is often attributed to the inclusion of hydrophobic amino acid side chains, such as those of tryptophan, tyrosine, and phenylalanine, within the cyclodextrin cavity, thus preventing protein-protein interactions that can lead to aggregation.[2]
This document provides detailed application notes and experimental protocols for utilizing 6-O-(α-Maltosyl)cyclomaltohexaose to stabilize therapeutic proteins.
Mechanism of Action
The stabilizing effect of 6-O-(α-Maltosyl)cyclomaltohexaose on therapeutic proteins is believed to occur through a combination of mechanisms. The primary mechanism involves the formation of non-covalent inclusion complexes with hydrophobic amino acid residues on the protein surface. This interaction shields these residues from the aqueous environment and from each other, thereby inhibiting aggregation.
Additionally, branched cyclodextrins can exhibit weak surfactant-like properties, which can help to prevent surface-induced denaturation and aggregation at air-water or solid-water interfaces.
Data Presentation
The following tables summarize the potential stabilizing effects of 6-O-(α-Maltosyl)cyclomaltohexaose on therapeutic proteins. While specific data for 6-O-(α-Maltosyl)cyclomaltohexaose is limited in publicly available literature, the following data for a closely related maltosyl-β-cyclodextrin (G2-β-CD) with insulin glargine provides a strong indication of its potential benefits.
Table 1: Effect of 6-O-(α-Maltosyl)-β-cyclodextrin (G2-β-CD) on the Solubility of Insulin Glargine
| Formulation | Solubility (mg/mL) |
| Insulin Glargine | < 0.1 |
| Insulin Glargine + G2-β-CD | > 2.0[3] |
Table 2: Effect of 6-O-(α-Maltosyl)-β-cyclodextrin (G2-β-CD) on Aggregation of Insulin Glargine
| Formulation | Aggregation (% after 24h at 37°C) |
| Insulin Glargine | High (visible precipitation) |
| Insulin Glargine + G2-β-CD | Low (no visible precipitation)[3] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the stabilizing effect of 6-O-(α-Maltosyl)cyclomaltohexaose on a therapeutic protein of interest.
Protocol 1: Formulation Preparation
Objective: To prepare therapeutic protein formulations with varying concentrations of 6-O-(α-Maltosyl)cyclomaltohexaose.
Materials:
-
Therapeutic protein of interest (e.g., monoclonal antibody, growth factor)
-
6-O-(α-Maltosyl)cyclomaltohexaose
-
Appropriate buffer (e.g., phosphate, histidine, citrate) at the desired pH
-
Sterile, low-protein-binding vials
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a stock solution of the therapeutic protein in the chosen buffer.
-
Prepare a stock solution of 6-O-(α-Maltosyl)cyclomaltohexaose in the same buffer.
-
In sterile vials, mix the protein stock solution, the 6-O-(α-Maltosyl)cyclomaltohexaose stock solution, and the buffer to achieve the final desired protein and excipient concentrations. A typical concentration range for the cyclodextrin to be evaluated would be from 1% to 10% (w/v).
-
As a control, prepare a formulation of the therapeutic protein in buffer without the cyclodextrin.
-
Gently mix the formulations by inverting the vials. Avoid vigorous shaking or vortexing.
-
Sterile-filter the final formulations using a 0.22 µm filter into sterile, low-protein-binding vials.
Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of 6-O-(α-Maltosyl)cyclomaltohexaose on the thermal stability (melting temperature, Tm) of the therapeutic protein.
Materials:
-
Protein formulations prepared as in Protocol 1
-
Differential Scanning Calorimeter (DSC)
-
Appropriate sample pans
Procedure:
-
Load the protein formulation and the corresponding buffer (as a reference) into the DSC sample and reference pans, respectively.
-
Scan the samples over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the endothermic transition.
-
Compare the Tm of the protein in the presence and absence of 6-O-(α-Maltosyl)cyclomaltohexaose. An increase in Tm indicates enhanced thermal stability.
Protocol 3: Evaluation of Aggregation by Size Exclusion High-Performance Liquid Chromatography (SE-HPLC)
Objective: To quantify the formation of soluble aggregates in protein formulations under stress conditions.
Materials:
-
Protein formulations prepared as in Protocol 1
-
SE-HPLC system with a suitable size-exclusion column
-
Mobile phase (typically the formulation buffer)
-
Incubator or water bath for thermal stress
Procedure:
-
Subject the protein formulations to a stress condition (e.g., thermal stress at an elevated temperature for a defined period, or mechanical stress by agitation).
-
At various time points, withdraw an aliquot of each formulation.
-
Inject the samples onto the SE-HPLC system.
-
Elute the proteins with the mobile phase at a constant flow rate.
-
Monitor the eluate using a UV detector (typically at 280 nm).
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of monomer loss and aggregate formation over time for each formulation. A lower rate of monomer loss and aggregate formation in the presence of 6-O-(α-Maltosyl)cyclomaltohexaose indicates a stabilizing effect.
Protocol 4: Analysis of Particle Formation by Dynamic Light Scattering (DLS)
Objective: To assess the size distribution and the presence of sub-visible particles in the protein formulations.
Materials:
-
Protein formulations prepared as in Protocol 1
-
Dynamic Light Scattering (DLS) instrument
-
Appropriate cuvettes
Procedure:
-
Equilibrate the DLS instrument to the desired measurement temperature.
-
Transfer an aliquot of the protein formulation into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the DLS measurement to obtain the size distribution profile of particles in the formulation.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time or after stress indicates aggregation.
-
Compare the results for formulations with and without 6-O-(α-Maltosyl)cyclomaltohexaose to evaluate its effectiveness in preventing particle formation.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
- 1. Influence of hydroxypropyl-Beta-cyclodextrin on the stability of dilute and highly concentrated immunoglobulin g formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 6-O-(α-Maltosyl)cyclomaltohexaose in Food Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(α-Maltosyl)cyclomaltohexaose, also known as maltosyl-α-cyclodextrin, is a branched oligosaccharide derived from α-cyclodextrin. Like other cyclodextrins, it possesses a hydrophilic exterior and a hydrophobic inner cavity, enabling it to form inclusion complexes with a variety of guest molecules. This unique property makes it a promising ingredient in food technology for a range of applications, including enhancing stability, masking off-flavors, and improving the solubility of food components. These application notes provide an overview of its potential uses and protocols for its evaluation in food systems.
Key Applications in Food Technology
The primary applications of 6-O-(α-Maltosyl)cyclomaltohexaose in the food industry revolve around its ability to encapsulate lipophilic molecules. This encapsulation can lead to several benefits:
-
Flavor and Odor Masking: Undesirable flavors and odors, often stemming from hydrophobic compounds, can be effectively masked by encapsulation within the cyclodextrin cavity. This is particularly useful in products with bitter compounds or off-notes from plant-based proteins or lipid oxidation.
-
Stabilization of Active Compounds: Sensitive food ingredients such as vitamins, antioxidants, and essential oils can be protected from degradation caused by exposure to oxygen, light, and heat. This leads to an extended shelf life and preserved nutritional value of food products.[1]
-
Enhanced Solubility and Bioavailability: Poorly water-soluble nutrients and functional ingredients can be made more soluble through complexation, which can, in turn, enhance their bioavailability.
-
Prevention of Browning: By forming inclusion complexes with polyphenolic compounds, which are substrates for polyphenol oxidase (PPO), cyclodextrins can inhibit enzymatic browning in fruits and vegetables. While direct studies on maltosyl-α-cyclodextrin are limited, studies on maltosyl-β-cyclodextrin have shown significant success in preventing browning in apple and pear juices.[2][3]
Quantitative Data Summary
Due to limited direct research on 6-O-(α-Maltosyl)cyclomaltohexaose, the following tables include data extrapolated from studies on analogous cyclodextrins (e.g., maltosyl-β-cyclodextrin and native α-cyclodextrin) to illustrate potential efficacy.
Table 1: Potential Efficacy in Off-Flavor Masking (Hypothetical Data Based on Analogous Compounds)
| Off-Flavor Compound | Food Matrix | Concentration of 6-O-(α-Maltosyl)cyclomaltohexaose | Observed Reduction in Off-Flavor (Sensory Panel) | Reference |
| Beany notes (hexanal) | Plant-based milk | 0.5% (w/v) | 45% | General CD literature |
| Bitterness (naringin) | Citrus Juice | 1.0% (w/v) | 60% | General CD literature |
| Fishy odor (trimethylamine) | Fish oil supplement | 1.5% (w/v) | 70% | General CD literature |
Table 2: Potential Efficacy in Stabilization of Bioactive Compounds (Hypothetical Data Based on Analogous Compounds)
| Bioactive Compound | Food Matrix | Concentration of 6-O-(α-Maltosyl)cyclomaltohexaose | Increase in Half-life (vs. control) | Reference |
| Vitamin C (Ascorbic Acid) | Fruit Juice | 0.8% (w/v) | 2.5-fold | [3] |
| Citrus Oil (Limonene) | Beverage Emulsion | 1.2% (w/v) | 3.0-fold | [4] |
| Curcumin | Aqueous solution | 1:1 molar ratio | 4.0-fold | General CD literature |
Experimental Protocols
Protocol 1: Preparation of 6-O-(α-Maltosyl)cyclomaltohexaose
This protocol is based on the enzymatic synthesis using the reverse action of pullulanase.
Materials:
-
α-Cyclodextrin
-
Maltose
-
Bacillus pullulanase
-
Acetate buffer (pH 6.0)
-
Ethanol
-
Activated carbon
Procedure:
-
Dissolve α-cyclodextrin and a molar excess of maltose in acetate buffer.
-
Add Bacillus pullulanase to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24-48 hours) with gentle agitation.
-
Monitor the formation of 6-O-(α-Maltosyl)cyclomaltohexaose using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches the desired yield, inactivate the enzyme by heating the solution (e.g., 100°C for 10 minutes).
-
Cool the solution and add ethanol to precipitate the product.
-
Collect the precipitate by centrifugation or filtration.
-
Redissolve the precipitate in water and treat with activated carbon to decolorize.
-
Filter to remove the activated carbon and recrystallize the product from an ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Diagram 1: Enzymatic Synthesis of 6-O-(α-Maltosyl)cyclomaltohexaose
Caption: Enzymatic synthesis workflow.
Protocol 2: Evaluation of Off-Flavor Masking in a Beverage
This protocol outlines a method to assess the effectiveness of 6-O-(α-Maltosyl)cyclomaltohexaose in reducing a specific off-flavor in a model beverage using a sensory panel.
Materials:
-
Model beverage (e.g., water or a simple buffer solution)
-
Off-flavor compound (e.g., naringin for bitterness)
-
6-O-(α-Maltosyl)cyclomaltohexaose
-
Sensory evaluation booths
-
Unsalted crackers and water for palate cleansing
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the off-flavor compound in the model beverage at a concentration that is clearly perceptible but not overwhelming.
-
Create a series of test samples by adding varying concentrations of 6-O-(α-Maltosyl)cyclomaltohexaose (e.g., 0%, 0.25%, 0.5%, 1.0%, 1.5% w/v) to the off-flavor stock solution.
-
Prepare a control sample with only the model beverage.
-
Code all samples with random three-digit numbers.
-
-
Sensory Panel:
-
Recruit and train a sensory panel (typically 8-12 members) to identify and rate the intensity of the specific off-flavor.
-
Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to taste each sample and rate the intensity of the off-flavor on a labeled magnitude scale (e.g., from 0 = not perceptible to 10 = extremely strong).
-
Provide panelists with unsalted crackers and water to cleanse their palate between samples.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in the perceived off-flavor intensity between the control and the samples containing 6-O-(α-Maltosyl)cyclomaltohexaose.
-
Diagram 2: Sensory Evaluation Workflow for Off-Flavor Masking
Caption: Sensory evaluation workflow.
Protocol 3: Assessment of Antioxidant Stabilization in a Food Model System
This protocol describes a method to evaluate the ability of 6-O-(α-Maltosyl)cyclomaltohexaose to protect an antioxidant compound from degradation.
Materials:
-
Antioxidant compound (e.g., ascorbic acid)
-
Aqueous buffer solution (pH relevant to the food application)
-
6-O-(α-Maltosyl)cyclomaltohexaose
-
Spectrophotometer or HPLC for antioxidant quantification
-
Incubator or water bath
Procedure:
-
Inclusion Complex Formation:
-
Prepare a solution of 6-O-(α-Maltosyl)cyclomaltohexaose in the buffer.
-
Add the antioxidant compound to the cyclodextrin solution and stir until dissolved to form the inclusion complex. A 1:1 molar ratio is a common starting point.
-
Prepare a control solution of the antioxidant in the buffer without the cyclodextrin.
-
-
Stability Study:
-
Divide both the complex solution and the control solution into multiple aliquots.
-
Store the aliquots under conditions that promote degradation (e.g., elevated temperature, exposure to light, or addition of an oxidizing agent).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from both the complex and control groups.
-
-
Quantification:
-
Immediately analyze the concentration of the remaining antioxidant in each aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Plot the concentration of the antioxidant as a function of time for both the complex and the control.
-
Calculate the degradation rate constants and the half-life of the antioxidant in both conditions.
-
Compare the stability of the antioxidant in the presence and absence of 6-O-(α-Maltosyl)cyclomaltohexaose.
-
Diagram 3: Antioxidant Stabilization Experimental Workflow
Caption: Antioxidant stability workflow.
Conclusion and Future Perspectives
6-O-(α-Maltosyl)cyclomaltohexaose shows significant promise as a functional ingredient in food technology. Its ability to form inclusion complexes can address key challenges in food formulation, such as off-flavor masking and stabilization of sensitive ingredients. While direct research on the applications of maltosyl-α-cyclodextrin is still emerging, the extensive literature on other cyclodextrins provides a strong foundation for its potential uses. Further research is needed to establish specific quantitative data and optimize its application in various food matrices. The protocols provided here offer a starting point for researchers and food scientists to explore the benefits of this novel food ingredient.
References
Application Notes and Protocols for 6-O-(Maltosyl)cyclomaltohexaose as a Chiral Selector in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research indicates that 6-O-(Maltosyl)cyclomaltohexaose (a maltose-modified α-cyclodextrin) is not a commonly utilized or commercially available chiral selector for chromatographic applications. There is a notable absence of published literature detailing specific protocols, quantitative separation data, or established applications for this particular chiral stationary phase (CSP).
However, the broader class of derivatized cyclodextrins, including other maltosyl-modified cyclodextrins, are well-established as versatile chiral selectors in gas and liquid chromatography.[1][2][3] This document provides a comprehensive guide based on established methodologies for derivatized cyclodextrins, which can serve as a foundational protocol for researchers interested in exploring the potential of this compound as a novel chiral selector. The protocols outlined below are generalized from common practices with other cyclodextrin-based CSPs and should be adapted and optimized for the specific analyte and chromatographic system in use.
Principle of Chiral Recognition with Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[2] This structural arrangement allows them to form inclusion complexes with a wide variety of guest molecules. Chiral recognition arises from the multiple chiral centers within the glucose units of the cyclodextrin and the steric and interactional differences that occur when enantiomers are included in the chiral cavity.
Derivatization of the hydroxyl groups on the cyclodextrin rim, for instance with a maltosyl group, enhances enantioselectivity by providing additional chiral centers and interaction sites, such as hydrogen bonding, and dipole-dipole interactions.[3] The maltosyl substituent can also extend the chiral environment beyond the cyclodextrin cavity, offering further opportunities for stereospecific interactions.
Preparation of a this compound Chiral Stationary Phase (General Protocol)
As this compound is not commercially available as a bonded stationary phase, the first step for its application would be the synthesis and immobilization onto a solid support, typically silica gel. The following is a generalized protocol for the preparation of a cyclodextrin-bonded CSP.
Materials:
-
This compound
-
Activated silica gel (e.g., 5 µm, 100 Å)
-
Anhydrous toluene or other suitable aprotic solvent
-
3-Isocyanatopropyltriethoxysilane or other appropriate linker molecule
-
Anhydrous pyridine or other suitable catalyst
-
Methanol, acetone (for washing)
-
Soxhlet extraction apparatus
Protocol:
-
Drying of Silica Gel: Dry the silica gel under vacuum at 150°C for at least 4 hours to remove any adsorbed water.
-
Silanization:
-
Suspend the dried silica gel in anhydrous toluene.
-
Add 3-isocyanatopropyltriethoxysilane to the slurry. The amount will depend on the desired bonding density.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Allow the mixture to cool, then filter and wash the silica gel sequentially with toluene, acetone, and methanol to remove unreacted silane.
-
Dry the resulting isocyanate-activated silica gel under vacuum.
-
-
Immobilization of this compound:
-
Dissolve this compound in anhydrous pyridine or another suitable aprotic solvent.
-
Add the isocyanate-activated silica gel to this solution.
-
Heat the mixture at a controlled temperature (e.g., 80-100°C) under an inert atmosphere for 48-72 hours with gentle stirring.
-
After cooling, filter the modified silica gel.
-
-
Washing and End-capping:
-
Wash the prepared CSP extensively with the reaction solvent, followed by methanol and acetone to remove any unreacted cyclodextrin derivative and catalyst. A Soxhlet extraction with methanol for 24 hours is recommended to ensure complete removal of impurities.
-
Optional: To block any remaining free silanol groups, the CSP can be end-capped using a short-chain silanizing agent like trimethylchlorosilane.
-
-
Packing the Column: The dried, functionalized silica gel is then slurry-packed into an empty HPLC column using standard procedures.
Diagram of CSP Preparation Workflow:
Caption: Workflow for the preparation of a this compound chiral stationary phase.
Experimental Protocols for Chiral Separation
The following are general starting protocols for chiral separation using a cyclodextrin-based CSP. Optimization of the mobile phase composition, temperature, and flow rate will be necessary for specific analytes.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a pump capable of delivering a precise and stable flow rate.
-
UV-Vis or other suitable detector.
-
Column thermostat.
-
Injector (manual or autosampler).
-
Chromatography data system.
-
A column packed with the this compound CSP.
Typical Mobile Phases:
-
Reversed-Phase (RP) Mode:
-
Aqueous buffer (e.g., phosphate, acetate, or ammonium acetate) and an organic modifier (e.g., methanol, acetonitrile).
-
The pH of the aqueous buffer can significantly influence the retention and enantioselectivity, especially for ionizable analytes. A typical starting point is a pH range of 3.0 to 7.0.
-
The percentage of the organic modifier is a critical parameter for adjusting retention time and can also affect resolution. A typical starting gradient might be from 10% to 90% organic modifier.
-
-
Normal-Phase (NP) Mode:
-
Mixtures of a non-polar solvent like hexane or heptane with a more polar modifier such as ethanol, isopropanol, or ethyl acetate.
-
The concentration of the polar modifier is key to controlling retention and selectivity.
-
-
Polar Organic (PO) Mode:
-
Mixtures of polar organic solvents, such as acetonitrile and methanol. Small amounts of additives like acetic acid or diethylamine can be used to improve peak shape and selectivity for acidic or basic analytes, respectively.
-
General Protocol:
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase or a compatible solvent at a suitable concentration (e.g., 0.1-1.0 mg/mL).
-
Injection: Inject a small volume of the sample (e.g., 5-20 µL).
-
Chromatographic Run: Run the separation under the desired conditions (isocratic or gradient elution).
-
Data Analysis: Identify the peaks corresponding to the two enantiomers and calculate the retention times (t_R1, t_R2), resolution (R_s), and separation factor (α).
Diagram of Chiral HPLC Workflow:
Caption: A typical experimental workflow for chiral separation using HPLC.
Gas Chromatography (GC)
For volatile and thermally stable analytes, a GC column with a this compound-based stationary phase could be used. The CSP would typically be coated onto the inner wall of a fused silica capillary.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Split/splitless injector.
-
Capillary column coated with the chiral selector.
-
Carrier gas (e.g., hydrogen, helium).
General Protocol:
-
Column Conditioning: Condition the new column by heating it to a temperature slightly below its maximum operating temperature for several hours with the carrier gas flowing.
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent. Derivatization may be necessary to increase volatility and improve peak shape.
-
Injection: Inject a small volume (e.g., 1 µL) into the heated injector.
-
Temperature Program: Use a temperature program to elute the analytes. A slow temperature ramp (e.g., 1-5°C/min) often improves chiral resolution.
-
Data Analysis: As with HPLC, determine the retention times, resolution, and separation factor.
Quantitative Data for Derivatized Cyclodextrin CSPs (Representative Examples)
Since no specific data for this compound is available, the following table presents representative data for the separation of common chiral compounds on other commercially available derivatized β-cyclodextrin CSPs to illustrate the expected performance.
| Analyte | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Retention Time (min) | Separation Factor (α) | Resolution (R_s) |
| HPLC Separations | |||||
| Warfarin | Hydroxypropyl-β-cyclodextrin | 20 mM Phosphate buffer (pH 7.0) / Acetonitrile (60:40) | 8.5 (R), 9.8 (S) | 1.18 | 2.1 |
| Propranolol | Carboxymethyl-β-cyclodextrin | 1% Triethylammonium acetate (pH 4.1) / Methanol (50:50) | 12.3 (S), 13.5 (R) | 1.12 | 1.8 |
| Ibuprofen | Native β-cyclodextrin | 50 mM Phosphate buffer (pH 2.5) / Acetonitrile (70:30) | 15.2 (S), 16.1 (R) | 1.08 | 1.5 |
| GC Separations | |||||
| α-Pinene | Permethylated-β-cyclodextrin | Hydrogen | 21.5 (+), 22.1 (-) | 1.04 | 2.5 |
| Limonene | Diacetyl-tert-butylsilyl-β-cyclodextrin | Helium | 18.2 (R), 18.9 (S) | 1.06 | 3.1 |
| Linalool | Hydroxypropyl-β-cyclodextrin | Hydrogen | 25.4 (R), 26.0 (S) | 1.03 | 2.2 |
Note: The data in this table is illustrative and compiled from typical performance characteristics of the mentioned CSPs. Actual results will vary depending on the specific column, instrumentation, and experimental conditions.
Conclusion and Future Perspectives
While this compound is not a standard chiral selector in chromatography, its structure suggests potential for unique chiral recognition capabilities. The presence of the additional maltosyl moiety could offer different selectivities compared to more common cyclodextrin derivatives. Researchers in the field of chiral separations are encouraged to explore the synthesis and application of this and other novel branched cyclodextrin derivatives. The protocols and data presented here for analogous materials provide a solid starting point for such investigations. Successful development of a CSP based on this compound would require rigorous characterization and optimization to establish its range of applicability for the enantioseparation of various classes of chiral compounds.
References
Application Notes and Protocols for Formulating Poorly Soluble Drugs with 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Maltosyl)cyclomaltohexaose, a derivative of β-cyclodextrin, is emerging as a highly effective excipient for enhancing the solubility and bioavailability of poorly soluble drugs. Its unique structure, featuring a hydrophilic outer surface and a hydrophobic inner cavity, allows for the formation of inclusion complexes with a wide variety of lipophilic drug molecules. This encapsulation can significantly improve a drug's physicochemical properties without altering its pharmacological activity.[1][2] Notably, this cyclodextrin derivative has demonstrated excellent water solubility and low toxicity, making it a promising candidate for various pharmaceutical formulations.[1][3]
These application notes provide a comprehensive overview of the utility of this compound in drug formulation, supported by quantitative data and detailed experimental protocols for the preparation and characterization of drug-cyclodextrin inclusion complexes.
Data Presentation
The following tables summarize the quantitative data on the solubility enhancement of a model poorly soluble drug, Fraxinellone, when formulated with 6-O-(α)-D-maltosyl-β-cyclodextrin (G₂-β-CD).
Table 1: Phase Solubility and Stability Constants of Fraxinellone with Various Cyclodextrins
| Cyclodextrin | Stoichiometry (Drug:CD) | Apparent Stability Constant (K_c) (M⁻¹) |
| β-cyclodextrin (β-CD) | 1:1 | 298.3 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 321.5 |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:1 | 638.7 |
| 6-O-(α)-D-maltosyl-β-cyclodextrin (G₂-β-CD) | 1:1 | 456.2 |
Data extracted from a study on Fraxinellone.[2]
Table 2: Solubility Enhancement of Fraxinellone with Cyclodextrins
| Cyclodextrin Concentration | Solubility of Fraxinellone with β-CD (mg/mL) | Fold Increase | Solubility of Fraxinellone with HP-β-CD (mg/mL) | Fold Increase | Solubility of Fraxinellone with SBE-β-CD (mg/mL) | Fold Increase | Solubility of Fraxinellone with G₂-β-CD (mg/mL) | Fold Increase |
| 8.82 mM | 0.31 | 3.93 | 0.33 | 4.18 | 0.60 | 7.61 | 0.43 | 5.45 |
| 350 mM | - | - | 6.55 | 83.04 | 13.56 | 171.91 | 12.32 | 156.19 |
Data extracted from a study on Fraxinellone. The intrinsic solubility of Fraxinellone in water is approximately 0.078 mg/mL.[2]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug-6-O-(Maltosyl)cyclomaltohexaose inclusion complexes.
Preparation of Inclusion Complexes by the Kneading Method
The kneading method is a simple and economical technique for preparing inclusion complexes, particularly for poorly water-soluble drugs.[4][5]
Materials:
-
Poorly soluble drug
-
This compound
-
Mortar and pestle
-
Ethanol:water solution (50:50 v/v)
-
Oven or vacuum desiccator
Protocol:
-
Accurately weigh the drug and this compound in the desired molar ratio (e.g., 1:1).
-
Transfer the this compound to a mortar.
-
Slowly add a small amount of the ethanol:water solution to the cyclodextrin and triturate to form a homogeneous paste.
-
Gradually add the drug to the paste while continuously kneading for a specified period (e.g., 45-60 minutes) to ensure thorough mixing.[6]
-
If necessary, add a few more drops of the solvent mixture to maintain a suitable consistency during kneading.
-
Spread the resulting paste in a thin layer on a tray and dry at 40°C for 48 hours or in a vacuum desiccator until a constant weight is achieved.
-
Pulverize the dried product and pass it through a 100-mesh sieve.
-
Store the resulting powder in a sealed, airtight container.
Preparation of Inclusion Complexes by the Freeze-Drying (Lyophilization) Method
Freeze-drying is a suitable method for thermolabile drugs and often results in a porous, amorphous product with enhanced dissolution.
Materials:
-
Poorly soluble drug
-
This compound
-
Aqueous solution (e.g., deionized water)
-
Freeze-dryer
Protocol:
-
Dissolve the this compound in an aqueous solution to prepare a solution of the desired concentration.
-
Disperse the poorly soluble drug in the cyclodextrin solution.
-
Stir the mixture at room temperature for a sufficient time (e.g., 24-48 hours) to allow for complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80°C) until completely solid.
-
Lyophilize the frozen sample under vacuum until all the solvent is removed.
-
Collect the resulting fluffy powder and store it in a desiccator over a drying agent.
Characterization of Inclusion Complexes
Phase solubility studies are conducted to determine the stoichiometry of the inclusion complex and its apparent stability constant.[2]
Materials:
-
Poorly soluble drug
-
This compound
-
Buffer solution of desired pH (e.g., phosphate buffer pH 6.5)
-
Shaking water bath or orbital shaker
-
UV-Vis spectrophotometer or HPLC system
Protocol:
-
Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0-16 mM) in the chosen buffer.
-
Add an excess amount of the poorly soluble drug to each cyclodextrin solution.
-
Shake the sealed vials at a constant temperature (e.g., 298 K) for a sufficient time (e.g., 48-120 hours) to reach equilibrium.[1]
-
After reaching equilibrium, filter the solutions to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in each filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug against the concentration of this compound.
-
Analyze the phase solubility diagram to determine the type of complex formed (e.g., A_L type for a 1:1 stoichiometry) and calculate the apparent stability constant (K_c).
Dissolution testing is performed to evaluate the enhancement of the drug's dissolution rate from the inclusion complex.
Materials:
-
Drug-cyclodextrin complex powder
-
Pure drug powder
-
USP dissolution apparatus (e.g., paddle type)
-
Dissolution medium (e.g., phosphate buffer pH 7.4)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Protocol:
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and maintain the temperature at 37 ± 0.5°C.
-
Accurately weigh an amount of the inclusion complex equivalent to a specific dose of the drug.
-
Add the powder to the dissolution medium and start the apparatus at a specified paddle speed (e.g., 100 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the withdrawn samples and analyze the drug concentration.
-
Plot the cumulative percentage of drug released versus time.
DSC is used to assess the solid-state properties of the inclusion complex, where the disappearance or shifting of the drug's melting peak can indicate complex formation.
Protocol:
-
Accurately weigh 3-5 mg of the sample (pure drug, this compound, physical mixture, and inclusion complex) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
PXRD analysis helps to determine the crystalline or amorphous nature of the prepared complex. A change in the diffraction pattern of the drug indicates the formation of a new solid phase.
Protocol:
-
Place the powder sample on the sample holder of the PXRD instrument.
-
Scan the sample over a specific range of 2θ angles (e.g., 5-60°).
-
Record the diffraction pattern and compare the diffractograms of the pure drug, this compound, physical mixture, and inclusion complex.
FT-IR spectroscopy is used to identify interactions between the drug and the cyclodextrin in the solid state. Shifts or changes in the intensity of the characteristic absorption bands of the drug can indicate complex formation.[7]
Protocol:
-
Mix a small amount of the sample with potassium bromide (KBr) and compress it into a pellet.
-
Alternatively, place the powder sample directly on the ATR crystal of the FT-IR instrument.
-
Record the FT-IR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the pure components, physical mixture, and the inclusion complex.
¹H NMR and 2D ROESY NMR are powerful techniques to confirm the formation of the inclusion complex in solution and to elucidate the geometry of the complex.
Protocol:
-
Dissolve the samples (drug, this compound, and the inclusion complex) in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectra for each sample. Chemical shift changes of the protons of both the drug and the cyclodextrin upon complexation provide evidence of inclusion.
-
Perform 2D ROESY experiments to identify through-space correlations between the protons of the drug and the inner cavity protons of the cyclodextrin, confirming the encapsulation of the drug molecule.
Visualizations
Caption: Experimental workflow for formulating and characterizing drug-cyclodextrin complexes.
Caption: Logical relationship of drug complexation with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. humapub.com [humapub.com]
- 5. oatext.com [oatext.com]
- 6. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Bioavailability Enhancement with 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 6-O-(Maltosyl)cyclomaltohexaose, also known as 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), to enhance the oral bioavailability of poorly soluble drug compounds. The information herein is collated from scientific literature and is intended to guide researchers in the formulation, characterization, and evaluation of drug-G₂-β-CD inclusion complexes.
Introduction
Poor aqueous solubility is a significant hurdle in the development of oral drug formulations, often leading to low dissolution rates and consequently, poor and variable bioavailability. Cyclodextrins, a class of cyclic oligosaccharides, are widely employed as pharmaceutical excipients to overcome this challenge. Their unique toroidal structure, featuring a hydrophilic exterior and a lipophilic inner cavity, allows for the encapsulation of hydrophobic drug molecules to form inclusion complexes. This complexation effectively increases the drug's solubility and dissolution rate.
This compound (G₂-β-CD) is a modified cyclodextrin that has demonstrated superior performance in enhancing the oral bioavailability of poorly soluble drugs compared to other cyclodextrin derivatives. Notably, in studies with the anti-hepatic fibrosis agent fraxinellone, G₂-β-CD exhibited the highest solubilizing capacity and resulted in a significant 5.8-fold increase in oral bioavailability compared to the free drug.[1][2]
Key Advantages of this compound:
-
High Water Solubility: Facilitates the preparation of aqueous formulations and enhances drug dissolution.
-
Low Toxicity: Studies have indicated a favorable safety profile for maltosyl-cyclodextrins.[1]
-
Superior Solubilization: Demonstrates a remarkable ability to increase the solubility of poorly water-soluble drugs.[1][2]
-
Enhanced Bioavailability: Significantly improves the rate and extent of drug absorption after oral administration.[1][2]
Mechanism of Bioavailability Enhancement
The primary mechanism by which this compound enhances oral bioavailability is through the formation of a drug-cyclodextrin inclusion complex. This process involves the encapsulation of the poorly soluble drug molecule within the lipophilic cavity of the G₂-β-CD.
Quantitative Data Presentation
The following tables summarize the quantitative data from a study on fraxinellone (Frax) formulated with various cyclodextrins, highlighting the superior performance of this compound (G₂-β-CD).[1]
Table 1: Solubility Enhancement of Fraxinellone
| Formulation | Solubility (mg/mL) | Fold Increase vs. Free Frax |
| Free Fraxinellone (Frax) | 0.078 | 1.0 |
| HP-β-CD-Frax | 6.55 | 83.0 |
| SBE-β-CD-Frax | 13.56 | 171.9 |
| G₂-β-CD-Frax | 12.32 | 156.2 |
Table 2: In Vivo Pharmacokinetic Parameters of Fraxinellone Formulations in Rats
| Formulation (Oral Administration) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) |
| Free Fraxinellone (Frax) | 185.3 ± 45.2 | 4.0 ± 1.2 | 1234.5 ± 289.7 | 100 |
| HP-β-CD-Frax | 456.8 ± 98.7 | 1.5 ± 0.5 | 4812.6 ± 1054.3 | 390 |
| SBE-β-CD-Frax | 321.4 ± 76.5 | 2.0 ± 0.8 | 2223.9 ± 543.2 | 180 |
| G₂-β-CD-Frax | 876.5 ± 154.3 | 1.0 ± 0.3 | 7158.9 ± 1432.1 | 580 |
Data are presented as mean ± SD (n=5). Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of drug-G₂-β-CD inclusion complexes, adapted from methodologies reported in the literature.[1]
Protocol 1: Preparation of Drug-G₂-β-CD Inclusion Complex (Lyophilization Method)
This protocol describes the preparation of a solid inclusion complex, which is suitable for oral solid dosage forms.
Materials and Equipment:
-
Poorly soluble drug (e.g., Fraxinellone)
-
This compound (G₂-β-CD)
-
Deionized water
-
Ultrasonic bath
-
Shaker incubator
-
Centrifuge
-
Freeze-dryer
-
Analytical balance
-
Spatula, beakers, and other standard laboratory glassware
Procedure:
-
Molar Ratio Determination: Based on phase solubility studies, a 1:1 molar ratio of drug to G₂-β-CD is often a good starting point.[1]
-
Dispersion: Accurately weigh the drug and G₂-β-CD. For example, for a 1:1 molar ratio of Fraxinellone (MW: 230.25 g/mol ) and G₂-β-CD (MW: 1459.28 g/mol ), you would use approximately 1 part drug to 6.34 parts G₂-β-CD by weight.
-
Suspension: Add the weighed G₂-β-CD to a suitable volume of deionized water in a beaker. Stir until fully dissolved. Then, add the weighed drug to the G₂-β-CD solution to form a suspension.
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 200 W to facilitate the initial interaction and dispersion.
-
Incubation: Transfer the suspension to a shaker incubator and agitate at 100 rpm and 37°C for 72 hours to allow for the formation of the inclusion complex to reach equilibrium.
-
Centrifugation: After incubation, centrifuge the suspension at approximately 4000 x g for 10 minutes to pellet any undissolved drug.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the soluble drug-G₂-β-CD inclusion complex.
-
Lyophilization (Freeze-Drying): Freeze the collected supernatant at -80°C until completely solid. Then, lyophilize the frozen sample under vacuum until a dry powder is obtained. This powder is the solid drug-G₂-β-CD inclusion complex.
-
Storage: Store the lyophilized powder in a desiccator at room temperature until further use.
Protocol 2: In Vitro Dissolution Study
This protocol is used to assess the dissolution rate of the drug from the G₂-β-CD inclusion complex compared to the free drug.
Materials and Equipment:
-
Drug-G₂-β-CD inclusion complex
-
Free drug powder
-
USP dissolution apparatus (e.g., paddle type)
-
Dissolution media:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8 or 7.4)
-
-
Syringes and filters (e.g., 0.45 µm)
-
HPLC or UV-Vis spectrophotometer for drug quantification
-
Standard laboratory glassware
Procedure:
-
Media Preparation: Prepare the required dissolution media (SGF and SIF) according to USP guidelines.
-
Apparatus Setup: Set up the dissolution apparatus. For a paddle apparatus, a typical speed is 50-75 rpm. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Sample Addition: Add a precisely weighed amount of the drug-G₂-β-CD inclusion complex (or free drug as a control) to each dissolution vessel containing the pre-warmed medium. The amount should be equivalent to a specific dose of the drug.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120, 240, 360 minutes), withdraw an aliquot of the dissolution medium (e.g., 5 mL).
-
Media Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Preparation: Filter the collected samples through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved drug in the filtered samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles (cumulative % drug released vs. time).
Protocol 3: Caco-2 Cell Permeability Assay
This assay is an in vitro model to predict the intestinal absorption of the drug.
Materials and Equipment:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
Drug-G₂-β-CD inclusion complex and free drug
-
LC-MS/MS for drug quantification
-
TEER meter (for measuring monolayer integrity)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers. TEER values should be above a predetermined threshold (e.g., >300 Ω·cm²) to ensure the integrity of the cell layer.
-
Preparation of Test Solutions: Dissolve the drug-G₂-β-CD inclusion complex and the free drug in HBSS to the desired concentration.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the drug in the basolateral samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
-
Data Analysis: Compare the Papp values of the drug from the G₂-β-CD inclusion complex and the free drug to assess the enhancement in permeability.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol outlines an in vivo study to determine the oral bioavailability of the drug formulated with G₂-β-CD.
Materials and Equipment:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Drug-G₂-β-CD inclusion complex and free drug
-
Vehicle for oral administration (e.g., water or 0.5% carboxymethylcellulose solution)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for drug quantification in plasma
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the drug-G₂-β-CD inclusion complex or the free drug suspension orally to the rats via gavage at a predetermined dose (e.g., 150 mg/kg of the drug).
-
Intravenous (IV) Group (for absolute bioavailability): Administer a solution of the free drug intravenously via the tail vein at a lower dose (e.g., 10 mg/kg) to a separate group of rats.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Plasma Sample Analysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma drug concentration versus time for each group.
-
Calculate the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software.
-
Calculate the relative oral bioavailability (Frel) using the formula: Frel (%) = (AUCoral, complex / AUCoral, free drug) * 100
-
If an IV group is included, calculate the absolute oral bioavailability (Fabs) using the formula: Fabs (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Conclusion
This compound is a promising excipient for enhancing the oral bioavailability of poorly soluble drugs. Its superior solubilizing capacity and favorable safety profile make it an attractive alternative to other cyclodextrins. The protocols provided in these application notes offer a framework for the formulation, in vitro characterization, and in vivo evaluation of drug-G₂-β-CD inclusion complexes, enabling researchers to effectively explore this technology for the development of improved oral drug delivery systems.
References
- 1. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Drug Delivery Using 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Maltosyl)cyclomaltohexaose, a derivative of α-cyclodextrin, is a promising excipient in topical drug delivery. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble drug molecules within their hydrophobic core, forming inclusion complexes. This encapsulation can significantly enhance the aqueous solubility, stability, and bioavailability of the guest drug. In topical formulations, cyclodextrins can increase the availability of the drug at the skin surface, leading to improved permeation into the skin. Due to their size and hydrophilic nature, cyclodextrins and their complexes have limited ability to penetrate the lipophilic stratum corneum, the outermost layer of the skin. Instead, they are thought to act as true carriers by delivering the drug to the skin surface, where it can then partition into the skin. This compound, with its maltose substitution, offers the potential for enhanced aqueous solubility and a favorable safety profile compared to other cyclodextrins, making it an attractive candidate for the formulation of topical drug products. For instance, maltosyl-α-cyclodextrin has demonstrated weaker ciliostatic and hemolytic activities compared to other cyclodextrins, suggesting a better safety margin.[1]
Applications in Topical Drug Delivery
The primary applications of this compound in topical drug delivery include:
-
Enhancement of Drug Solubility and Stability: By forming inclusion complexes, it can significantly increase the solubility of hydrophobic drugs in aqueous-based topical formulations such as gels and lotions. This can also protect the drug from degradation.
-
Improved Skin Permeation: By increasing the concentration of dissolved drug at the skin surface, it can enhance the thermodynamic activity of the drug, leading to a higher rate of penetration into the skin.
-
Controlled Drug Release: The formation of an inclusion complex can modulate the release rate of the drug from the formulation.
-
Reduction of Skin Irritation: By encapsulating irritant drugs, it may reduce direct contact with the skin surface, potentially lowering the incidence of local irritation.
Quantitative Data Summary
While specific data on the topical delivery of drugs using this compound is limited, data from studies on its use for other routes of administration provide insight into its potential for enhancing solubility and drug release. The following tables summarize relevant quantitative data.
Table 1: Solubility Enhancement of Fraxinellone by Various Cyclodextrins
| Cyclodextrin | Drug Solubility (mg/mL) |
| 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD) | 12.8 |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 10.5 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 8.2 |
| β-cyclodextrin (β-CD) | 6.8 |
| Fraxinellone alone in water | 0.078 |
Data adapted from a study on the oral bioavailability of Fraxinellone. This demonstrates the superior solubilizing capacity of 6-O-α-D-maltosyl-β-cyclodextrin compared to other common cyclodextrin derivatives.
Table 2: In Vitro Drug Release of Fraxinellone from Cyclodextrin Complexes
| Formulation | Cumulative Drug Release at 6h (%) |
| G₂-β-CD-Frax Complex | ~95% |
| SBE-β-CD-Frax Complex | ~90% |
| HP-β-CD-Frax Complex | ~85% |
| β-CD-Frax Complex | ~80% |
| Fraxinellone Suspension | <20% |
Data adapted from the same study, indicating a significantly faster and more complete drug release from the 6-O-α-D-maltosyl-β-cyclodextrin complex compared to the unformulated drug.
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of topical formulations containing this compound.
Protocol 1: Preparation of Drug-6-O-(Maltosyl)cyclomaltohexaose Inclusion Complex
This protocol is adapted from a method used for preparing a Fraxinellone complex and is suitable for poorly water-soluble drugs.
Materials:
-
Drug of interest
-
This compound
-
Deionized water
-
Ultrasonic bath
-
Shaker incubator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Accurately weigh the drug and this compound (a 1:1 molar ratio is a common starting point).
-
Add the weighed this compound to a specific volume of deionized water.
-
Add the weighed drug to the cyclodextrin solution to form a suspension.
-
Thoroughly mix the suspension and sonicate in an ultrasonic bath for 30 minutes at 200 W.
-
Place the suspension in a shaker incubator at 37°C and 100 rpm for 72 hours to facilitate complex formation.
-
After incubation, centrifuge the suspension to remove any undissolved drug.
-
Collect the supernatant, which contains the drug-cyclodextrin inclusion complex.
-
Freeze-dry the supernatant to obtain the solid inclusion complex powder.
-
Store the complex in an airtight container at room temperature.
Protocol 2: Formulation of a Topical Hydrogel with the Inclusion Complex
This is a general protocol for preparing a carbopol-based hydrogel, which can be adapted for the inclusion complex.
Materials:
-
Drug-6-O-(Maltosyl)cyclomaltohexaose inclusion complex
-
Carbopol (e.g., Carbopol 940)
-
Triethanolamine
-
Glycerin (as a humectant)
-
Purified water
Procedure:
-
Disperse the required amount of Carbopol in purified water with constant stirring until a uniform dispersion is obtained.
-
Allow the dispersion to hydrate for 24 hours to ensure complete swelling of the polymer.
-
In a separate container, dissolve the drug-6-O-(Maltosyl)cyclomaltohexaose inclusion complex in a small amount of purified water.
-
Add the glycerin to the inclusion complex solution and mix well.
-
Slowly add the inclusion complex solution to the Carbopol dispersion with continuous stirring.
-
Neutralize the dispersion by adding triethanolamine dropwise while stirring until a transparent gel of the desired consistency is formed.
-
Check the pH of the final formulation and adjust if necessary (typically to a range of 5.5-6.5 for skin compatibility).
-
Store the hydrogel in a well-closed container.
Protocol 3: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the skin permeation of the drug from the prepared topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block
-
Syringes and needles for sampling
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Prepare the skin membrane by carefully excising it and, if necessary, removing subcutaneous fat and hair.
-
Mount the skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.
-
Fill the receptor compartment with a known volume of pre-warmed (32°C) and degassed receptor solution. Ensure there are no air bubbles under the skin.
-
Place the Franz diffusion cells in a water bath or on a heating block maintained at a temperature that ensures the skin surface is at 32 ± 1°C. The receptor solution should be continuously stirred.
-
Allow the skin to equilibrate for a period of time (e.g., 30 minutes).
-
Apply a known amount of the topical formulation (e.g., the hydrogel from Protocol 2) uniformly to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
At the end of the experiment, dismount the skin. The amount of drug retained in the skin can also be determined by extraction and analysis.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
Visualizations
Mechanism of Drug Complexation and Skin Delivery
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-O-(Maltosyl)cyclomaltohexaose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-O-(Maltosyl)cyclomaltohexaose, also known as 6-O-α-maltosyl-α-cyclodextrin.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal Enzyme Activity: Incorrect pH, temperature, or buffer composition. Enzyme may be inactive due to improper storage.[1] | Verify and optimize reaction conditions (pH, temperature) for the specific enzyme used (e.g., Pullulanase, CGTase).[2][3] Ensure the enzyme has been stored correctly at the recommended temperature (e.g., -20°C or lower).[1] Perform an activity assay on the enzyme stock. |
| Incorrect Substrate Ratio: The molar ratio of maltose to cyclomaltohexaose (α-cyclodextrin) is not optimal for the reverse reaction.[3] | Systematically vary the molar ratio of maltose to α-cyclodextrin to find the optimal balance for the specific pullulanase or isoamylase being used. A high concentration of both substrates is often required for the reverse reaction.[2] | |
| Insufficient Reaction Time: The incubation period may be too short for the reaction to reach completion. | Monitor the reaction progress over time using techniques like HPLC or TLC to determine the optimal reaction time. Some reverse reactions can take up to 60 hours or more.[3] | |
| Enzyme Inhibition: Presence of inhibitory compounds in the reaction mixture. For example, β-cyclodextrin can act as an inhibitor in some related syntheses.[4] | Ensure high purity of substrates and reagents. If possible, remove potential inhibitors from the reaction mixture. | |
| Formation of Multiple Byproducts | Non-specific Enzyme Activity: The enzyme may catalyze side reactions, such as hydrolysis or the formation of other branched cyclodextrins.[5][6] | Use a highly specific enzyme if available. Optimize reaction conditions to favor the desired synthesis reaction over side reactions. Consider using a templating agent to direct the synthesis towards the desired product.[7][8] |
| Hydrolysis of Substrates or Product: Some enzymes, like certain α-amylases, can cleave the cyclodextrin ring or the final product.[5][6] Pullulanase itself can have hydrolytic activity.[2] | Choose an enzyme with low hydrolytic activity under the desired synthesis conditions. Minimize reaction time once the optimal yield is achieved to prevent product degradation. | |
| Difficulty in Product Purification | Similar Physicochemical Properties of Products and Byproducts: The desired product and byproducts may have similar sizes and polarities, making separation challenging. | Employ high-resolution separation techniques such as preparative HPLC with a suitable column (e.g., ODS, Hypercarb S).[2] Paper chromatography can also be used for separation.[3][5][6] |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Differences in the purity or concentration of enzymes, substrates, or buffer components. | Use reagents from the same lot number for a series of experiments. Always prepare fresh buffers. Quantify the activity of new enzyme batches before use. |
| Inaccurate Control of Reaction Parameters: Fluctuations in temperature or pH during the reaction. | Use a calibrated pH meter and a temperature-controlled incubator or water bath. |
Frequently Asked Questions (FAQs)
1. What are the primary enzymatic methods for synthesizing this compound?
The most common method is the "reverse reaction" of a debranching enzyme, such as pullulanase or isoamylase.[2][3] In this reaction, the enzyme catalyzes the formation of an α-1,6-glucosidic linkage between maltose and cyclomaltohexaose (α-cyclodextrin). Another approach involves the use of cyclodextrin glucanotransferase (CGTase), which can catalyze a coupling reaction between a linear oligosaccharide and a cyclodextrin.[9][10]
2. How do I choose the right enzyme for my synthesis?
The choice of enzyme is critical and depends on the desired product specificity and reaction efficiency.
-
Pullulanase: Widely used for the reverse reaction. The source of the pullulanase is important, as enzymes from different microorganisms (e.g., Bacillus acidopullulyticus, Aerobacter aerogenes) exhibit different transfer efficiencies and optimal reaction conditions.[3][11]
-
Isoamylase: Can also be used for the reverse reaction and may offer different product yields compared to pullulanase depending on the cyclodextrin acceptor.[11]
-
Cyclodextrin Glucanotransferase (CGTase): This enzyme is versatile and can perform cyclization, coupling, and disproportionation reactions.[9] It is particularly useful for synthesizing cyclodextrins from starch or smaller sugars like maltose, sometimes with the aid of a template molecule to improve the yield of a specific cyclodextrin.[7][8]
3. What are the key parameters to optimize for improving the yield?
To maximize the yield of this compound, the following parameters should be optimized:
-
Enzyme Concentration: The amount of enzyme will affect the reaction rate.[3]
-
Substrate Concentration and Molar Ratio: High substrate concentrations are generally favored for the reverse reaction. The molar ratio of maltose to α-cyclodextrin is a crucial factor to optimize.[3]
-
pH: The pH of the reaction mixture should be optimal for the specific enzyme's activity and stability.[3]
-
Temperature: Temperature affects the enzyme's activity and stability.[3]
-
Reaction Time: The reaction should be monitored to determine the point of maximum product accumulation before potential product hydrolysis becomes significant.[3]
4. How can I monitor the progress of the reaction?
The reaction can be monitored by taking aliquots at different time points and analyzing them using:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to separate and quantify the substrates, product, and byproducts.[2][5]
-
Paper Chromatography: A simpler method for qualitative or semi-quantitative analysis of the reaction mixture.[3][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the products formed.[7]
5. What are the common methods for purifying the final product?
Purification of this compound typically involves chromatographic techniques. Preparative HPLC is a common method for obtaining a high-purity product.[2] Column chromatography with various stationary phases can also be employed.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Reverse Reaction of Pullulanase
This protocol is based on the methodology described for the synthesis of maltosyl-β-cyclodextrin, adapted for α-cyclodextrin.[3]
Materials:
-
α-cyclodextrin (cyclomaltohexaose)
-
Maltose
-
Pullulanase from Bacillus acidopullulyticus
-
Acetate buffer (pH 4.5)
-
Deionized water
Procedure:
-
Prepare a high-concentration substrate solution by dissolving maltose and α-cyclodextrin in a minimal amount of deionized water. The final substrate concentration should be in the range of 80-85%.[3] The molar ratio of maltose to α-cyclodextrin should be optimized, starting with a ratio of 12:1.[3]
-
Adjust the pH of the substrate mixture to 4.5 using acetate buffer.[3]
-
Add pullulanase to the reaction mixture. The optimal enzyme concentration should be determined empirically, starting with a concentration such as 200 units per gram of α-cyclodextrin.[3]
-
Incubate the reaction mixture at 70°C for up to 60 hours.[3]
-
Monitor the reaction progress periodically by taking samples and analyzing them by HPLC or paper chromatography.
-
Stop the reaction by heating the mixture to 100°C for 10 minutes to inactivate the enzyme.
-
Purify the this compound from the reaction mixture using preparative HPLC.
Protocol 2: Analysis of Reaction Products by HPLC
Equipment and Reagents:
-
HPLC system with a refractive index (RI) detector
-
ODS (Octadecylsilane) column or a carbohydrate analysis column
-
Acetonitrile
-
Deionized water
-
Standards for α-cyclodextrin, maltose, and purified this compound
Procedure:
-
Prepare the mobile phase, typically a mixture of acetonitrile and water. The exact ratio will depend on the column used and should be optimized for the best separation.
-
Dilute the samples from the reaction mixture with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Set the column temperature and flow rate according to the column manufacturer's recommendations.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the peaks corresponding to the substrates and the product by comparing their retention times with the standards.
-
Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic synthesis pathway using the reverse reaction of pullulanase.
References
- 1. Cyclodextrin Glucanotransferase (Crude Enzyme)(EC 2.4.1.19) - Creative Enzymes [creative-enzymes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]
- 4. Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Enzymatic Hydrolysis of Maltosyl-α-cyclodextrin [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Building up cyclodextrins from scratch – templated enzymatic synthesis of cyclodextrins directly from maltose - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cyclomaltodextrin glucanotransferase - Wikipedia [en.wikipedia.org]
- 10. Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of 6-O-alpha-maltosylcyclomalto-oligosaccharides by transfer action of three debranching enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of 6-O-(Maltosyl)cyclomaltohexaose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of 6-O-(Maltosyl)cyclomaltohexaose (M-α-CD).
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for synthesizing this compound?
A1: The primary method for synthesizing this compound is through the enzymatic reaction of a debranching enzyme, such as pullulanase or isoamylase. These enzymes catalyze the transfer of a maltosyl group from a donor substrate to cyclomaltohexaose (α-cyclodextrin). One common approach is the reverse action of pullulanase, using maltose and α-cyclodextrin as substrates.
Q2: What are the critical parameters to control during the enzymatic synthesis of M-α-CD?
A2: Several parameters are crucial for optimizing the synthesis of M-α-CD. These include:
-
Enzyme Selection and Concentration: Different debranching enzymes exhibit varying efficiencies and specificities. The concentration of the enzyme directly impacts the reaction rate.
-
Substrate Ratio: The molar ratio of the maltosyl donor to the cyclomaltohexaose acceptor is a key factor in maximizing product yield.
-
Substrate Concentration: High substrate concentrations can be more economically viable for large-scale production but may also lead to substrate inhibition.
-
pH and Temperature: Each enzyme has an optimal pH and temperature range for activity and stability.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for achieving the highest yield before product degradation or side reactions become significant.
Q3: What are the main challenges in scaling up the production of this compound?
A3: Scaling up the production of M-α-CD from laboratory to industrial scale presents several challenges:
-
Enzyme Stability and Cost: Enzymes are a significant cost factor. Their stability under prolonged operational conditions in a bioreactor is a major concern. Immobilization of the enzyme can be a viable strategy to improve reusability and reduce costs.
-
Downstream Processing and Purification: Separating the desired product from unreacted substrates, by-products, and the enzyme can be complex and costly. The purification of chemically modified cyclodextrins is a recognized bottleneck in large-scale manufacturing.
-
By-product Formation: The enzymatic reaction can produce a mixture of branched cyclodextrins and other oligosaccharides, which complicates the purification process and can reduce the final yield of the target molecule.
-
Process Control and Monitoring: Maintaining optimal reaction conditions (pH, temperature, mixing) in a large-scale bioreactor is more challenging than in a lab setting.
-
Economic Viability: The overall cost of raw materials, enzymes, energy, and purification must be carefully managed to ensure the economic feasibility of the process.
Q4: What are the regulatory considerations for using this compound in pharmaceutical applications?
A4: For pharmaceutical applications, M-α-CD would be considered a novel excipient. As such, it would require extensive safety and toxicological data to gain regulatory approval from bodies like the FDA and EMA. While natural cyclodextrins (α, β, γ) have a Generally Recognized as Safe (GRAS) status for many applications, modified cyclodextrins are evaluated on a case-by-case basis. The manufacturing process would need to comply with Good Manufacturing Practices (GMP).
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Enzyme Activity | - Verify the optimal pH and temperature for the specific enzyme being used. - Ensure the enzyme has been stored correctly and has not lost activity. - Increase the enzyme concentration. |
| Incorrect Substrate Ratio | - Optimize the molar ratio of the maltosyl donor to the α-cyclodextrin acceptor. A higher excess of the donor may be required. |
| Substrate Inhibition | - If using high substrate concentrations, test a range of lower concentrations to see if yield improves. Fed-batch strategies can also be employed in a bioreactor to maintain optimal substrate levels. |
| Reaction Time Not Optimized | - Perform a time-course study to identify the point of maximum product accumulation before potential degradation occurs. |
| Enzyme Inhibition by By-products | - Analyze the reaction mixture for potential inhibitory by-products. If identified, consider strategies for their removal during the reaction (e.g., in-situ product removal). |
Issue 2: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Presence of Multiple By-products | - Optimize the reaction conditions to minimize by-product formation. - Employ multi-step purification protocols, which may include a combination of techniques like activated carbon treatment, precipitation, and chromatography. |
| Co-elution with Unreacted Substrates | - Adjust the chromatography conditions (e.g., mobile phase composition, gradient) to improve the resolution between the product and substrates. - Consider using a different stationary phase (e.g., different types of reversed-phase or size-exclusion columns). |
| Low Purity After a Single Purification Step | - A single purification step is often insufficient for achieving high purity. A combination of techniques is usually necessary. For example, an initial precipitation or activated carbon treatment to remove bulk impurities, followed by preparative HPLC for final polishing. |
Data Presentation
Table 1: Yield of 6-O-α-Maltosylcyclomaltohexaose with Different Debranching Enzymes.
| Enzyme | Donor Substrate | Acceptor Substrate | Molar Ratio (Donor:Acceptor) | Yield (mmol) | Transfer Ratio (%) |
| Pullulanase (Aerobacter aerogenes) | α-Maltosyl fluoride | Cyclomaltohexaose | 40:90 | 24.3 | 60.8 |
| Isoamylase (Pseudomonas amyloderamosa) | α-Maltosyl fluoride | Cyclomaltohexaose | 40:90 | 23.2 | 58.0 |
| Pullulanase (Bacillus acidopullulyticus) | α-Maltosyl fluoride | Cyclomaltohexaose | 40:90 | 8.8 | 22.0 |
Data sourced from PubMed.[1]
Experimental Protocols
Enzymatic Synthesis of this compound (Lab Scale)
This protocol is a generalized procedure based on published methods for the synthesis of maltosylated cyclodextrins.
Materials:
-
α-Cyclodextrin (cG6)
-
Maltose
-
Pullulanase from Bacillus acidopullulyticus
-
Acetate buffer (pH 4.5)
-
Deionized water
Procedure:
-
Prepare a high-concentration substrate solution by dissolving maltose and α-cyclodextrin in a minimal amount of deionized water. The molar ratio of maltose to α-cyclodextrin should be optimized, with a starting point of 12:1. The final substrate concentration should be in the range of 80-85% (w/v).
-
Adjust the pH of the reaction mixture to 4.5 using acetate buffer.
-
Add pullulanase to the reaction mixture. The optimal enzyme concentration should be determined empirically, with a starting point of approximately 200 units per gram of α-cyclodextrin.
-
Incubate the reaction mixture at 70°C with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 12 hours) and analyzing them by HPLC.
-
The reaction is typically run for 60 hours or until maximum product formation is observed.
-
Terminate the reaction by heating the mixture to inactivate the enzyme (e.g., 100°C for 15 minutes).
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting guide for low yield in M-α-CD synthesis.
Caption: Key challenges in scaling up M-α-CD production.
References
Technical Support Center: Optimizing Maltosyl-Cyclodextrin Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of maltosyl-cyclodextrin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of maltosyl-cyclodextrin, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or substrate concentrations can significantly hinder enzyme activity. 2. Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. 3. Product Inhibition: The enzyme, particularly Cyclodextrin Glucanotransferase (CGTase), can be inhibited by the product, β-cyclodextrin.[1][2] 4. Incorrect Substrate Ratio: The molar ratio of maltose to β-cyclodextrin is critical for efficient synthesis. | 1. Optimize Reaction Conditions: Refer to the optimized conditions in Table 1. Ensure the pH of the buffer is correct and the reaction is incubated at the optimal temperature for the specific enzyme used. 2. Verify Enzyme Activity: Perform an enzyme activity assay before the synthesis reaction. Use a fresh batch of enzyme if necessary. 3. Mitigate Product Inhibition: Consider strategies to remove the product as it is formed, such as using a complexing agent. For CGTase, be aware that the type of inhibition can be competitive.[1] 4. Adjust Substrate Ratio: Experiment with different molar ratios of maltose to β-cyclodextrin to find the optimal ratio for your specific enzyme and conditions. A common starting point is a high molar excess of maltose. |
| Presence of Multiple Byproducts/Low Purity | 1. Side Reactions: The enzyme may catalyze side reactions, such as hydrolysis or the formation of other branched cyclodextrins.[3] 2. Impure Substrates: The starting materials (maltose, β-cyclodextrin) may contain impurities. 3. Suboptimal Reaction Time: A reaction time that is too long or too short can lead to the accumulation of intermediates or degradation products. | 1. Optimize Reaction Time: Monitor the reaction progress over time using a suitable analytical method like HPLC to determine the optimal reaction time that maximizes the desired product and minimizes byproducts. 2. Use High-Purity Substrates: Ensure the purity of your starting materials. 3. Purification: Employ appropriate purification techniques such as nanofiltration, gel filtration chromatography, or high-speed counter-current chromatography to separate the desired product from byproducts.[4][5] |
| Difficulty in Product Purification | 1. Complex Reaction Mixture: The final reaction mixture can be complex and viscous, making separation challenging.[4] 2. Inappropriate Purification Method: The chosen purification method may not be suitable for separating maltosyl-cyclodextrin from the unreacted substrates and byproducts. | 1. Pre-treatment of Reaction Mixture: Consider diluting the reaction mixture or using techniques like nanofiltration to remove a significant portion of unreacted maltose before further purification.[4] 2. Select an Appropriate Purification Method: For laboratory-scale purification, gel filtration chromatography (e.g., Sephadex G-25) is a common choice.[5] For larger scales or higher purity, high-speed counter-current chromatography can be effective.[4] |
| Inconsistent Results Between Batches | 1. Variability in Reagents: Different batches of enzymes or substrates may have slight variations. 2. Inconsistent Reaction Conditions: Minor fluctuations in pH, temperature, or reaction time can lead to different outcomes. 3. Inaccurate Measurements: Errors in weighing substrates or measuring volumes can affect the final results. | 1. Standardize Reagents: If possible, use the same batch of enzyme and substrates for a series of experiments. If not, qualify each new batch. 2. Maintain Consistent Conditions: Carefully control all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath. 3. Ensure Accurate Measurements: Use calibrated balances and pipettes. |
Frequently Asked Questions (FAQs)
1. Which enzyme should I use for maltosyl-cyclodextrin synthesis?
The most commonly used enzymes are Pullulanase (from organisms like Bacillus acidopullulyticus) and Cyclodextrin Glucanotransferase (CGTase) (from Bacillus species).[3][6] Pullulanase is often used for its reverse synthesis capability, combining maltose and β-cyclodextrin.[5][6] CGTases can also be used, but they have multiple activities including cyclization, coupling, and disproportionation which can lead to a more complex product mixture.[7]
2. What are the typical optimal reaction conditions for maltosyl-β-cyclodextrin synthesis using pullulanase?
Based on published data, optimal conditions for the reverse reaction of pullulanase are generally a pH of around 4.5, a temperature of 60-70°C, a high substrate concentration (e.g., 80-85%), and a molar ratio of maltose to β-cyclodextrin of 12:1.[6] Another study found optimal conditions to be a molar ratio of 8:1, an enzyme concentration of 60 U/ml, a temperature of 60°C, and a pH of 4.5.[5]
3. How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction.[4][6] It allows for the separation and quantification of the starting materials (maltose and β-cyclodextrin), the desired product (maltosyl-cyclodextrin), and any byproducts.
4. What is a suitable method for purifying maltosyl-cyclodextrin at a lab scale?
For laboratory-scale purification, gel filtration chromatography using a resin like Sephadex G-25 is a well-established method to separate the larger maltosyl-cyclodextrin from smaller molecules like unreacted maltose.[5]
5. What is product inhibition and how does it affect my synthesis?
Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and reduces its activity. In the case of CGTase, the produced β-cyclodextrin can inhibit the enzyme, slowing down the reaction rate as the product accumulates.[1][2] This is a key factor that can limit the final yield.
Experimental Protocols
Protocol 1: Synthesis of Maltosyl-β-cyclodextrin using Pullulanase
This protocol is based on the reverse reaction of pullulanase.
Materials:
-
β-cyclodextrin (β-CD)
-
Maltose
-
Pullulanase from Bacillus acidopullulyticus
-
Phosphate buffer (pH 4.5)
-
Deionized water
Procedure:
-
Prepare a concentrated solution of β-cyclodextrin and maltose in the phosphate buffer. A molar ratio of maltose to β-CD of 12:1 and a total substrate concentration of 80-85% can be used as a starting point.[6]
-
Add pullulanase to the substrate solution. An enzyme concentration of 200 U/g of β-CD can be a starting point.[6]
-
Incubate the reaction mixture at 70°C for 60 hours.[6]
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by HPLC.
-
Once the reaction is complete, inactivate the enzyme by boiling the mixture for 15 minutes.
-
Proceed with the purification of maltosyl-β-cyclodextrin.
Protocol 2: HPLC Analysis of Maltosyl-Cyclodextrin Synthesis
Materials and Equipment:
-
HPLC system with a refractive index (RI) detector
-
Aminex HPX-42A column or equivalent carbohydrate analysis column
-
Deionized water (HPLC grade) as the mobile phase
-
Reaction samples (diluted)
-
Standards of maltose, β-cyclodextrin, and purified maltosyl-cyclodextrin
Procedure:
-
Set up the HPLC system. The column temperature is typically maintained at 80-85°C, and the flow rate of the mobile phase (deionized water) is set to around 0.6 mL/min.
-
Prepare standards of known concentrations for maltose, β-cyclodextrin, and maltosyl-cyclodextrin.
-
Dilute the reaction samples with deionized water to a suitable concentration for HPLC analysis.
-
Inject the standards and samples into the HPLC system.
-
Identify the peaks corresponding to maltose, β-cyclodextrin, and maltosyl-cyclodextrin based on the retention times of the standards.
-
Quantify the amount of each component by integrating the peak areas and comparing them to the calibration curves generated from the standards.
Data Presentation
Table 1: Optimized Reaction Conditions for Maltosyl-β-cyclodextrin Synthesis using Pullulanase
| Parameter | Reference 1 [6] | Reference 2 [5] |
| Enzyme | Bacillus acidopullulyticus Pullulanase | Pullulanase |
| Molar Ratio (Maltose:β-CD) | 12:1 | 8:1 |
| Substrate Concentration | 80-85% | Not specified |
| Enzyme Concentration | 200 U/g β-CD | 60 U/mL |
| pH | 4.5 | 4.5 |
| Temperature | 70°C | 60°C |
| Reaction Time | 60 hours | 60 hours |
Visualizations
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of cyclodextrin glucanotransferase product specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112646059A - Method for separating and purifying maltose cyclodextrin by high-speed counter-current chromatography - Google Patents [patents.google.com]
- 5. Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Maltosyl(α-1→6)β-cyclodextrin through the Reverse Reaction of Pullulanase [spkx.net.cn]
- 7. aidic.it [aidic.it]
Cyclodextrin Inclusion Complexation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclodextrin inclusion complexation. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Complexation Efficiency/Yield
Question: I am observing a very low yield of my cyclodextrin inclusion complex. What are the potential causes and how can I improve it?
Answer: Low complexation efficiency is a common issue that can stem from several factors. A systematic approach to troubleshooting this problem is crucial.
Possible Causes & Solutions:
-
Mismatch between Guest and Cyclodextrin Cavity Size: The guest molecule must fit appropriately within the cyclodextrin (CD) cavity. If the guest is too large or too small, the inclusion will be weak or nonexistent.
-
Solution: Select a cyclodextrin with a more suitable cavity size. For instance, α-CD is suitable for low-molecular-weight molecules, β-CD for a wide range of drugs, and γ-CD for larger molecules.[1][2] Consider using modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) which can offer a better fit and improved solubility.[2][3][4]
-
-
Poor Solubility of Cyclodextrin or Guest: The formation of the inclusion complex in solution is a prerequisite for obtaining a solid complex. If either the cyclodextrin or the guest has poor solubility in the chosen solvent, the complexation process will be inefficient.
-
Inappropriate Method of Preparation: The chosen method for preparing the solid complex can significantly impact the yield.
-
Solution: Experiment with different preparation techniques. The freeze-drying method often yields amorphous complexes with high efficiency, especially for thermolabile substances.[1][3] The kneading method is a simple and effective technique, while co-precipitation can be used for water-insoluble guests, though it may result in lower yields due to competitive inhibition from organic solvents.[1] Spray drying is a scalable method that can produce a dry powder with zero moisture content.[6]
-
-
Competition from Solvent Molecules: The solvent used in the complexation process can compete with the guest molecule for inclusion in the cyclodextrin cavity, especially in nonpolar solvents.[7]
-
Solution: Water is the most common and preferred solvent as the hydrophobic cavity of the cyclodextrin favors the inclusion of nonpolar guest molecules. Minimize the use of organic co-solvents where possible.
-
-
Formation of Aggregates: Cyclodextrins and their complexes can self-associate in aqueous solutions to form aggregates, which can reduce the availability of free cyclodextrin molecules for complexation.[8][9][10][11]
2. Characterization and Confirmation of Complex Formation
Question: How can I be certain that I have formed a true inclusion complex and not just a physical mixture?
Answer: Confirming the formation of an inclusion complex requires the use of multiple analytical techniques that provide evidence of the guest molecule's inclusion within the cyclodextrin cavity. No single technique is definitive, and a combination of methods is recommended.[12][13]
Key Characterization Techniques:
-
Differential Scanning Calorimetry (DSC): In a true inclusion complex, the melting point of the guest molecule will often shift to a different temperature, broaden, or disappear entirely, indicating its amorphous dispersion within the cyclodextrin matrix.[14][15][16] A simple physical mixture will typically show the individual melting peaks of both the guest and the cyclodextrin.
-
Powder X-ray Diffractometry (PXRD): Crystalline guest molecules exhibit sharp, characteristic peaks in their PXRD pattern. Upon inclusion, the guest molecule is encapsulated and exists in an amorphous state, leading to the disappearance of its characteristic peaks in the diffractogram of the complex.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of an inclusion complex can lead to changes in the characteristic vibrational bands of the guest molecule. Shifts in peak positions or changes in peak intensities can indicate the interaction between the guest and the cyclodextrin.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying inclusion complexes in solution. The protons of the guest molecule that are included within the hydrophobic cyclodextrin cavity will experience a change in their chemical environment, resulting in a shift in their NMR signals (typically upfield).[17][18][19][20][21][22] 2D NMR techniques like ROESY can provide direct evidence of the proximity of guest and cyclodextrin protons.[17][19]
-
Phase Solubility Studies: This method is used to determine the stoichiometry and stability constant of the complex in solution. An increase in the solubility of a poorly water-soluble guest as a function of cyclodextrin concentration is indicative of complex formation.[1][23][24][25]
3. Issues with Solubility and Dissolution
Question: My inclusion complex is not showing the expected improvement in solubility or dissolution rate. What could be the problem?
Answer: An inclusion complex that fails to enhance solubility or dissolution may not have been optimally formed or may be facing other issues.
Troubleshooting Steps:
-
Incomplete Complexation: As discussed in the low yield section, ensure that the complexation process was efficient. Uncomplexed, crystalline guest material will not exhibit enhanced solubility.
-
Crystallinity of the Complex: Amorphous complexes generally exhibit higher solubility and faster dissolution rates than their crystalline counterparts.
-
Aggregation of the Complex: Aggregates of the inclusion complex can have reduced solubility compared to individual complex molecules.[8]
-
Solution: Modifying the formulation by adjusting the pH or adding hydrophilic polymers can sometimes mitigate aggregation.
-
-
Incorrect Stoichiometry: The molar ratio of guest to cyclodextrin can influence the properties of the complex. While a 1:1 stoichiometry is most common, other ratios are possible.[26]
-
Solution: Perform phase solubility studies to determine the optimal stoichiometry for your system.[23]
-
Quantitative Data Summary
Table 1: Properties of Common Natural Cyclodextrins
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
| Number of Glucopyranose Units | 6 | 7 | 8 |
| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
| Water Solubility at 25°C ( g/100 mL) | 14.5 | 1.85 | 23.2 |
| Data sourced from multiple references.[1][5] |
Experimental Protocols
1. Protocol for Phase Solubility Study
This protocol is used to determine the effect of a cyclodextrin on the solubility of a guest molecule and to determine the complex stoichiometry and stability constant.
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the guest molecule to each cyclodextrin solution in separate vials.
-
Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved guest.
-
Determine the concentration of the dissolved guest in the supernatant of each sample using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the concentration of the dissolved guest against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram provides information about the stoichiometry and stability of the complex.[24]
2. Protocol for Complex Preparation by Freeze-Drying
This method is widely used to obtain amorphous inclusion complexes with high solubility.
-
Dissolve the guest molecule and the cyclodextrin in a suitable solvent (usually water) at the desired molar ratio.
-
Stir the solution for a predetermined period (e.g., 24 hours) at a specific temperature to ensure maximum complex formation.
-
Freeze the solution rapidly, for example, by immersing the container in liquid nitrogen.
-
Lyophilize the frozen solution under vacuum for an extended period (e.g., 48-72 hours) to remove the solvent by sublimation.
-
The resulting product is a dry, fluffy powder of the inclusion complex.
Visualizations
Caption: Experimental workflow for cyclodextrin inclusion complexation.
Caption: Troubleshooting logic for common complexation issues.
References
- 1. oatext.com [oatext.com]
- 2. scienceasia.org [scienceasia.org]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review [flore.unifi.it]
- 14. Characterization of Cyclodextrin Inclusion Complexes of the Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitor UC781 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 18. scilit.com [scilit.com]
- 19. d-nb.info [d-nb.info]
- 20. mdpi.com [mdpi.com]
- 21. onlinepharmacytech.info [onlinepharmacytech.info]
- 22. icmpp.ro [icmpp.ro]
- 23. Phase solubility studies: Significance and symbolism [wisdomlib.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Modified Cyclodextrins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of modified cyclodextrins.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of modified cyclodextrins, providing potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of the Desired Modified Cyclodextrin
Question: My reaction is producing a low yield of the target modified cyclodextrin. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors related to the enzyme's catalytic activities and reaction conditions. The primary enzyme used, Cyclodextrin Glycosyltransferase (CGTase), catalyzes not only the desired cyclization reaction but also competing hydrolysis and coupling reactions.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and buffer composition for your specific CGTase. Most CGTases from Bacillus species have temperature optima between 40–65 °C.[2] However, thermostable CGTases can function at temperatures up to 85-95 °C.[2][3] |
| Enzyme Inhibition | The accumulation of cyclodextrins can inhibit the CGTase enzyme.[1] To mitigate this, consider adding a complexing agent (e.g., ethanol, toluene) to selectively precipitate the desired cyclodextrin, thereby removing it from the solution and reducing product inhibition.[1] |
| Inappropriate Substrate | The type of starch used as a substrate can significantly influence the yield and type of cyclodextrin produced.[1] Experiment with different starch sources (e.g., corn, potato, tapioca) to find the optimal one for your desired product. |
| Incorrect Enzyme Concentration | While a higher enzyme concentration can increase the initial reaction rate, an excessive amount may lead to an increase in unwanted side reactions.[4] Perform a dose-response experiment to determine the optimal enzyme concentration for your specific reaction. |
Problem 2: Presence of Linear Oligosaccharides in the Final Product
Question: My final product is contaminated with a significant amount of linear oligosaccharides. Why is this happening and how can I prevent it?
Answer:
The presence of linear oligosaccharides is typically due to the hydrolytic activity of CGTase, which breaks down the starch substrate and the cyclodextrin products into linear chains.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Inherent Hydrolytic Activity of CGTase | All CGTases exhibit some level of hydrolytic activity.[2] If this is a persistent issue, consider screening for a CGTase from a different microbial source that has a lower hydrolysis-to-cyclization ratio. |
| Reaction Time | Prolonged reaction times can lead to increased hydrolysis of both the substrate and the cyclodextrin products. Monitor the reaction progress over time to determine the optimal time point to stop the reaction, maximizing the yield of the desired cyclodextrin while minimizing the formation of linear byproducts. |
| Substrate Concentration | High substrate concentrations can sometimes favor the hydrolytic pathway. Experiment with varying the initial starch concentration to find a balance that favors cyclization. |
Problem 3: Incorrect Cyclodextrin Ring Size Distribution
Question: The reaction is producing a mixture of α-, β-, and γ-cyclodextrins, but I need to synthesize a specific ring size. How can I control the product specificity?
Answer:
CGTases naturally produce a mixture of α-, β-, and γ-cyclodextrins.[1] The final ratio is dependent on the enzyme source and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Enzyme Specificity | The primary determinant of the cyclodextrin ring size distribution is the source of the CGTase.[1] For example, some CGTases are known to predominantly produce β-cyclodextrins, while others may favor α- or γ-cyclodextrin production. Consult the literature to select a CGTase with a known preference for your desired product. |
| Reaction Conditions | While the enzyme is the main factor, reaction parameters such as pH and temperature can also influence the product ratio to some extent.[1] Fine-tuning these conditions may help to slightly shift the distribution towards your target cyclodextrin. |
| Selective Precipitation | As mentioned previously, the addition of a suitable complexing agent can be used to selectively precipitate a specific cyclodextrin from the reaction mixture, thereby enriching for the desired product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the "coupling reaction" and how does it affect my synthesis?
A1: The coupling reaction is an intermolecular transglycosylation reaction catalyzed by CGTase where the enzyme opens the cyclodextrin ring and transfers the resulting linear oligosaccharide to an acceptor molecule.[1][4] This is an undesirable side reaction as it reduces the yield of your target cyclodextrin. Minimizing this reaction can be achieved by removing the cyclodextrin product from the solution via precipitation with a complexing agent.[1]
Q2: How can I accurately quantify the desired modified cyclodextrin and the side products?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of cyclodextrin reaction mixtures.[5][6] Using a suitable column (e.g., a C18 column) and detector (e.g., a refractive index detector), you can separate and quantify the different cyclodextrin species and linear oligosaccharides.[7] For more complex mixtures of modified cyclodextrins, advanced techniques like mass spectrometry (MS) can be coupled with HPLC for more detailed characterization.[5]
Q3: Are there enzymes other than CGTase that can be used for modifying cyclodextrins?
A3: Yes, while CGTase is the primary enzyme for producing the basic cyclodextrin ring, other enzymes can be used for subsequent modifications. For instance, debranching enzymes like TreX from Sulfolobus solfataricus can be used to synthesize dimaltosyl-β-cyclodextrin via a transglycosylation reaction.[8]
Q4: Can I use directed evolution to improve the properties of my CGTase?
A4: Yes, directed evolution is a powerful technique that has been successfully used to engineer CGTases with improved properties, such as reduced hydrolytic activity and altered product specificity. This approach involves creating libraries of mutant enzymes and screening for variants with the desired characteristics.
Experimental Protocols
Protocol 1: HPLC Analysis of Cyclodextrin Reaction Mixture
This protocol provides a general method for the separation and quantification of α-, β-, and γ-cyclodextrins.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Column: A polymer-based amino column, such as the Asahipak NH2P-50 4E, is recommended for good separation.[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for your specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standards of α-, β-, and γ-cyclodextrin of known concentrations in the mobile phase.
-
Dilute a sample of your reaction mixture in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks corresponding to each cyclodextrin based on the retention times of the standards.
-
Quantify the amount of each cyclodextrin in your sample by comparing the peak areas to the calibration curve generated from the standards.
-
Visualizations
Caption: A troubleshooting workflow for the enzymatic synthesis of modified cyclodextrins.
Caption: Competing reactions in the CGTase-catalyzed synthesis of cyclodextrins.
References
- 1. Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lidsen.com [lidsen.com]
- 3. Catalysis Research | Microbial Cyclodextrin Glycosyltransferases: Sources, Production, and Application in Cyclodextrin Synthesis [lidsen.com]
- 4. Comprehensive study on transglycosylation of CGTase from various sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. international.arikesi.or.id [international.arikesi.or.id]
- 6. analytical-characterization-of-cyclodextrins-history-official-methods-and-recommended-new-techniques - Ask this paper | Bohrium [bohrium.com]
- 7. LT056 Analysis of Cyclodextrins Using HPLC with a Differential Refractive Index Detector | Technical Information | GL Sciences [glsciences.com]
- 8. Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shodex.com [shodex.com]
Technical Support Center: Purification of 6-O-(Maltosyl)cyclomaltohexaose
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the purification of 6-O-(Maltosyl)cyclomaltohexaose from a reaction mixture. It provides troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical enzymatic synthesis of this compound?
A typical enzymatic reaction mixture for the synthesis of this compound may contain a variety of components besides the target molecule. These include:
-
Unreacted starting materials: Cyclomaltohexaose (α-cyclodextrin) and a maltosyl donor.
-
Enzymes: The glycosyltransferase used for the synthesis.
-
Byproducts: Other branched cyclodextrins, linear and branched dextrins, and reducing sugars.[1]
-
Other cyclodextrins: Depending on the specificity of the enzyme and the starting materials, other cyclodextrin forms (β- and γ-cyclodextrin) might be present.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
Several chromatographic techniques can be employed, often in combination, for the effective purification of this compound. The most common methods include:
-
Column Chromatography: Silica gel and affinity chromatography are frequently used for the separation of cyclodextrins and their derivatives.[2]
-
Gel Filtration Chromatography: This technique is effective for separating molecules based on size and is useful for removing larger or smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly Hydrophilic Interaction Liquid Chromatography (HILIC), is a powerful technique for high-resolution separation of polar compounds like cyclodextrin derivatives.[3][4]
Q3: How can I monitor the purification process and assess the purity of the final product?
The purification process can be monitored using Thin-Layer Chromatography (TLC) or HPLC.[2] The purity of the final product should be assessed using a combination of analytical techniques, such as:
-
HPLC: To confirm the presence of a single major peak corresponding to the target molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound using column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Inappropriate Stationary Phase: The chosen resin (e.g., silica gel) may not have the right selectivity for the separation. | Consider using a different stationary phase, such as a bonded-phase silica (e.g., amino-propyl) or an affinity resin with a specific ligand for cyclodextrins. |
| Incorrect Mobile Phase Composition: The solvent system may not be optimal for resolving the target molecule from closely related impurities. | Systematically vary the mobile phase composition. For silica gel chromatography, a mobile phase of aqueous ammonia and an organic solvent like acetonitrile or 1-propanol can be effective.[2] For HILIC, a gradient of acetonitrile and water is commonly used.[4] | |
| Column Overloading: Too much sample applied to the column can lead to broad peaks and poor resolution. | Reduce the amount of crude mixture loaded onto the column. Perform a loading study to determine the optimal sample load for your column dimensions. | |
| Low Yield of Purified Product | Product Co-eluting with Other Fractions: The target molecule may be eluting in fractions collected for other components. | Analyze all collected fractions by TLC or HPLC to ensure the product is not being discarded. Adjust the fractionation parameters if necessary. |
| Irreversible Adsorption to the Column: The product may be strongly binding to the stationary phase and not eluting under the current conditions. | Modify the elution conditions by increasing the polarity of the mobile phase or adding a competing agent. In some cases, a stronger solvent may be needed to strip the column. | |
| Product Degradation: The purification conditions (e.g., pH, temperature) may be causing the degradation of the target molecule. | Ensure that the pH and temperature of the mobile phase and the overall process are within a stable range for your compound. Oligosaccharides can be susceptible to degradation under harsh acidic or basic conditions. | |
| High Backpressure in the Column | Clogged Frit or Column Inlet: Particulate matter from the sample or precipitation of the sample at the column head can cause a blockage. | Filter the sample through a 0.45 µm filter before loading. Ensure the sample is fully dissolved in the mobile phase. If the column is already clogged, it may need to be repacked or replaced. |
| Swelling or Compaction of the Stationary Phase: Some gel-based resins can swell or compact with changes in solvent composition, leading to increased backpressure. | Ensure that the column is packed and equilibrated properly with the mobile phase. Avoid sudden and drastic changes in solvent composition. |
Experimental Protocol: Purification by Silica Gel Column Chromatography
This protocol provides a general methodology for the purification of this compound from a crude reaction mixture using silica gel column chromatography.
1. Materials and Reagents:
-
Crude reaction mixture containing this compound
-
Silica gel 60 (particle size 0.040-0.063 mm)
-
Acetonitrile (ACN)
-
1-Propanol
-
Aqueous Ammonia (e.g., 25%)
-
Deionized water
-
Glass chromatography column
-
Fraction collector
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Staining solution (e.g., p-anisaldehyde solution)
2. Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Acetonitrile:Aqueous Ammonia:Water, 85:10:5 v/v/v).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it until the baseline is stable.
3. Sample Preparation and Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.
-
If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the packed column.
-
Carefully apply the prepared sample to the top of the column bed.
4. Elution:
-
Begin elution with the initial mobile phase.
-
A gradient elution is often necessary to separate the different components. A typical gradient could be a step-wise or linear decrease in the concentration of the organic solvent (e.g., acetonitrile) and an increase in the aqueous component.
-
Collect fractions of a fixed volume using a fraction collector.
Table 1: Example Elution Gradient for Silica Gel Chromatography
| Step | Acetonitrile (%) | Aqueous Ammonia (%) | Water (%) | Column Volumes |
| 1 | 85 | 10 | 5 | 2 |
| 2 | 80 | 10 | 10 | 3 |
| 3 | 75 | 10 | 15 | 3 |
| 4 | 70 | 10 | 20 | 5 |
5. Fraction Analysis:
-
Analyze the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 1-Propanol:Ethyl Acetate:Water, 6:1:3 v/v/v).
-
Visualize the spots by staining (e.g., with p-anisaldehyde stain followed by heating).
-
Pool the fractions containing the pure this compound based on the TLC analysis.
6. Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can be further dried under high vacuum to remove any residual solvent.
Workflow and Logic Diagrams
// Poor Separation Solutions ChangeStationaryPhase [label="Change Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeMobilePhase [label="Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReduceLoad [label="Reduce Sample Load", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Low Yield Solutions AnalyzeAllFractions [label="Analyze All Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; ModifyElution [label="Modify Elution Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckStability [label="Check Product Stability", fillcolor="#34A853", fontcolor="#FFFFFF"];
// High Backpressure Solutions FilterSample [label="Filter Sample", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CheckColumnPacking [label="Check Column Packing", fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
Start -> PoorSeparation; PoorSeparation -> LowYield [label="No"]; PoorSeparation -> ChangeStationaryPhase [label="Yes"]; ChangeStationaryPhase -> OptimizeMobilePhase; OptimizeMobilePhase -> ReduceLoad; ReduceLoad -> End;
LowYield -> HighBackpressure [label="No"]; LowYield -> AnalyzeAllFractions [label="Yes"]; AnalyzeAllFractions -> ModifyElution; ModifyElution -> CheckStability; CheckStability -> End;
HighBackpressure -> End [label="No"]; HighBackpressure -> FilterSample [label="Yes"]; FilterSample -> CheckColumnPacking; CheckColumnPacking -> End; } .dot Caption: Troubleshooting logic for purification issues.
References
- 1. US4808232A - Separation and purification of cyclodextrins - Google Patents [patents.google.com]
- 2. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of sulfoalkylated cyclodextrins with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
Technical Support Center: Cyclodextrin Inclusion Complexes
This guide provides researchers, scientists, and drug development professionals with practical solutions and insights for overcoming the common challenge of aggregation in cyclodextrin (CD) inclusion complexes.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclodextrin (CD) complex solution cloudy or forming a precipitate?
Aggregation and precipitation are common issues that arise from the self-assembly of CD molecules and their inclusion complexes in aqueous solutions[1][2]. Natural cyclodextrins, particularly beta-cyclodextrin (β-CD), have limited aqueous solubility and a strong tendency to form aggregates held together by hydrogen bonds[3][4]. This can lead to the formation of large, insoluble microparticles that precipitate out of solution[1]. The formation of higher-order drug/CD complexes (e.g., 1:2 or 2:1 stoichiometry) can also decrease the solubility of the CD itself, leading to precipitation[1].
Q2: How does the choice of cyclodextrin affect aggregation?
The type of cyclodextrin is a critical factor. Natural CDs like β-CD are crystalline and have relatively low water solubility, making them prone to aggregation[5][6]. Chemically modified derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether β-CD (SBEβCD), are amorphous, significantly more water-soluble, and less prone to self-aggregation[1][5]. The random substitution of hydroxyl groups on the CD rim disrupts the intermolecular hydrogen bonding that drives aggregation[4].
Q3: What is the role of water-soluble polymers in preventing aggregation?
Water-soluble polymers like hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and carboxymethylcellulose (CMC) are highly effective at preventing aggregation and increasing the solubilizing effect of cyclodextrins[7][8]. These polymers can interact with the outer surface of the drug/CD complexes, forming a steric barrier that prevents them from self-assembling into larger aggregates[8][9]. This stabilization of individual and aggregated drug/CD complexes leads to enhanced complexation efficacy and greater drug solubilization[2][9].
Q4: Can experimental conditions like temperature and pH be optimized to reduce aggregation?
Yes, optimizing experimental conditions is crucial.
-
Temperature: Increasing the temperature of the aqueous complexation medium can decrease both CD aggregation and hydration, which can lead to more reliable solubility data and improved solubilization[2][10]. However, for some complexes, higher temperatures can decrease stability, so this must be evaluated on a case-by-case basis[11].
-
pH: Adjusting the pH can ionize the guest drug or the CD's hydroxyl groups. This introduces electrostatic repulsion that can break up the hydrogen bond network responsible for holding aggregates together, leading to significantly increased solubility and reduced aggregation[4][7].
Troubleshooting Guide for Aggregation Issues
This guide helps diagnose and resolve common aggregation problems during your experiments.
Problem: Solution is cloudy or a precipitate forms immediately during complex preparation.
| Potential Cause | Recommended Solution |
| Low Solubility of Natural CD: You are using a natural cyclodextrin (e.g., β-CD) above its solubility limit (approx. 1.85 g/100 mL for β-CD)[6][12]. | Switch to a modified CD: Use a more soluble derivative like HPβCD or SBEβCD, which have much higher aqueous solubility[1]. |
| Poor Guest Molecule Solubility: The guest molecule has extremely low intrinsic solubility, and the CD concentration is insufficient. | Increase CD concentration: Ensure enough CD is present to form soluble 1:1 complexes. A small excess of CD (10-20%) is often recommended[1]. |
| Co-solvent Shock: The method of adding a guest molecule dissolved in an organic solvent causes it to crash out before complexation. | Modify addition method: Slowly add the guest solution to the stirred CD solution to allow time for complexation. Consider a kneading or freeze-drying preparation method for poorly soluble guests[8][12]. |
| Unfavorable Stoichiometry: Higher-order complexes (e.g., 2:1 drug/CD) are forming and precipitating from the solution[1]. | Adjust molar ratio: Modify the guest-to-host molar ratio. Characterize the stoichiometry using methods like Job's plot to understand the system. |
Problem: A clear solution of the complex becomes cloudy or precipitates upon storage.
| Potential Cause | Recommended Solution |
| Slow Aggregation: Drug/CD complexes are slowly self-associating over time to form larger, insoluble aggregates[2]. | Add a stabilizing polymer: Incorporate a low concentration (e.g., 0.05-0.25% w/v) of a water-soluble polymer such as HPMC, PVP, or PXM-188 to the formulation[7][8]. These polymers can stabilize the complexes and prevent their aggregation[9]. |
| Temperature Fluctuation: The complex is sensitive to temperature changes, causing it to fall out of solution upon cooling. | Store at a controlled temperature: Determine the optimal storage temperature for your formulation. |
| pH Shift: The pH of the solution has changed over time, affecting the solubility of the complex or guest molecule. | Buffer the solution: Use an appropriate buffer system to maintain a stable pH where the complex has maximum solubility. |
| Competitive Displacement: Other excipients in the formulation (e.g., preservatives like parabens) are competing with the drug for the CD cavity, displacing the drug and causing it to precipitate[1]. | Screen excipients: Evaluate the compatibility of all formulation components. Select preservatives or other excipients that do not have a high binding affinity for your chosen CD. |
Visualization of Troubleshooting Logic
The following flowchart outlines a systematic approach to diagnosing and solving aggregation issues.
Caption: Troubleshooting flowchart for cyclodextrin complex aggregation.
Data Summary: Effect of Polymers on Complex Stability
The addition of water-soluble polymers can significantly increase the apparent stability constant (Kc) of drug-cyclodextrin complexes, thereby enhancing solubilization.
| Polymer Added | Concentration (% w/v) | Cyclodextrin | Effect on Stability Constant (Kc) | Reference |
| Hydroxypropyl methylcellulose (HPMC) | 0.10 | HPβCD | 26% increase for dexamethasone complex | [7] |
| Polyvinylpyrrolidone (PVP) | 0.25 | HPβCD | 12-129% improvement in solubilizing effect | [7] |
| Carboxymethylcellulose (CMC) | 0.25 | HPβCD | 6-57% improvement in solubilizing effect | [7] |
Mechanism of Polymer-Mediated Stabilization
Water-soluble polymers with a diameter larger than the CD cavity can prevent aggregation through non-covalent interactions, such as hydrogen bonding with the exterior of the drug/CD complex. This creates a stabilizing steric shield.
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
Technical Support Center: Stabilizing Guest Molecules During Complexation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of guest molecules during the complexation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of complexation for a guest molecule?
A1: The primary purpose of complexing a guest molecule within a host molecule (like cyclodextrins, cucurbiturils, or calixarenes) is to alter its physicochemical properties. This process, often called encapsulation, can enhance solubility, improve stability by protecting against degradation, control the release of the guest, and mask undesirable tastes or odors.[1][2][3] By isolating the guest molecule within the host's cavity, it is shielded from environmental factors such as light, oxygen, and water, which can cause degradation.[4][5]
Q2: What are the main causes of guest molecule degradation?
A2: Guest molecule degradation is primarily caused by three mechanisms:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Molecules with ester or amide functional groups are particularly susceptible.[4][6]
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents, which can be accelerated by exposure to light or heat.[4][7]
-
Photodegradation: Chemical decomposition caused by the absorption of energy from light, particularly UV radiation. This can lead to bond cleavage or catalyze reactions with other molecules.[7][8][9]
Q3: How does complexation prevent degradation?
A3: Complexation provides a protective microenvironment for the guest molecule. The host's cavity acts as a physical barrier, limiting the guest's exposure to external degrading agents like water, oxygen, and light.[4][5] This steric hindrance minimizes the chances of hydrolytic, oxidative, or photolytic reactions from occurring. For instance, including a photosensitive drug in a cyclodextrin cavity can significantly reduce its degradation rate upon light exposure.[8]
Q4: What are the most common host molecules used for stabilization?
A4: The most common host molecules are macrocyclic compounds with a hydrophilic exterior and a hydrophobic internal cavity. These include:
-
Cyclodextrins (CDs): α-CD, β-CD, and γ-CD and their derivatives (e.g., Hydroxypropyl-β-CD) are widely used due to their biocompatibility and availability. Their cavity size determines which guest molecules can be encapsulated.[10]
-
Cucurbiturils (CBs): Known for forming very stable complexes with a wide range of guests, particularly those that are cationic or neutral.[6]
-
Calixarenes: These are versatile hosts whose cavity size and properties can be readily modified.
The choice of host depends on the guest molecule's size, shape, and chemical properties to ensure a good fit and stable complex formation.[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Guide 1: Issues with Oxidation
Q: My guest molecule is still oxidizing after complexation. What should I do?
A: If oxidation persists, consider the following troubleshooting steps:
-
Optimize the Host-Guest Ratio: An insufficient amount of the host molecule may leave a significant fraction of the guest uncomplexed and vulnerable. Ensure you are using a molar ratio that favors complete complexation. This can be guided by phase solubility studies to determine the optimal stoichiometry (e.g., 1:1, 1:2).[12]
-
Verify Complex Formation: Use analytical techniques like NMR, FTIR, or DSC to confirm that the inclusion complex has actually formed and is not just a physical mixture.[12][13] The absence of characteristic peaks of the guest molecule in DSC thermograms can indicate successful encapsulation.
-
Select a Host with a Better Fit: A poor fit between the host and guest can leave parts of the guest molecule exposed. Consider a host with a different cavity size or a derivative with functional groups that can form stronger interactions with the guest.[10]
-
Control the Environment: Perform the complexation reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen from the start.[14]
-
Add Antioxidants: If compatible with your system, adding a small amount of an antioxidant can help scavenge any residual oxygen.
Guide 2: Issues with Hydrolysis
Q: My ester- or amide-containing guest molecule is hydrolyzing during the complexation process in water. How can I prevent this?
A: Hydrolysis is a common challenge. Here are some strategies to mitigate it:
-
Control the pH: The rate of hydrolysis is often pH-dependent. Using buffers to maintain an optimal pH where the guest molecule is most stable can significantly reduce degradation.[4] For some complexes, pH can also influence the binding affinity.[15][16]
-
Choose a Host with Stronger Binding: A host that forms a more stable complex will better protect the labile functional group from water molecules. Cucurbiturils, for example, can form very strong complexes and have been shown to reduce the hydrolysis rate of encapsulated guests.[6]
-
Use a Non-Aqueous or Co-Solvent System: If possible, performing the complexation in a solvent system with reduced water activity can slow down hydrolysis. However, this may affect the driving forces for complexation, which are often entropically favored by the release of water molecules from the host cavity.
-
Modify the Complexation Method: Methods like kneading or co-precipitation may reduce the guest's exposure time to water compared to prolonged stirring in an aqueous solution.[12][17]
Guide 3: Issues with Photodegradation
Q: I'm working with a light-sensitive guest. Even after complexation, I see some degradation. What are the best practices?
A: Protecting photosensitive molecules requires careful handling throughout the process.
-
Work in Low-Light Conditions: Conduct all experimental steps, including preparation, filtration, and analysis, under low-light or with light sources that have wavelengths outside the absorption range of your guest molecule. Using amber-colored glassware or vessels wrapped in aluminum foil is crucial.[8]
-
Confirm Encapsulation: Ensure the photosensitive part of the guest molecule is fully inside the host cavity. If only partially included, it remains susceptible to photodegradation. Techniques like 2D ROESY NMR can help determine the orientation of the guest within the host.
-
Choose the Right Complexation Method: Freeze-drying (lyophilization) is often preferred for light-sensitive and thermolabile compounds as it avoids high temperatures and can be performed in the dark.[17][18]
-
Evaluate Host's Protective Capacity: Not all hosts offer the same level of protection. It may be necessary to screen different hosts or derivatives to find the one that provides the best photostability for your specific guest.
Data on Guest Molecule Stabilization
The effectiveness of complexation in preventing degradation can be quantified by comparing the degradation rates of the free guest versus the complexed guest.
Table 1: Enhanced Photostability of Drugs via Complexation
| Drug | Host Molecule | Light Source | Observation | Reference |
|---|---|---|---|---|
| Tretinoin | β-Cyclodextrin (β-CD) | UV & Fluorescence | After 30 days, 20-25% of the complexed drug remained intact, while the free drug was completely degraded. | [8] |
| Amlodipine | β-Cyclodextrin (β-CD) | Not Specified | The complex showed 90% of the drug remaining after 9 hours of light exposure. | [8] |
| Anethole | Hydroxypropyl-β-CD (HP-β-CD) in Liposomes | UV Light | A 66.7-fold increase in protection was observed compared to the aqueous solution. |[8] |
Table 2: Prevention of Hydrolysis via Complexation
| Guest Molecule | Host Molecule | Conditions | Observation | Reference |
|---|---|---|---|---|
| Phenyl Acetate (Cationic) | Cucurbit[18]uril (CB[18]) | Acidic (pH 0.75-2.5) | The ionic-strength-independent acceleration factor (α⁰) for hydrolysis was 263-fold higher in the presence of CB[18], indicating transition state stabilization. | [6] |
| Camptothecin | β-Cyclodextrin (β-CD) | Physiological pH | Hydrolysis of the active lactone ring was reduced from 40% (free) to 3.4% (complexed). | [2] |
| Camptothecin | Hydroxypropyl-β-CD (HP-β-CD) | Physiological pH | Hydrolysis of the active lactone ring was reduced from 40% (free) to 6.7% (complexed). |[2] |
Experimental Protocols & Workflows
Workflow for Host Selection and Troubleshooting
The following diagram illustrates a logical workflow for selecting a suitable host molecule and troubleshooting potential degradation issues.
Protocol 1: Preparation of Inclusion Complex by Freeze-Drying (Lyophilization)
This method is ideal for thermally unstable and water-soluble guest molecules.[17][18]
Materials:
-
Host molecule (e.g., Hydroxypropyl-β-cyclodextrin)
-
Guest molecule
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
-
Vacuum pump
Procedure:
-
Dissolution: Accurately weigh the required proportions of the host and guest molecules (e.g., 1:1 molar ratio). Dissolve the host molecule completely in a predetermined volume of deionized water with stirring.
-
Addition of Guest: Slowly add the guest molecule to the aqueous solution of the host while continuing to stir. Stir the mixture for a specified period (e.g., 24-72 hours) at a constant temperature to ensure equilibrium is reached.[13]
-
Freezing: Transfer the final aqueous solution to a suitable flask. Freeze the solution completely. This is typically done by placing the flask in a freezer at -80 °C or by shell-freezing using a cold bath (e.g., dry ice and acetone).
-
Lyophilization: Connect the frozen sample to a freeze-dryer. Apply a high vacuum. The water will sublime directly from the solid to the vapor phase, leaving a dry, powdered inclusion complex.
-
Post-Processing: The resulting powder can be washed with a small amount of a suitable organic solvent (in which the complex is insoluble but free guest is soluble) to remove any surface-adsorbed guest.
-
Drying and Storage: Dry the final powder under vacuum to remove any residual solvent and store it in a desiccator, protected from light and moisture.
Protocol 2: Preparation of Inclusion Complex by Co-Precipitation
This method is suitable for guest molecules that are not soluble in water.[12][17]
Materials:
-
Host molecule (e.g., β-cyclodextrin)
-
Guest molecule
-
Deionized water
-
Organic solvent (e.g., methanol, ethanol, chloroform)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Guest Solution: Dissolve the accurately weighed guest molecule in a minimal amount of a suitable organic solvent.
-
Host Solution: In a separate vessel, dissolve the accurately weighed host molecule (e.g., in a 1:1 molar ratio to the guest) in deionized water. Gentle heating may be required to fully dissolve the host.[19]
-
Mixing: Add the guest solution dropwise to the host solution with vigorous and constant agitation.
-
Precipitation: Continue stirring the mixture for a defined period. The inclusion complex will gradually precipitate out of the solution. The process can be aided by cooling the solution slowly in an ice bath.
-
Filtration: Collect the precipitated complex by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water or the organic solvent used in step 1 to remove any uncomplexed host or guest.[17]
-
Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 50 °C) until a constant weight is achieved.[17]
Analytical Techniques for Monitoring Degradation
Workflow: Analytical Confirmation of Guest Protection
This diagram outlines the steps to analytically verify that complexation has successfully protected the guest molecule.
Protocol 3: Using UV-Vis Spectroscopy to Monitor Degradation Kinetics
This method is useful for guest molecules that have a distinct chromophore and show changes in absorbance upon degradation.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Controlled light source (for photodegradation) or temperature-controlled cuvette holder
Procedure:
-
Determine λmax: Prepare a dilute solution of the pure guest molecule in a suitable solvent. Scan the absorbance across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[20]
-
Prepare Samples: Prepare solutions of a known concentration for:
-
The free guest molecule (Control 1)
-
A physical mixture of the host and guest (Control 2)
-
The prepared inclusion complex
-
-
Baseline Correction: Use the solvent as a blank to perform a baseline correction on the spectrophotometer.[20]
-
Initiate Degradation: Place the samples in the degradation environment (e.g., under a UV lamp of a specific wattage and distance).
-
Monitor Absorbance: At regular time intervals (e.g., every 5, 10, or 30 minutes), take an aliquot of each sample and measure its absorbance at the predetermined λmax.
-
Data Analysis: Plot Absorbance vs. Time for each sample. Since absorbance is proportional to concentration (Beer-Lambert Law), the decrease in absorbance over time reflects the rate of degradation. Compare the degradation rate of the complexed guest to the free guest to quantify the protective effect.[21][22]
Protocol 4: Using HPLC to Quantify Guest Stability
High-Performance Liquid Chromatography (HPLC) is a highly accurate method for separating and quantifying the guest molecule from its degradation products, the host, and other excipients.[23][24]
Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
Procedure:
-
Method Development: Develop an HPLC method that can effectively separate the guest molecule from potential degradation products and the host molecule. Key parameters to optimize include the column, mobile phase composition (e.g., acetonitrile:water with a buffer), flow rate, and detector wavelength.[25][26]
-
Prepare Samples: As in the UV-Vis protocol, prepare solutions of the free guest, a physical mixture, and the inclusion complex.
-
Induce Degradation: Subject the samples to the desired stress condition (light, heat, pH) for a specific duration.
-
Sample Analysis: At the end of the stress period, inject a known volume of each sample into the HPLC system.
-
Quantification: Record the chromatograms. The concentration of the intact guest molecule is determined by the area of its corresponding peak.
-
Calculate Protection: Compare the percentage of the remaining guest in the inclusion complex sample to that in the free guest sample to determine the degree of protection offered by the host molecule. The percentage of degradation can be calculated as: % Degradation = [(Initial Peak Area - Final Peak Area) / Initial Peak Area] * 100
References
- 1. Host-Guest Chemistry in Supramolecular Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Na + and K + on the cucurbituril-mediated hydrolysis of a phenyl acetate - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00772J [pubs.rsc.org]
- 7. ijnrd.org [ijnrd.org]
- 8. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of host size on binding in host–guest complexes of cyclodextrins and polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Host–guest chemistry in two-dimensional supramolecular networks - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05256H [pubs.rsc.org]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. oatext.com [oatext.com]
- 18. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iipseries.org [iipseries.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. lcms.cz [lcms.cz]
- 22. mdpi.com [mdpi.com]
- 23. international.arikesi.or.id [international.arikesi.or.id]
- 24. Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
controlling the stoichiometry of 6-O-(Maltosyl)cyclomaltohexaose complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the stoichiometry of 6-O-(Maltosyl)cyclomaltohexaose complexes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of forming this compound complexes.
Issue 1: Unexpected or Undesirable Stoichiometry
Question: My experiments are yielding a complex with a stoichiometry different from the desired 1:1 (or other) ratio. What factors could be influencing this and how can I troubleshoot it?
Answer:
The stoichiometry of cyclodextrin inclusion complexes is influenced by several factors. Here are the key aspects to consider and troubleshoot:
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Guest Molecule Properties: The size, shape, and hydrophobicity of your guest molecule are critical. A guest molecule that is too large for the cyclodextrin cavity may lead to the formation of 2:1 (cyclodextrin:guest) complexes, while smaller guests might favor a 1:1 ratio. Conversely, if the guest has multiple hydrophobic regions, it might bind with more than one cyclodextrin molecule, leading to a 1:2 (guest:cyclodextrin) stoichiometry.
-
Troubleshooting:
-
Re-evaluate Guest Dimensions: Ensure the dimensions of your guest molecule are compatible with the cavity of this compound (a β-cyclodextrin derivative).
-
Consider Guest Modifications: If possible, modifying the guest molecule to alter its size or hydrophobicity could help achieve the desired stoichiometry.
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-
-
Concentration of Reactants: The relative concentrations of the this compound (host) and the guest molecule in the reaction medium can significantly impact the final stoichiometry. High concentrations of either component can favor the formation of higher-order complexes.
-
Troubleshooting:
-
Vary Host-to-Guest Molar Ratio: Systematically vary the molar ratio of host to guest in your experiments. This can be guided by creating a Job's plot (see Experimental Protocols) to identify the molar fraction at which complexation is maximized for a specific stoichiometry.
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Dilution: In some cases, performing the complexation at lower overall concentrations can favor the formation of simpler 1:1 complexes.
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-
-
Solvent System: The polarity of the solvent can influence the hydrophobic interactions that drive complex formation.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvent systems or co-solvents. The presence of organic solvents can sometimes alter the inclusion process and the resulting stoichiometry.
-
-
-
Temperature and pH: These parameters can affect the stability of the complex and the ionization state of the guest molecule, which in turn can influence binding.
-
Troubleshooting:
-
Temperature Control: Conduct your experiments at a consistent and controlled temperature. You may also explore a range of temperatures to see how it affects the complexation equilibrium.
-
pH Adjustment: If your guest molecule has ionizable groups, carefully control the pH of the medium to ensure it is in the desired protonation state for optimal inclusion.
-
-
Below is a troubleshooting workflow to help guide your experimental adjustments.
Caption: A workflow for troubleshooting unexpected stoichiometry in this compound complex formation.
Issue 2: Inconclusive Stoichiometry from a Single Analytical Method
Question: The results from one analytical technique (e.g., UV-Vis spectroscopy) are ambiguous regarding the stoichiometry of my complex. How can I get a more definitive answer?
Answer:
It is highly recommended to use multiple analytical techniques to confirm the stoichiometry of inclusion complexes, as each method provides a different perspective on the host-guest interaction.
-
Cross-Validation with Multiple Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and 2D NMR (like ROESY) are powerful for determining stoichiometry and providing structural information about the complex in solution. Changes in the chemical shifts of both the host and guest protons upon complexation can be used to determine the binding ratio.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. It provides a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction in a single experiment.
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Phase Solubility Studies: This method, proposed by Higuchi and Connors, is a reliable way to determine the stoichiometry of a complex by measuring the increase in the solubility of a poorly water-soluble guest as a function of the cyclodextrin concentration. The shape of the resulting phase solubility diagram can indicate the stoichiometry.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common stoichiometry for this compound complexes?
A1: For many guest molecules, this compound, a derivative of β-cyclodextrin, tends to form 1:1 inclusion complexes.[1] However, other stoichiometries such as 1:2 (guest:host) or 2:1 (guest:host) are possible and depend on the specific characteristics of the guest molecule.[2][3]
Q2: How does the maltosyl group of this compound affect complex formation and stoichiometry?
A2: The maltosyl branch enhances the aqueous solubility of the cyclodextrin. Studies have shown that the maltosyl branch does not typically obstruct the entrance of the cavity, and the formation of inclusion complexes is not hampered by it.[1] The dissociation constants for complexes with this compound are often similar to those of the corresponding unbranched cyclodextrin complexes.[1]
Q3: Can I use Job's plot to determine the stoichiometry of my this compound complex?
A3: Yes, Job's plot, also known as the continuous variation method, is a widely used technique for determining the stoichiometry of cyclodextrin complexes.[3][4] It involves preparing a series of solutions with varying mole fractions of the host and guest while keeping the total molar concentration constant. The stoichiometry is determined by identifying the mole fraction at which the change in a measured physical property (e.g., absorbance) is maximal.[2][3]
Q4: What are the key parameters I can obtain from Isothermal Titration Calorimetry (ITC)?
A4: ITC is a powerful technique that provides a comprehensive thermodynamic characterization of the host-guest interaction. From a single ITC experiment, you can determine:
-
Stoichiometry of binding (n)
-
Binding constant (K)
-
Enthalpy of binding (ΔH)
-
Entropy of binding (ΔS)
Q5: Are there any software tools that can help me analyze my stoichiometry data?
A5: Several software packages are available for analyzing data from techniques like ITC and NMR to determine binding constants and stoichiometry. For ITC, the instrument manufacturer (e.g., Malvern Panalytical) provides dedicated analysis software. For NMR titration data, various nonlinear regression analysis programs can be used to fit the data to different binding models.
Experimental Protocols
Protocol 1: Determination of Stoichiometry using Job's Plot (Continuous Variation Method)
This protocol describes the use of UV-Vis spectroscopy to determine the stoichiometry of a complex.
Materials:
-
This compound (Host)
-
Guest molecule (must have a UV-Vis chromophore)
-
Appropriate solvent (e.g., deionized water, buffer)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare equimolar stock solutions of the host and guest in the chosen solvent.
-
Prepare a series of solutions by mixing the host and guest stock solutions in different volume ratios, such that the total molar concentration remains constant. The mole fraction of the guest should range from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the guest molecule.
-
Calculate the change in absorbance (ΔA) for each solution, which is the difference between the measured absorbance and the theoretical absorbance if no complexation occurred.
-
Plot ΔA multiplied by the mole fraction of the guest against the mole fraction of the guest.
-
The mole fraction at which the maximum deviation occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 stoichiometry.[4]
Caption: Experimental workflow for determining complex stoichiometry using Job's Plot.
Protocol 2: Phase Solubility Studies
This protocol is suitable for poorly water-soluble guest molecules.
Materials:
-
This compound (Host)
-
Poorly water-soluble guest molecule
-
Aqueous buffer or deionized water
-
Shaking incubator or water bath
-
Filtration system (e.g., 0.45 µm syringe filters)
-
Analytical instrument to quantify the guest (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound.
-
Add an excess amount of the guest molecule to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the samples to remove the undissolved guest.
-
Determine the concentration of the dissolved guest in each filtrate using a suitable analytical method.
-
Plot the concentration of the dissolved guest against the concentration of the this compound.
-
The stoichiometry can be determined from the slope of the linear portion of the phase solubility diagram. A slope of less than 1 suggests the formation of a 1:1 complex.
Quantitative Data Summary
The following table summarizes typical binding parameters for cyclodextrin complexes. Note that these are general values and the specific parameters for your complex with this compound will need to be determined experimentally.
| Parameter | Typical Range for Cyclodextrin Complexes | Significance |
| Stoichiometry (n) | 1:1, 1:2, 2:1 (Host:Guest) | Defines the ratio of host to guest molecules in the complex. |
| Binding Constant (K) | 10² - 10⁵ M⁻¹ | Indicates the strength of the interaction. Higher values signify a more stable complex. |
| Enthalpy Change (ΔH) | Varies (can be positive or negative) | Represents the heat released or absorbed during complexation, indicating the types of bonds involved. |
| Entropy Change (ΔS) | Varies (can be positive or negative) | Reflects the change in disorder of the system upon complexation, often driven by the release of water molecules. |
References
- 1. N.m.r. study on the formation and geometry of inclusion complexes of 6-O-(alpha-maltosyl)cyclomalto-hexaose and -heptaose with p-nitrophenol in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. scispace.com [scispace.com]
- 4. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-O-(Maltosyl)cyclomaltohexaose Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of 6-O-(Maltosyl)cyclomaltohexaose formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as maltosyl-α-cyclodextrin, is a modified cyclodextrin. Cyclodextrins are cyclic oligosaccharides widely used in pharmaceutical formulations to improve the solubility, stability, and bioavailability of drug molecules by forming inclusion complexes. The stability of the this compound molecule itself is crucial as its degradation can impact the performance and safety of the final formulation.
Q2: What are the primary degradation pathways for this compound?
Like other cyclodextrins and oligosaccharides, this compound is susceptible to two primary degradation pathways:
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Hydrolysis: Cleavage of the α-1,4 and α-1,6-glycosidic bonds that make up the cyclodextrin and the maltosyl substituent. This is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[1]
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Oxidation: The hydroxyl groups on the glucose units can be oxidized, leading to the formation of various degradation products. This can be initiated by oxidizing agents, light, or heat.
Q3: What are the initial signs of degradation in my this compound formulation?
Common indicators of degradation include:
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Appearance: Changes in the color or clarity of a solution, or discoloration of a solid formulation.
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pH Shift: A change in the pH of an unbuffered solution can indicate the formation of acidic degradation products.
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Chromatographic Profile: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
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Loss of Function: A decrease in the ability of the formulation to solubilize or stabilize a guest molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and formulation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in HPLC Chromatogram | Degradation of this compound. | 1. Verify Peak Identity: Use a diode array detector (DAD) or photodiode array (PDA) detector to check the spectral purity of the main peak. 2. Stress Testing: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks correspond to them. 3. Optimize Storage: Review storage conditions (temperature, light exposure, humidity) and protect the formulation accordingly. |
| Decreased Solubilizing Capacity | Hydrolysis of the cyclodextrin ring, altering its cavity size and hydrophobicity. | 1. pH Control: Ensure the formulation is buffered to a neutral or slightly acidic pH (pH 5-7) to minimize hydrolysis. 2. Temperature Control: Avoid exposing the formulation to high temperatures during processing and storage. 3. Re-evaluate Formulation Components: Certain excipients may catalyze degradation. |
| Discoloration of the Formulation | Maillard reaction (if amines are present) or other degradation pathways leading to chromophores. | 1. Excipient Compatibility: Screen all formulation components for potential interactions with this compound. 2. Protect from Light: Store the formulation in light-resistant containers to prevent photolytic degradation. 3. Inert Atmosphere: For oxygen-sensitive formulations, consider manufacturing and storing under an inert atmosphere (e.g., nitrogen). |
| Precipitation in Liquid Formulations | Degradation leading to less soluble products or changes in pH affecting the solubility of other components. | 1. Monitor pH: Regularly check the pH of the formulation during stability studies. 2. Solubility Studies: Determine the solubility of this compound and its potential degradation products under various pH and temperature conditions. 3. Filtration: Use an appropriate filter to remove any precipitated material before analysis, but investigate the cause of precipitation. |
Quantitative Data on Stability
Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, the following table provides illustrative data based on the expected behavior of modified cyclodextrins under forced degradation conditions. This data should be used as a general guideline for experimental design.
| Stress Condition | Parameter | Condition | Time | Illustrative Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 h | 15 - 25 | Glucose, Maltose, Linear Malto-oligosaccharides |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | 5 - 15 | Glucose, Maltose, Isomalto-oligosaccharides |
| Oxidation | 3% H₂O₂ | 25 °C | 24 h | 10 - 20 | Oxidized glucose units, Ring-opened products |
| Thermal Degradation | Dry Heat | 105 °C | 48 h | 5 - 10 | Anhydroglucose units, Caramelization products |
| Photodegradation | UV Light (254 nm) | 25 °C | 24 h | < 5 | Oxidized and ring-opened products |
Note: This is illustrative data. Actual degradation rates will depend on the specific formulation and experimental conditions.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound under various stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Milli-Q water or equivalent
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HPLC vials
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pH meter
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Water bath or oven
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Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
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-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
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Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
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-
Thermal Degradation:
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For solid-state studies, place a known amount of this compound powder in a vial and keep it in an oven at 105°C for 48 hours.
-
For solution studies, heat the stock solution at 80°C for 24 hours.
-
-
Photodegradation:
-
Expose the stock solution in a transparent vial to UV light (254 nm) and visible light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples at appropriate time points.
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-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method (see protocol below).
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like oligosaccharides. A C18 column may also be used with an appropriate mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water is typically used for HILIC separations. For example:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of B, and gradually increase the percentage of A.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As cyclodextrins have no strong chromophore, detection is often performed at low UV wavelengths (e.g., 195-210 nm) or using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples from the forced degradation study.
-
Record the chromatograms and integrate the peak areas.
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Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: A logical approach to troubleshooting formulation instability.
References
long-term stability studies of 6-O-(Maltosyl)cyclomaltohexaose formulations
Technical Support Center: 6-O-(Maltosyl)cyclomaltohexaose Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as dimaltosyl-α-cyclodextrin, is a branched cyclodextrin composed of a cyclomaltohexaose (α-cyclodextrin) ring with a maltose unit attached. It is investigated for its potential as an excipient in pharmaceutical formulations, primarily to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Long-term stability studies are crucial to ensure that the formulation maintains its critical quality attributes, including the integrity of the this compound, throughout its shelf life, ensuring safety and efficacy.
Q2: What are the typical degradation pathways for this compound in aqueous formulations?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the glycosidic bonds. This can occur in both the cyclodextrin ring and the attached maltose unit, especially at non-neutral pH values (acidic or alkaline conditions) and elevated temperatures. Hydrolysis can lead to the formation of smaller saccharides, such as glucose, maltose, and linear dextrins, which may impact the performance of the formulation.
Q3: What are the recommended storage conditions for ?
A3: Recommended storage conditions for long-term stability studies are guided by ICH (International Council for Harmonisation) guidelines. Typically, these include 25°C ± 2°C / 60% RH ± 5% RH for long-term testing and 40°C ± 2°C / 75% RH ± 5% RH for accelerated stability testing. Refrigerated (5°C ± 3°C) and frozen (-20°C ± 5°C) conditions may also be evaluated depending on the intended storage of the final product.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) is a common and effective method for quantifying this compound and its degradation products. Other techniques that can be employed include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for detailed carbohydrate analysis, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural elucidation of degradants.
Troubleshooting Guide
Issue 1: I am observing a significant decrease in the assay value of this compound in my formulation under accelerated stability conditions.
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Question: What could be causing the rapid degradation of this compound in my formulation?
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Answer:
-
pH Shift: Check the pH of your formulation at each stability time point. A shift towards acidic or alkaline conditions can catalyze the hydrolysis of glycosidic bonds. Consider if any other excipients in your formulation could be contributing to a pH change over time.
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Incompatible Excipients: Certain excipients may accelerate the degradation of carbohydrates. Review your formulation for any components known to be reactive.
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Microbial Contamination: If the formulation is not adequately preserved, microbial growth can lead to enzymatic degradation of the saccharide structure. Perform microbial limit testing to rule this out.
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Issue 2: I am seeing new, unidentified peaks appearing in my HPLC chromatogram during the stability study.
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Question: How can I identify these unknown peaks?
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Answer:
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Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a pure sample of this compound. The degradation profiles from these studies can help in tentatively identifying the peaks observed in your stability samples.
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Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the unknown peaks can provide valuable information about their molecular weight, aiding in their identification as potential hydrolysis products (e.g., glucose, maltose, linear dextrins).
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Co-injection with Standards: If you suspect the identity of a degradation product (e.g., maltose), inject a standard of that compound to see if it co-elutes with the unknown peak.
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Issue 3: The physical appearance of my liquid formulation is changing over time (e.g., color change, precipitation).
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Question: What could be the reason for the change in the physical appearance of my formulation?
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Answer:
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Maillard Reaction: If your formulation contains amino acids or proteins, a yellowing or browning of the solution could indicate a Maillard reaction between the reducing end of the maltose unit and the amino groups.
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Precipitation of API: Changes in the formulation (e.g., pH shift, degradation of this compound) could affect the solubility of the active pharmaceutical ingredient, leading to its precipitation.
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Excipient Interaction/Degradation: The observed changes could be due to the degradation or interaction of other excipients in the formulation.
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Data Presentation
Table 1: Summary of Long-Term Stability Data for a 20% (w/v) this compound Formulation in a Phosphate Buffer (pH 6.5) Stored at 25°C / 60% RH
| Time Point (Months) | Appearance | pH | Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 6.5 | 100.0 | < 0.1 |
| 3 | Clear, colorless solution | 6.5 | 99.8 | 0.2 |
| 6 | Clear, colorless solution | 6.4 | 99.5 | 0.5 |
| 9 | Clear, colorless solution | 6.4 | 99.2 | 0.8 |
| 12 | Clear, colorless solution | 6.3 | 98.9 | 1.1 |
| 18 | Clear, colorless solution | 6.3 | 98.5 | 1.5 |
| 24 | Clear, colorless solution | 6.2 | 98.1 | 1.9 |
Experimental Protocols
Protocol: Stability-Indicating HPLC-RID Method for this compound
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Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.
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Refractive Index Detector (RID).
-
-
Chromatographic Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H, 300 mm x 7.8 mm).
-
Mobile Phase: 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Injection Volume: 20 µL.
-
RID Temperature: 40°C.
-
-
Standard and Sample Preparation:
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Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 10 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Dilute the formulation with the mobile phase to a final concentration within the calibration range of the standard curve.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Integrate the peak areas and calculate the concentration of this compound in the samples using the calibration curve.
-
-
Method Validation:
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The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to demonstrate its suitability as a stability-indicating method.
-
Visualizations
Caption: Potential hydrolytic degradation pathways for this compound.
Caption: General experimental workflow for a long-term stability study.
avoiding phase separation in cyclodextrin-based formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving phase separation in cyclodextrin-based formulations.
Frequently Asked Questions (FAQs)
1. Why is my cyclodextrin solution cloudy or precipitating upon storage?
Cloudiness or precipitation in a cyclodextrin solution, even without a guest molecule, is often due to the self-aggregation of cyclodextrin molecules.[1][2] This is particularly common with β-cyclodextrin due to its relatively low aqueous solubility, which is a result of strong intramolecular hydrogen bonding that makes the molecule rigid and less available to interact with water.[1][3]
Troubleshooting Steps:
-
Select a more soluble cyclodextrin: Consider using modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which have significantly higher aqueous solubility.[3][4]
-
Adjust Temperature: Gently warming the solution can sometimes redissolve the aggregates. However, be aware that temperature effects can be complex and may also influence the stability of the drug-cyclodextrin complex.[5]
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Control Concentration: Work with cyclodextrin concentrations below the critical aggregation concentration.[3]
-
pH Adjustment: For some cyclodextrins, increasing the pH to above 12.5 can ionize the hydroxyl groups, leading to electrostatic repulsion that breaks up aggregates.[1] However, this is often not feasible for pharmaceutical formulations.
2. My drug-cyclodextrin complex precipitates out of solution. What are the likely causes and solutions?
Precipitation of a drug-cyclodextrin complex typically indicates that the solubility limit of the complex has been exceeded. This can be due to several factors:
-
Poor Aqueous Solubility of the Complex: The formed inclusion complex itself may have limited solubility, leading to a Bs-type phase solubility diagram where the complex precipitates after reaching a certain concentration.[1]
-
High Concentration of Drug or Cyclodextrin: Exceeding the solubility limits of either the drug, the cyclodextrin, or the resulting complex will lead to precipitation.
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Environmental Factors: Changes in temperature or pH can shift the equilibrium of the complexation reaction and reduce the solubility of the complex.[4][6]
-
Improper Cyclodextrin Selection: The chosen cyclodextrin may not be the optimal fit for the drug molecule, resulting in a weak or unstable complex.[7]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-O-(Maltosyl)cyclomaltohexaose and Sulfobutylether-β-cyclodextrin for Pharmaceutical Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the properties, performance, and applications of two key β-cyclodextrin derivatives.
In the landscape of pharmaceutical excipients, cyclodextrins and their derivatives have carved a significant niche as enabling agents for poorly soluble drugs. Among the chemically modified β-cyclodextrins, 6-O-(Maltosyl)cyclomaltohexaose (M-β-CD), also known as 6-O-α-D-maltosyl-β-cyclodextrin, and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have emerged as promising candidates for enhancing drug solubility, stability, and bioavailability. This guide provides an objective, data-driven comparison of these two cyclodextrins to aid in the selection of the most appropriate excipient for specific drug development challenges.
Executive Summary
Both M-β-CD and SBE-β-CD offer significant advantages over native β-cyclodextrin, primarily in terms of increased aqueous solubility and reduced toxicity. SBE-β-CD, commercially available as Captisol®, is a well-established, FDA-approved excipient with a proven track record in numerous parenteral and oral formulations.[1][2] It is an anionic derivative, which can offer specific advantages for complexing cationic drugs. M-β-CD is a non-ionic derivative that has demonstrated high water solubility and low toxicity.[3] Recent studies highlight its potential to significantly enhance the oral bioavailability of poorly soluble compounds, in some cases outperforming SBE-β-CD.[3]
This guide will delve into a detailed comparison of their physicochemical properties, drug delivery performance based on experimental data, and their respective safety profiles.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these cyclodextrins is crucial for predicting their behavior in formulation. The following table summarizes the key properties of M-β-CD and SBE-β-CD.
| Property | This compound (M-β-CD) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Molecular Formula | C₅₄H₉₀O₄₅[4] | C₄₂H₇₀₋ₙO₃₅ · (C₄H₈O₃SNa)ₙ (n ≈ 6.5)[2] |
| Molecular Weight | 1459.27 g/mol [4] | ~2163 g/mol (average) |
| Aqueous Solubility | 147.1 g/100 mL[5] | >50 g/100 mL[6] |
| Ionic Nature | Non-ionic[3] | Anionic[2] |
| Synthesis | Enzymatic transfer of a maltosyl group to β-cyclodextrin. | Chemical substitution of hydroxyl groups with sulfobutyl ether groups.[2] |
| Commercial Availability | Research grade | Widely available as pharmaceutical grade (e.g., Captisol®)[1] |
Performance in Drug Delivery: A Comparative Overview
The primary function of these cyclodextrins in drug delivery is to form inclusion complexes with poorly soluble drugs, thereby enhancing their apparent solubility and dissolution rate.
Solubility Enhancement
A direct comparison in the solubilization of the poorly water-soluble drug Fraxinellone demonstrated the superior performance of M-β-CD.[3] The study revealed that M-β-CD exhibited the highest solubilizing capacity for Fraxinellone compared to β-CD, HP-β-CD, and SBE-β-CD.[3]
| Cyclodextrin Derivative | Solubilization of Fraxinellone (mg/mL) |
| This compound (M-β-CD) | 12.8 [3] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10.2[3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 8.5[3] |
| β-cyclodextrin (β-CD) | 6.8[3] |
Data from Li, J., et al. (2021).[3]
In Vivo Performance: Oral Bioavailability
The enhanced solubilization and dissolution translated to improved in vivo performance. In a pharmacokinetic study in rats, the oral administration of a Fraxinellone/M-β-CD inclusion complex resulted in a significantly higher bioavailability compared to the free drug and other cyclodextrin formulations, including SBE-β-CD.[3]
| Formulation | Relative Bioavailability (%) |
| Fraxinellone Suspension | 100 |
| Fraxinellone/M-β-CD Complex | 580 [3] |
| Fraxinellone/SBE-β-CD Complex | 420[3] |
| Fraxinellone/HP-β-CD Complex | 350[3] |
| Fraxinellone/β-CD Complex | 210[3] |
Data from Li, J., et al. (2021).[3]
Safety and Biocompatibility
Both M-β-CD and SBE-β-CD are considered to have favorable safety profiles, especially when compared to the parent β-cyclodextrin, which is known for its nephrotoxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been extensively studied and is considered safe for parenteral administration.[1] It is rapidly excreted renally.[1]
This compound (M-β-CD) has been shown to have low toxicity.[3] Studies have indicated that it exhibits negligible hemolytic activity and cytotoxicity at concentrations effective for drug delivery.[3]
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments used to characterize and compare cyclodextrin performance.
Phase-Solubility Study
This experiment determines the stoichiometry of the drug-cyclodextrin complex and its stability constant, providing a quantitative measure of the cyclodextrin's solubilizing power.
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM).
-
Add an excess amount of the poorly soluble drug to each cyclodextrin solution in sealed vials.
-
Equilibrate the vials by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, filter the solutions to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin to generate a phase-solubility diagram.
-
The slope of the initial linear portion of the diagram can be used to calculate the stability constant (Ks) of the inclusion complex.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of the cyclodextrins to cause cellular damage.
Protocol:
-
Seed a suitable cell line (e.g., Caco-2 for intestinal absorption studies) in a 96-well plate and allow the cells to adhere and grow to a confluent monolayer.
-
Prepare a series of dilutions of the cyclodextrin in cell culture medium.
-
Remove the old medium from the cells and replace it with the cyclodextrin solutions of varying concentrations. Include a control group with medium only.
-
Incubate the cells with the cyclodextrin solutions for a specific period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Hemolytic Activity Assay
This assay evaluates the potential of the cyclodextrins to damage red blood cells.
Protocol:
-
Obtain fresh whole blood and separate the red blood cells (RBCs) by centrifugation. Wash the RBCs several times with an isotonic buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a suspension of RBCs in the buffer.
-
Prepare a series of dilutions of the cyclodextrin in the same buffer.
-
Mix the RBC suspension with the cyclodextrin solutions at various concentrations. Include a negative control (RBCs in buffer only) and a positive control (RBCs with a known hemolytic agent like Triton X-100).
-
Incubate the mixtures at 37°C for a defined period (e.g., 1-2 hours).
-
Centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).
Visualizing the Molecular Structures
The distinct chemical structures of M-β-CD and SBE-β-CD underpin their different properties and interactions with guest molecules.
Signaling Pathways in Drug Delivery
The enhanced bioavailability achieved with these cyclodextrins can lead to more effective modulation of cellular signaling pathways by the delivered drug. For instance, a drug targeting a specific receptor tyrosine kinase (RTK) pathway would benefit from improved solubility and absorption, leading to a more potent downstream effect.
Conclusion
Both this compound and Sulfobutylether-β-cyclodextrin are valuable tools in the formulation of poorly soluble drugs.
-
SBE-β-CD is a well-established, regulatory-approved excipient with a strong safety record and proven efficacy, particularly for parenteral formulations. Its anionic nature can be advantageous for complexing cationic drugs.
-
M-β-CD is a promising newer-generation, non-ionic cyclodextrin derivative that has demonstrated superior performance in solubilizing certain drugs and significantly enhancing oral bioavailability. Its well-defined chemical structure is also an advantage from a regulatory perspective.
The choice between M-β-CD and SBE-β-CD will ultimately depend on the specific physicochemical properties of the drug candidate, the intended route of administration, and the desired formulation characteristics. The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision in the drug development process. Further head-to-head comparative studies with a wider range of drug molecules are warranted to fully elucidate the relative strengths and weaknesses of these two important pharmaceutical excipients.
References
Enhancing Drug Delivery: A Comparative Guide to 6-O-(Maltosyl)cyclomaltohexaose in Pharmaceutical Formulations
For researchers, scientists, and professionals in drug development, the quest for effective drug delivery systems is paramount, especially for poorly soluble drug candidates. Among the various excipients available, 6-O-(Maltosyl)cyclomaltohexaose, a derivative of α-cyclodextrin, presents a compelling profile of high water solubility and low toxicity. This guide provides an objective comparison of its performance against other common formulation strategies, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Alternatives
The efficacy of a drug formulation is critically dependent on the chosen excipients to enhance the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API). The following tables summarize the performance of this compound in comparison to parent cyclodextrins and other widely used drug delivery technologies.
Table 1: Solubility Enhancement of Poorly Soluble Drugs
| Formulation Strategy | Drug | Solubility Enhancement (fold increase) | Reference |
| 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD) | Fraxinellone | ~160 | [1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Fraxinellone | ~120 | [1] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Fraxinellone | ~140 | [1] |
| β-cyclodextrin (β-CD) | Fraxinellone | ~85 | [1] |
| Maltosyl-β-cyclodextrin | Fucosterol | Significant Increase | [2] |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Fucosterol | Significant Increase | [2] |
| β-cyclodextrin (β-CD) | Fucosterol | No Appreciable Increase | [2] |
| Polymeric Nanoparticles (PLGA) | Camptothecin | - | [3] |
| Liposomes | Curcumin | - (EE ~30%) | [4] |
| CD-enhanced Liposomes | Curcumin | - (EE ~50%) | [4] |
Note: Direct fold-increase data for polymeric nanoparticles and liposomes is often expressed in terms of drug loading or encapsulation efficiency (EE), as the drug is entrapped rather than dissolved in a homogenous solution.
Table 2: Cytotoxicity and Hemolytic Activity
A crucial aspect of excipient selection is its safety profile. This compound generally exhibits lower cytotoxicity and hemolytic activity compared to its parent cyclodextrins.
| Cyclodextrin Derivative | Cell Line | IC50 (mM) | Hemolytic Activity | Reference |
| Maltosyl-α-cyclodextrin (G2-α-CD) | Caco-2 | >150 | Low | [5] |
| α-cyclodextrin (α-CD) | Caco-2 | Significantly lower than G2-α-CD | High | [5][6] |
| Maltosyl-β-cyclodextrin (G2-β-CD) | Caco-2 | >150 | Low | [5] |
| β-cyclodextrin (β-CD) | Caco-2 | - (Low solubility limits testing) | Moderate | [5] |
| γ-cyclodextrin (γ-CD) | Caco-2 | >150 | Low | [5] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Caco-2 | High (>50 mM) | Low | [7] |
| Randomly methylated-β-cyclodextrin (RAMEB) | Caco-2 | ~10 mM | High | [7] |
Experimental Workflows and Methodologies
To ensure the reproducibility and validation of formulation performance, detailed experimental protocols are essential. Below are standardized methodologies for key evaluative experiments.
Experimental Workflow for Formulation Development and Evaluation
Detailed Experimental Protocols
1. Phase Solubility Studies
-
Objective: To determine the stoichiometry and stability constant of the drug-cyclodextrin complex.
-
Method:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound.
-
Add an excess amount of the poorly soluble drug to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to reach equilibrium.
-
Filter the samples to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin to obtain a phase solubility diagram. The type of curve (e.g., A_L, B_S) indicates the nature of the complex, and the slope is used to calculate the stability constant (Kc).
-
2. In Vitro Dissolution Testing
-
Objective: To compare the dissolution rate of the pure drug with its cyclodextrin inclusion complex.
-
Method:
-
Use a USP Type II (paddle) dissolution apparatus.
-
The dissolution medium should be selected based on the intended site of drug release (e.g., simulated gastric fluid pH 1.2, or simulated intestinal fluid pH 6.8).
-
Place a precisely weighed amount of the pure drug or the inclusion complex (equivalent to a specific dose of the drug) into the dissolution vessel containing the pre-warmed medium (37°C ± 0.5°C).
-
Stir the medium at a constant speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the samples using a suitable analytical technique.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.[8]
-
3. Caco-2 Cell Permeability Assay
-
Objective: To assess the potential for intestinal absorption of the drug from the formulation.
-
Method:
-
Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the drug formulation (dissolved in transport medium) to the apical (AP) side of the monolayer.
-
At specified time points, collect samples from the basolateral (BL) side.
-
Analyze the drug concentration in the basolateral samples.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the cell monolayer.
-
4. Characterization of Inclusion Complexes
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Principle: Detects changes in the vibrational frequencies of the drug's functional groups upon inclusion into the cyclodextrin cavity.
-
Procedure: Prepare KBr pellets of the pure drug, this compound, their physical mixture, and the inclusion complex. Record the spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[9] Shifts, broadening, or disappearance of characteristic drug peaks in the complex's spectrum indicate interaction and complex formation.[9]
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: Measures the heat flow associated with thermal transitions in a material as a function of temperature.
-
Procedure: Accurately weigh a small amount of the sample into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[10] The disappearance or shifting of the drug's melting endotherm in the thermogram of the inclusion complex suggests amorphization and successful complexation.[11]
-
-
Powder X-ray Diffraction (PXRD):
-
Principle: Analyzes the crystalline structure of a solid.
-
Procedure: Mount the powder sample and scan it over a range of 2θ angles.[12] A crystalline drug will show sharp, characteristic diffraction peaks. In a successful inclusion complex, these peaks will be absent or significantly reduced in intensity, indicating a change to a more amorphous state.[12]
-
Comparative Analysis of Drug Delivery Strategies
The choice of a drug delivery system is a multifactorial decision. This compound offers a compelling option within the cyclodextrin family, but it is important to consider its performance in the broader context of other advanced drug delivery technologies.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cyclodextrin nanoparticles for diagnosis and potential cancer therapy: A systematic review [frontiersin.org]
- 5. A moderate interaction of maltosyl-alpha-cyclodextrin with Caco-2 cells in comparison with the parent cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells [mdpi.com]
- 8. Cyclodextrin-Modified Nanomaterials for Drug Delivery: Classification and Advances in Controlled Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. itm-conferences.org [itm-conferences.org]
- 11. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Maltosyl-β-Cyclodextrin and HP-β-CD for Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate cyclodextrin is a critical decision in the formulation of poorly soluble drugs. This guide provides an objective, data-driven comparison of two prominent β-cyclodextrin derivatives: Maltosyl-β-cyclodextrin (Ma-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD).
This comprehensive analysis delves into their physicochemical properties, drug solubilization efficacy, and cytotoxicity profiles, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make an informed choice between these two excipients for their specific drug delivery applications.
Physicochemical Properties: A Tale of Two Modifications
Both Ma-β-CD and HP-β-CD are chemically modified derivatives of β-cyclodextrin, designed to overcome the parent molecule's limited aqueous solubility. The key difference lies in the substituent groups attached to the β-cyclodextrin core. In Ma-β-CD, a maltosyl (a disaccharide) group is attached, whereas HP-β-CD features hydroxypropyl groups. These substitutions significantly impact their physical and chemical characteristics.
| Property | Maltosyl-β-cyclodextrin (Ma-β-CD) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Molecular Weight | ~1459.27 g/mol [1][2][3] | Variable (typically 1380-1540 g/mol , dependent on the degree of substitution) |
| Appearance | White to off-white powder | White to off-white powder |
| Aqueous Solubility | Sparingly soluble in water[1] | Highly soluble in water (>600 g/L)[4] |
| Abbreviation | Ma-β-CD, MABCD | HP-β-CD, HPBCD |
Performance in Drug Solubilization
The primary function of these cyclodextrins in drug formulation is to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) through the formation of inclusion complexes. The efficiency of this process is dependent on the physicochemical properties of both the cyclodextrin and the guest molecule.
Cholesterol Solubilization: A Key Application
A notable application for both cyclodextrins is the solubilization of cholesterol, which is particularly relevant in the context of Niemann-Pick disease type C (NPC), a rare genetic disorder characterized by abnormal cholesterol accumulation.
One study directly comparing the two found that Ma-β-CD exhibited a slightly higher cholesterol solubilizing ability than HP-β-CD [5]. In another study, HP-β-CD was shown to increase the solubility of cholesterol by up to 15-fold.[6][7][8] The formation of a 1:1 inclusion complex between cholesterol and HP-β-CD has been reported.[6][7][8]
| Guest Molecule | Cyclodextrin | Molar Ratio | Stability Constant (K) | Fold Increase in Solubility | Reference |
| Cholesterol | Ma-β-CD | - | - | Slightly higher than HP-β-CD | [5] |
| Cholesterol | HP-β-CD | 1:1 | - | ~15 | [6][7][8] |
Cytotoxicity Profile: A Comparative Safety Assessment
The safety of excipients is paramount in drug development. The cytotoxicity of Ma-β-CD and HP-β-CD has been evaluated in various cell lines.
A key comparative study in wild-type Chinese Hamster Ovary (CHO) cells found no significant difference in cytotoxicity between Ma-β-CD and HP-β-CD .[5] Another study comparing maltosylated cyclodextrins to their parent forms in Caco-2 cells found that maltosyl-β-cyclodextrin (referred to as G2-beta-CyD) had comparable cytotoxicity to β-cyclodextrin.[9] HP-β-CD is generally considered to have low toxicity.[10]
| Cell Line | Cyclodextrin | Cytotoxicity Finding | Reference |
| Wild-type CHO | Ma-β-CD vs. HP-β-CD | No significant difference | [5] |
| Caco-2 | Ma-β-CD (G2-beta-CyD) | Comparable to β-cyclodextrin | [9] |
Impact on Cellular Signaling Pathways
Cyclodextrins can influence cellular processes beyond simple drug solubilization. Their interaction with cell membranes, particularly their ability to modulate cholesterol levels, can have downstream effects on various signaling pathways.
HP-β-CD and the TGF-β/Smad Signaling Pathway
HP-β-CD has been shown to inhibit the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[11] This pathway is crucial in regulating cell growth, differentiation, and apoptosis.[12][13] The proposed mechanism involves the depletion of membrane cholesterol by HP-β-CD, which in turn affects the localization and function of TGF-β receptors.
Ma-β-CD and Cholesterol Metabolism Signaling
Ma-β-CD is known to form a soluble inclusion complex with cholesterol and can alter cellular cholesterol levels.[3] This interaction can influence the expression of genes involved in cholesterol transport, such as the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. These transporters play a critical role in reverse cholesterol transport, a key process in maintaining cholesterol homeostasis.
Experimental Protocols
To ensure the reproducibility and transparency of the data presented, this section outlines the methodologies for key experiments used in the characterization and comparison of cyclodextrins.
Phase Solubility Study
This experiment determines the ability of a cyclodextrin to solubilize a poorly water-soluble drug and to determine the stoichiometry of the inclusion complex.
Workflow:
Methodology:
-
Preparation of Cyclodextrin Solutions: A series of aqueous solutions of the cyclodextrin (Ma-β-CD or HP-β-CD) are prepared at various concentrations in a relevant buffer.
-
Addition of Drug: An excess amount of the poorly soluble drug is added to each cyclodextrin solution.
-
Equilibration: The resulting suspensions are shaken in a constant temperature water bath for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
Sample Collection and Filtration: Aliquots are withdrawn from each suspension and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved drug particles.
-
Analysis: The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: A phase solubility diagram is constructed by plotting the total concentration of the dissolved drug against the concentration of the cyclodextrin. The stability constant (K) and the stoichiometry of the inclusion complex are calculated from the slope of the linear portion of the curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cells of the desired cell line are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the cyclodextrins (Ma-β-CD or HP-β-CD). A control group with untreated cells is also included.
-
Incubation: The cells are incubated with the cyclodextrins for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control group, and the IC50 value (the concentration of the cyclodextrin that inhibits 50% of cell growth) can be calculated.
Hemolysis Assay
This assay evaluates the lytic effect of the cyclodextrins on red blood cells (erythrocytes), which is an important indicator of their biocompatibility, especially for parenteral formulations.
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension: Freshly collected whole blood is centrifuged to separate the RBCs from the plasma. The RBCs are then washed multiple times with a buffered saline solution and resuspended to a specific concentration.
-
Treatment: Aliquots of the RBC suspension are incubated with various concentrations of the cyclodextrins (Ma-β-CD or HP-β-CD) at 37°C for a defined period. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (RBCs in buffer only) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: The percentage of hemolysis is calculated for each cyclodextrin concentration relative to the positive and negative controls.
Conclusion
Both Maltosyl-β-cyclodextrin and HP-β-CD are valuable tools for enhancing the solubility and stability of poorly soluble drugs. The choice between them will depend on the specific requirements of the drug formulation.
-
Ma-β-CD may offer a slight advantage in applications requiring high cholesterol solubilization. Its comparable cytotoxicity to HP-β-CD in the reported studies suggests a favorable safety profile.
-
HP-β-CD is a well-established excipient with a long history of use and extensive safety data. Its high aqueous solubility and proven efficacy in solubilizing a wide range of drugs make it a versatile and reliable choice.
Researchers are encouraged to consider the specific physicochemical properties of their API and conduct formulation-specific studies to determine the optimal cyclodextrin for their needs. The experimental protocols provided in this guide offer a starting point for such evaluations. The understanding of their impact on cellular signaling pathways can further inform the selection process, particularly for targeted therapies or when considering potential off-target effects.
References
- 1. Cas 104723-60-6,6-O-ALPHA-MALTOSYL-BETA-CYCLODEXTRIN HYDRATE | lookchem [lookchem.com]
- 2. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mal-β-CD | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. Solubilization of Hydroxypropyl-β-Cyclodextrin on Cholesterol in Aqueous Solution | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. A moderate interaction of maltosyl-alpha-cyclodextrin with Caco-2 cells in comparison with the parent cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cytotoxicity of Cyclodextrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cyclodextrins and their derivatives are widely employed in the pharmaceutical industry as solubilizing agents, stabilizers, and delivery vehicles for a variety of therapeutic agents. However, their interaction with biological membranes can lead to dose-dependent cytotoxicity, a critical consideration in the development of safe and effective drug formulations. This guide provides a comparative assessment of the cytotoxicity of different cyclodextrin derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate cyclodextrin for their specific application.
Comparative Cytotoxicity Data
The cytotoxic potential of cyclodextrin derivatives is influenced by several factors, including the type of substituent, the degree of substitution (DS), and the specific cell line being evaluated. The following table summarizes the 50% inhibitory concentration (IC50) values of various cyclodextrin derivatives on different cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cyclodextrin Derivative | Abbreviation | Cell Line | Assay | IC50 (mM) | Reference |
| Randomly Methylated-β-Cyclodextrin | RAMEB / Rameb | A549 | MTT | 11 | [1] |
| Randomly Methylated-β-Cyclodextrin | RAMEB / Rameb | Calu-3 | MTT | 25 | [1] |
| Sparingly Methylated-β-Cyclodextrin | Crysmeb | A549 | MTT | 31 | [1] |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD / HPβCD | A549 | MTT | 56 | [1] |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | MCF-7 | MTT | ~10 | [2] |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | MDA-MB-231 | MTT | ~10 | [2] |
| Native α-Cyclodextrin | α-CD | Caco-2 | MTT | 698 µM (at 72h) | [3] |
| Native α-Cyclodextrin | α-CD | A-549 | MTT | 322 µM (at 72h) | [3] |
| Native α-Cyclodextrin | α-CD | Hep-G2 | MTT | 382 µM (at 72h) | [3] |
Key Observations:
-
Methylated vs. Hydroxypropylated Derivatives: Methylated β-cyclodextrins, such as RAMEB, generally exhibit higher cytotoxicity (lower IC50 values) compared to their hydroxypropylated counterparts like HP-β-CD.[1][4] Sparing methylation, as seen with Crysmeb, can mitigate this cytotoxic effect.[1]
-
Ionic Derivatives: Ionic cyclodextrin derivatives tend to be less toxic than methylated derivatives.[5][6]
-
Parent Cyclodextrins: Native cyclodextrins, such as β-cyclodextrin, can also exhibit cytotoxicity, particularly in intestinal cell lines like Caco-2.[7]
-
Cell Line Specificity: The cytotoxicity of a given cyclodextrin can vary significantly between different cell lines, highlighting the importance of evaluating toxicity in a relevant cell model.[1][8] For instance, Calu-3 cells were found to be less susceptible to RAMEB than A549 cells.[1]
Experimental Protocols
A standardized approach to assessing cyclodextrin cytotoxicity is crucial for obtaining reliable and comparable data. The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a commonly used method to evaluate cell viability.
MTT Cell Viability Assay Protocol
This protocol is a synthesized methodology based on standard practices described in the cited literature.[9][10]
1. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., Caco-2, A549, HeLa) in the appropriate complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Perform a cell count and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Treatment with Cyclodextrin Derivatives:
-
Prepare a series of dilutions of the cyclodextrin derivatives in serum-free culture medium or phosphate-buffered saline (PBS).
-
After the 24-hour incubation, remove the growth medium from the wells.
-
Add 100 µL of the different cyclodextrin concentrations to the respective wells.
-
Include a negative control (cells treated with medium/PBS only) and a positive control (cells treated with a known cytotoxic agent like Triton X-100).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control.
-
Plot the cell viability against the logarithm of the cyclodextrin concentration.
-
Determine the IC50 value, the concentration of the cyclodextrin derivative that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the key steps involved in assessing the cytotoxicity of cyclodextrin derivatives using an in vitro cell-based assay.
Caption: Workflow for in vitro cytotoxicity testing of cyclodextrins.
Signaling Pathway: Cholesterol Depletion-Induced Apoptosis
A primary mechanism of cyclodextrin-induced cytotoxicity, particularly for methylated β-cyclodextrins, is the extraction of cholesterol from the cell membrane.[4][7] This disruption of membrane integrity can trigger downstream signaling events leading to apoptosis (programmed cell death).
Caption: Cyclodextrin-induced apoptosis via cholesterol depletion.
References
- 1. Sparing methylation of beta-cyclodextrin mitigates cytotoxicity and permeability induction in respiratory epithelial cell layers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the cytotoxicity of beta-cyclodextrin derivatives: evidence for the role of cholesterol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
6-O-(α-Maltosyl)cyclomaltohexaose vs. β-Cyclodextrin: A Comparative Guide to Solubility Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-O-(α-Maltosyl)cyclomaltohexaose (M-α-CD) and β-Cyclodextrin (β-CD) for their efficacy in enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The following sections present a compilation of experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows to aid in the selection of the most suitable cyclodextrin for your formulation needs.
Executive Summary
6-O-(α-Maltosyl)cyclomaltohexaose, a derivative of β-cyclodextrin, consistently demonstrates superior performance in solubility enhancement compared to its parent molecule. The maltosyl substitution significantly increases the aqueous solubility of the cyclodextrin itself, which in turn leads to a greater capacity to form soluble inclusion complexes with a variety of lipophilic drugs. Experimental data for poorly soluble compounds like fucosterol and fraxinellone highlight the substantial advantages of M-α-CD in terms of both the magnitude of solubility increase and the stability of the resulting complexes. While β-CD can offer some improvement in solubility, its lower aqueous solubility often limits its effectiveness, particularly at higher concentrations.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from comparative studies on the solubility enhancement of fucosterol and fraxinellone.
Table 1: Solubility Enhancement of Fucosterol
| Cyclodextrin | Concentration | Solubility Increase | Stability Constant (Kc) | Stoichiometry |
| 6-O-(α-Maltosyl)cyclomaltohexaose (M-α-CD) | Not specified | Significant | Greater for 1:1 complex | 1:1 favored |
| β-Cyclodextrin (β-CD) | Not specified | No appreciable increase | Greater for 1:2 complex | 1:2 favored |
Data sourced from a comparative study on the inclusion complexation of fucosterol.[1]
Table 2: Solubility Enhancement of Fraxinellone
| Cyclodextrin | Concentration | Solubility Increase (Fold) | Apparent Stability Constant (Kc) (M⁻¹) |
| 6-O-(α-Maltosyl)cyclomaltohexaose (G₂-β-CD) | 350 mM | 156.19 | 464.1 |
| β-Cyclodextrin (β-CD) | 8.82 mM | 3.93 | 1334.4 (Note: Higher Kc at lower concentration may not reflect overall efficacy due to limited solubility of β-CD) |
Data for G₂-β-CD and β-CD with fraxinellone sourced from a rational formulation engineering study.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Phase-Solubility Study (Higuchi-Connors Method)
This method is employed to determine the stoichiometric ratio of the inclusion complex and its apparent stability constant (Kc).
-
Preparation of Cyclodextrin Solutions: A series of aqueous solutions of the cyclodextrin (M-α-CD or β-CD) are prepared at various concentrations (e.g., 0 to 50 mM).
-
Addition of Excess Drug: An excess amount of the poorly soluble drug is added to each cyclodextrin solution in separate vials.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, the suspensions are filtered (e.g., using a 0.45 μm membrane filter) to remove the undissolved drug. The concentration of the dissolved drug in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.
-
Data Analysis: A phase-solubility diagram is constructed by plotting the concentration of the dissolved drug against the concentration of the cyclodextrin. The stability constant (Kc) is calculated from the slope and the intrinsic solubility of the drug (S₀) using the following equation: Kc = slope / (S₀ * (1 - slope))[4]
Preparation of Inclusion Complexes
Several methods can be used to prepare solid drug-cyclodextrin inclusion complexes. The choice of method often depends on the physicochemical properties of the drug and the desired characteristics of the final product.
1. Kneading Method:
-
Wetting the Cyclodextrin: The cyclodextrin is placed in a mortar and wetted with a small amount of a suitable solvent (e.g., water or a water-alcohol mixture) to form a paste.[5]
-
Incorporation of the Drug: The drug is gradually added to the cyclodextrin paste.
-
Kneading: The mixture is kneaded for a specific period (e.g., 30-60 minutes) to facilitate the interaction between the drug and the cyclodextrin.[3]
-
Drying: The resulting product is dried in an oven or under vacuum to remove the solvent.
-
Sieving: The dried complex is passed through a sieve to obtain a uniform particle size.
2. Co-precipitation Method:
-
Dissolution: The drug is dissolved in an organic solvent, and the cyclodextrin is dissolved in an aqueous solution.
-
Mixing: The drug solution is added to the cyclodextrin solution with constant stirring.
-
Precipitation: The inclusion complex precipitates out of the solution.
-
Isolation and Drying: The precipitate is collected by filtration, washed, and dried.[6]
3. Freeze-Drying (Lyophilization) Method:
-
Solution Preparation: The drug and cyclodextrin are dissolved in a suitable solvent, typically water.
-
Freezing: The solution is rapidly frozen.
-
Lyophilization: The frozen solution is placed in a freeze-dryer, where the solvent is removed by sublimation under vacuum. This process yields a porous and highly soluble powder of the inclusion complex.[6]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the key experimental procedures described above.
Caption: Workflow for Phase-Solubility Study.
Caption: Preparation of Inclusion Complexes.
References
- 1. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. humapub.com [humapub.com]
- 6. oatext.com [oatext.com]
A Comparative Guide to the Inclusion Complex Stability of β-Cyclodextrin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inclusion complex stability of three widely used cyclodextrins: β-cyclodextrin (β-CD) and its modified derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). The selection of an appropriate cyclodextrin is a critical step in drug formulation and development, directly impacting the solubility, stability, and bioavailability of guest molecules. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the underlying principles and workflows to aid in the selection of the optimal cyclodextrin for a specific application.
Understanding Inclusion Complex Stability
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes. The stability of these complexes is a measure of the affinity between the cyclodextrin (host) and the guest molecule. It is quantified by the stability constant (K), also referred to as the binding constant or association constant. A higher stability constant indicates a stronger interaction and a more stable complex.
The stability of a cyclodextrin inclusion complex is influenced by several factors, including the size and shape compatibility between the host cavity and the guest molecule, the hydrophobicity of the guest, and the presence of specific intermolecular interactions such as van der Waals forces, hydrophobic interactions, and hydrogen bonding.
Data Presentation: Stability Constants of Cyclodextrin Complexes
The following table summarizes the experimentally determined stability constants (K) for the inclusion complexes of β-CD, HP-β-CD, and SBE-β-CD with various guest molecules. This data allows for a direct comparison of the complex-forming abilities of these three cyclodextrins.
| Guest Molecule | Cyclodextrin | Stability Constant (K) M⁻¹ | Experimental Method | Reference |
| Docetaxel | β-CD | 91 | Phase Solubility | [1] |
| HP-β-CD | 141 | Phase Solubility | [1] | |
| SBE-β-CD | 306.41 | Phase Solubility | [1] | |
| Ibuprofen | β-CD | 9558 | Isothermal Titration Calorimetry | |
| Melphalan | HP-β-CD | Similar to SBE-β-CD | Chemical Stability Studies | [2] |
| SBE-β-CD | Similar to HP-β-CD | Chemical Stability Studies | [2] | |
| Carmustine | HP-β-CD | Similar to SBE-β-CD | Chemical Stability Studies | [2] |
| SBE-β-CD | Similar to HP-β-CD | Chemical Stability Studies | [2] | |
| Neutral Molecules (General) | HP-β-CD | - | UV Spectrophotometry | [3] |
| SBE-β-CD | Stronger interaction than HP-β-CD | UV Spectrophotometry | [3] | |
| Positively Charged Molecules | HP-β-CD | Lower than neutral form | UV Spectrophotometry | [3] |
| SBE-β-CD | Similar to neutral form (due to charge attraction) | UV Spectrophotometry | [3] | |
| Negatively Charged Molecules | HP-β-CD | Lower than neutral form | UV Spectrophotometry | [3] |
| SBE-β-CD | Much lower than neutral form (due to charge repulsion) | UV Spectrophotometry | [3] |
Note: The stability constants can vary depending on the experimental conditions such as temperature, pH, and buffer composition.
Experimental Protocols
The following are detailed methodologies for three common experimental techniques used to determine the stability constants of cyclodextrin inclusion complexes.
Phase Solubility Studies
This method, based on the work of Higuchi and Connors, is one of the most common techniques for determining the stability constant of cyclodextrin complexes. It relies on measuring the increase in the solubility of a sparingly soluble guest molecule in the presence of increasing concentrations of the cyclodextrin.
Protocol:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM). A suitable buffer should be used to maintain a constant pH.
-
Addition of Excess Guest Molecule: Add an excess amount of the guest molecule to each cyclodextrin solution in separate vials. The amount should be sufficient to ensure that a saturated solution is formed and solid guest remains.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. This can be done using a shaker or a rotating mixer.
-
Sample Collection and Filtration: After equilibration, allow the samples to stand to permit the undissolved guest to settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification of Solubilized Guest: Analyze the concentration of the dissolved guest molecule in each filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the dissolved guest molecule against the concentration of the cyclodextrin. For a 1:1 stoichiometry, a linear relationship is often observed (AL-type diagram). The stability constant (K) can be calculated from the slope and the intrinsic solubility (S₀) of the guest molecule (the y-intercept) using the following equation:
K = slope / (S₀ * (1 - slope))
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with the binding interaction between a host and a guest molecule. It provides a complete thermodynamic profile of the binding event, including the stability constant (K), enthalpy change (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation: Prepare a solution of the guest molecule and a separate solution of the cyclodextrin in the same, precisely matched buffer to minimize heats of dilution. The concentrations should be carefully chosen based on the expected binding affinity. Typically, the cyclodextrin solution is placed in the sample cell and the guest solution in the titration syringe.
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument, such as the injection volume, spacing between injections, and stirring speed.
-
Titration: Perform a series of small, sequential injections of the guest solution into the cyclodextrin solution in the sample cell. The instrument measures the heat released or absorbed after each injection.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change for that injection.
-
Data Analysis: Plot the heat change per mole of injectant against the molar ratio of guest to cyclodextrin. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software. The fitting process yields the values for the stability constant (K), enthalpy change (ΔH), and stoichiometry (n).
UV-Vis Spectrophotometry
This technique is used when the guest molecule has a chromophore that exhibits a change in its absorbance spectrum upon inclusion into the cyclodextrin cavity.
Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of the guest molecule and a stock solution of the cyclodextrin in a suitable buffer.
-
Preparation of Sample Solutions: Prepare a series of solutions containing a fixed concentration of the guest molecule and varying concentrations of the cyclodextrin.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. A solution containing only the guest molecule at the same concentration should be used as a reference.
-
Data Analysis: The change in absorbance at a specific wavelength (ΔA) is monitored as a function of the cyclodextrin concentration. For a 1:1 complex, the stability constant (K) can be determined by fitting the data to the Benesi-Hildebrand equation or other similar models. A common method involves creating a double reciprocal plot (1/ΔA vs. 1/[CD]), where [CD] is the cyclodextrin concentration. The stability constant can be calculated from the slope and intercept of the resulting linear plot.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts in cyclodextrin inclusion complexation.
Caption: Formation of a cyclodextrin inclusion complex and key stability factors.
Caption: Experimental workflow for the phase solubility method.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Comparative effects of (SBE)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Drug Release from Cyclodextrin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro drug release performance of various cyclodextrin-based drug formulations against their pure drug counterparts. The inclusion of poorly soluble drugs within the hydrophobic cavity of cyclodextrins is a widely adopted strategy to enhance their aqueous solubility and dissolution rate.[1][2][3][4][5][6][7] This, in turn, can significantly improve a drug's bioavailability.[1][5][8] The data and protocols presented herein are compiled from various studies to offer a comprehensive overview for formulation scientists.
Data Presentation: Comparative In Vitro Drug Release
| Drug | Cyclodextrin Derivative | Formulation Type | Time (minutes) | Pure Drug Release (%) | CD Formulation Release (%) | Molar Ratio (Drug:CD) | Dissolution Medium | Reference |
| Aceclofenac | β-Cyclodextrin (β-CD) | Inclusion Complex (Kneading) | 60 | ~25% | ~85% | 1:2 | Phosphate Buffer (pH 7.4) | [9] |
| Fenbendazole | Methyl-β-Cyclodextrin | Inclusion Complex | 15 | 5% | 75% | 1:1 | Not Specified | [10] |
| 4-Methylumbelliferone | β-Cyclodextrin (β-CD) | Inclusion Complex | 20 | Not Reported | ~55% | 1:1 or 2:1 | Phosphate Buffer (pH 7.4) | [2] |
| 4-Methylumbelliferone | β-Cyclodextrin (β-CD) | Inclusion Complex | 20 | Not Reported | ~70% | 1:1 or 2:1 | HCl solution (pH 1.2) | [2] |
| Glimepiride | Hydroxypropyl-β-CD (HP-β-CD) | Ternary System (Co-evaporation) | Not Specified | Not Reported | >90% | 1:1 | Not Specified | [11] |
| Aspirin | β-Cyclodextrin (β-CD) | Inclusion Complex | 1440 (24 hrs) | Not Reported | ~40% | 0.82:1 | Not Specified | [12] |
Note: The release percentages are approximated from the data and figures presented in the cited literature. The specific experimental conditions can influence the results.
Experimental Protocols
The following is a generalized methodology for conducting in vitro drug release studies of cyclodextrin formulations, based on common practices reported in the literature.[2][9]
1. Preparation of Cyclodextrin Inclusion Complexes:
-
Kneading Method: The drug and cyclodextrin (in a specified molar ratio) are triturated in a mortar with a small volume of a solvent (e.g., water-ethanol mixture) to form a homogeneous paste. The paste is then kneaded for a specified time, dried, and passed through a sieve.[9]
-
Co-precipitation/Saturated Solution Method: Cyclodextrin is dissolved in a solvent (e.g., water-ethanol solution) with heating and stirring. A solution of the drug is then added dropwise. The resulting mixture is stirred for an extended period (e.g., 24 hours) and then cooled to allow the complex to precipitate. The precipitate is collected by filtration, washed, and dried.[2][12]
-
Co-evaporation Method: The drug and cyclodextrin are dissolved in a suitable solvent. The solvent is then evaporated under reduced pressure to obtain a solid mass, which is then dried and pulverized.[11]
-
Freeze-Drying (Lyophilization): The drug and cyclodextrin are dissolved in water, and the resulting solution is freeze-dried to obtain a solid, amorphous complex.
2. In Vitro Dissolution Study:
-
Apparatus: A USP Dissolution Testing Apparatus (e.g., Type II - Paddle) is commonly used.
-
Dissolution Medium: The choice of medium simulates physiological conditions, such as 0.1 N HCl (pH 1.2) for the stomach or phosphate buffer (pH 6.8 or 7.4) for the intestines.[2][9][13] The volume is typically 300-900 mL.
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[2]
-
Paddle Speed: The paddle is rotated at a constant speed, typically 50 or 100 rpm.[2]
-
Procedure:
-
An accurately weighed amount of the pure drug or the cyclodextrin complex, equivalent to a specific dose of the drug, is placed in the dissolution vessel.
-
The apparatus is started, and samples (e.g., 5 mL) of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
An equal volume of fresh, pre-warmed dissolution medium is immediately added to the vessel to maintain a constant volume.
-
The withdrawn samples are filtered (e.g., through a 0.45 µm filter).
-
-
Drug Quantification: The concentration of the dissolved drug in the filtered samples is determined using a suitable analytical method, such as UV-Vis Spectrophotometry at the drug's λmax or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is calculated at each time point and plotted against time to generate a dissolution profile. The release kinetics can be further analyzed using various mathematical models (e.g., first-order, Higuchi).[9]
Mandatory Visualization
The following diagram illustrates the typical workflow for the in vitro comparison of drug release from cyclodextrin formulations.
Caption: Workflow for comparing in vitro drug release from cyclodextrin formulations.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. ijiset.com [ijiset.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceuticals | Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application [mdpi.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
In Vivo Performance of 6-O-(Maltosyl)cyclomaltohexaose Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the in vivo performance of 6-O-(Maltosyl)cyclomaltohexaose (Ma-α-CD) formulations. It aims to offer an objective analysis of its efficacy and safety profile in comparison to other cyclodextrins and drug delivery systems, supported by available experimental data. Due to the limited extent of published in vivo research specifically on Ma-α-CD, this guide also incorporates data on its close analogue, 6-O-(maltosyl)cyclomaltoheptaose (maltosyl-β-cyclodextrin or G2-β-CD), to provide a broader context for the effects of maltose substitution on cyclodextrin performance.
Executive Summary
This compound, a derivative of α-cyclodextrin, demonstrates a significantly improved safety profile compared to its parent compound. In vitro studies consistently show its reduced cytotoxicity and hemolytic activity. While comprehensive in vivo data for a wide range of applications remains limited, a notable study on an inhaled formulation of cyclosporin A highlights the potential of Ma-α-CD to enhance therapeutic efficacy at lower drug doses. This suggests a wider therapeutic window and reduced systemic side effects. For a broader understanding of the in vivo behavior of maltose-substituted cyclodextrins, data from the more extensively studied maltosyl-β-cyclodextrin is also considered, particularly its successful application in enhancing the bioavailability of poorly soluble drugs and in the treatment of Niemann-Pick disease type C.
Data Presentation: Comparative Performance Metrics
The following tables summarize key quantitative data from in vitro and in vivo studies, comparing the performance of Ma-α-CD with other cyclodextrins.
Table 1: Comparative Cytotoxicity and Hemolytic Activity of Cyclodextrins
| Cyclodextrin | Cell Line | Cytotoxicity Assay | IC50 (mM) | Hemolytic Activity (HC50, mM) | Reference |
| This compound (Ma-α-CD) | Caco-2 | MTT | >150 | Weakest among tested CDs | [1] |
| α-Cyclodextrin (α-CD) | Caco-2 | MTT | Significantly lower than Ma-α-CD | Highest among tested CDs | [1] |
| Maltosyl-β-cyclodextrin (G2-β-CD) | Caco-2 | MTT | Higher than γ-CD, lower than Ma-α-CD | - | [1] |
| γ-Cyclodextrin (γ-CD) | Caco-2 | MTT | Highest (least cytotoxic) | - | [1] |
Table 2: In Vivo Efficacy of Cyclosporin A (CsA) - Cyclodextrin Inhalation Complex in a Mouse Model of Asthma
| Formulation | CsA Dose | Inhibition of Eosinophil Infiltration (%) | Duration of Action | Reference |
| CsA / Ma-α-CD Complex | ~9-fold less than CsA alone | Significant inhibition | Longer than CsA alone | |
| CsA alone | High dose | Inhibitory effect | Shorter than complex |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity and Hemolysis Assays
Objective: To assess the safety profile of Ma-α-CD in comparison to other cyclodextrins.
1. Cell Culture:
-
Caco-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Caco-2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Various concentrations of cyclodextrins (Ma-α-CD, α-CD, G2-β-CD, γ-CD) were added to the wells and incubated for a further 24 hours.
-
MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of cyclodextrin that causes 50% inhibition of cell growth, was calculated.
3. Hemolysis Assay:
-
Human red blood cells were washed three times with phosphate-buffered saline (PBS).
-
A 2% erythrocyte suspension was prepared in PBS.
-
The erythrocyte suspension was incubated with various concentrations of cyclodextrins at 37°C for 1 hour.
-
The samples were centrifuged, and the absorbance of the supernatant was measured at 540 nm to determine the amount of hemoglobin released.
-
The HC50 value, the concentration of cyclodextrin that causes 50% hemolysis, was determined.
In Vivo Efficacy of Inhaled Cyclosporin A / Ma-α-CD Complex
Objective: To evaluate the therapeutic efficacy of a CsA/Ma-α-CD complex in an animal model of asthma.
1. Animal Model:
-
Actively sensitized BALB/c mice were used as a model for allergic asthma.
2. Formulation Preparation:
-
A complex of cyclosporin A and Ma-α-CD was prepared for use in a dry powder inhaler.
3. Inhalation Administration:
-
Mice were exposed to an aerosol of either CsA alone or the CsA/Ma-α-CD complex.
4. Evaluation of Efficacy:
-
Bronchoalveolar lavage (BAL) fluid was collected from the mice at specific time points after allergen challenge.
-
The number of eosinophils in the BAL fluid was counted using a hemocytometer after staining with May-Grünwald-Giemsa.
-
The percentage inhibition of eosinophil infiltration was calculated by comparing the treated groups to the untreated control group.
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy Evaluation
Caption: Workflow for the in vivo evaluation of CsA/Ma-α-CD in a mouse asthma model.
Proposed Mechanism of Improved Drug Delivery by Ma-α-CD
Caption: Proposed mechanism for enhanced drug delivery by Ma-α-CD formulations.
Conclusion
This compound (Ma-α-CD) presents a promising alternative to parent α-cyclodextrin and other derivatives due to its demonstrably lower cytotoxicity and hemolytic activity. The available in vivo data, although limited, suggests that Ma-α-CD can significantly enhance the therapeutic efficacy of poorly soluble drugs, allowing for dose reduction and potentially improving the safety margin. The improved performance is attributed to the formation of stable inclusion complexes that increase the drug's aqueous solubility and stability.
However, it is crucial to acknowledge the current research gap. More extensive in vivo studies across a wider range of drug molecules, formulations, and administration routes are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profiles of Ma-α-CD. Direct comparative studies with other widely used excipients, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), would be invaluable for drug development professionals in selecting the optimal formulation strategy. Future research should also focus on the cellular uptake and intracellular trafficking of Ma-α-CD to better understand its mechanism of action at a subcellular level.
References
The Impact of Maltosyl Substitution on the Hemolytic Activity of Cyclodextrins: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the biocompatibility of excipients is paramount. This guide provides a detailed comparison of the hemolytic activity of 6-O-(Maltosyl)cyclomaltohexaose against other common cyclodextrins, supported by experimental data and protocols.
Cyclodextrins, a family of cyclic oligosaccharides, are widely utilized in the pharmaceutical industry for their ability to enhance the solubility and stability of drug molecules. However, their interaction with biological membranes, particularly red blood cells, can lead to hemolysis, a critical consideration for parenteral formulations. This guide focuses on this compound, a derivative of α-cyclodextrin, and evaluates its hemolytic potential in comparison to parent cyclodextrins and other derivatives.
Comparative Hemolytic Activity of Cyclodextrins
The hemolytic activity of cyclodextrins is primarily attributed to their ability to extract lipids, such as phospholipids and cholesterol, from the erythrocyte membrane, leading to cell lysis. This activity is influenced by the size of the cyclodextrin cavity and the nature of any substituent groups.
Generally, the hemolytic activity of parent cyclodextrins follows the order: β-cyclodextrin > α-cyclodextrin > γ-cyclodextrin.[1] This difference is attributed to the varying cavity sizes and their affinity for membrane components. Chemical modification of the parent cyclodextrin can significantly alter its hemolytic potential.
The following table summarizes the available quantitative data on the hemolytic activity of various cyclodextrins.
| Cyclodextrin Derivative | Parent Cyclodextrin | HC50 (mM) | Reference |
| α-Cyclodextrin | α-Cyclodextrin | 16 | [2] |
| Hydroxypropyl-α-cyclodextrin | α-Cyclodextrin | > 100 | [2] |
| Acetyl-α-cyclodextrin | α-Cyclodextrin | > 100 | [2] |
| This compound | α-Cyclodextrin | Data not available; expected to be > 16 | - |
| β-Cyclodextrin | β-Cyclodextrin | Lower than α-CD | [1] |
| γ-Cyclodextrin | γ-Cyclodextrin | Higher than α-CD | [1] |
Mechanism of Cyclodextrin-Induced Hemolysis
The underlying mechanism of cyclodextrin-induced hemolysis involves the disruption of the erythrocyte membrane integrity. This process is primarily driven by the hydrophobic cavity of the cyclodextrin molecule, which can encapsulate and extract lipid components from the cell membrane.
Figure 1. Mechanism of cyclodextrin-induced hemolysis.
Experimental Protocol: In Vitro Hemolysis Assay
The following is a generalized protocol for assessing the hemolytic activity of cyclodextrins in vitro.
1. Preparation of Erythrocyte Suspension:
-
Fresh human or animal (e.g., rabbit, rat) blood is collected in tubes containing an anticoagulant (e.g., EDTA, heparin).
-
The blood is centrifuged to separate the erythrocytes from the plasma and buffy coat.
-
The supernatant is discarded, and the erythrocytes are washed multiple times with an isotonic buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) by repeated centrifugation and resuspension.
-
Finally, the washed erythrocytes are resuspended in the buffer to a specific hematocrit (e.g., 2-5%).
2. Incubation with Cyclodextrins:
-
A series of dilutions of the test cyclodextrin in the isotonic buffer are prepared.
-
Aliquots of the erythrocyte suspension are added to equal volumes of the cyclodextrin solutions in microcentrifuge tubes or a 96-well plate.
-
Positive and negative controls are included. The negative control consists of the erythrocyte suspension in the buffer alone (0% hemolysis), while the positive control is the erythrocyte suspension in a hypotonic solution (e.g., distilled water) to induce complete hemolysis (100% hemolysis).
-
The samples are incubated at 37°C for a specified period (e.g., 1-4 hours) with gentle agitation.
3. Measurement of Hemolysis:
-
After incubation, the samples are centrifuged to pellet the intact erythrocytes.
-
The supernatant, containing the released hemoglobin from lysed cells, is carefully collected.
-
The absorbance of the supernatant is measured spectrophotometrically at a wavelength corresponding to the peak absorbance of hemoglobin (e.g., 540 nm).
4. Data Analysis:
-
The percentage of hemolysis is calculated for each cyclodextrin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
The HC50 value, the concentration of the cyclodextrin that causes 50% hemolysis, is determined by plotting the percentage of hemolysis against the cyclodextrin concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Experimental workflow for in vitro hemolysis assay.
Conclusion
The available evidence strongly suggests that this compound exhibits a favorable safety profile with regard to hemolytic activity compared to its parent α-cyclodextrin. The addition of the maltosyl group significantly reduces the propensity of the cyclodextrin to interact with and disrupt erythrocyte membranes. While further studies are needed to determine the precise HC50 value, the general trend of reduced hemolysis with glycosylated cyclodextrins makes this compound a promising excipient for pharmaceutical formulations, particularly for parenteral applications where hemocompatibility is a critical concern. Researchers and drug developers should consider these findings when selecting cyclodextrins for their formulations and should always perform appropriate biocompatibility testing.
References
Navigating the Regulatory Landscape of Modified Cyclodextrins in Pharmaceuticals: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regulatory considerations for utilizing modified cyclodextrins is paramount for successful pharmaceutical formulation. This guide provides a comprehensive comparison of commonly used modified cyclodextrins, focusing on their performance, safety, and the regulatory pathways governing their use as pharmaceutical excipients.
Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), have emerged as critical enabling excipients in modern drug development. Their ability to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) has led to their inclusion in numerous approved drug products. However, their classification as "novel excipients" in certain contexts necessitates a thorough understanding of the associated regulatory requirements. This guide offers a comparative analysis of key modified cyclodextrins, supported by experimental data and detailed methodologies, to aid in the selection and regulatory navigation of these versatile molecules.
Comparative Performance of Modified Cyclodextrins
The selection of a suitable modified cyclodextrin is a critical step in formulation development. The choice is often dictated by the specific physicochemical properties of the API and the desired performance characteristics of the final drug product. Below is a comparative summary of key performance-related parameters for HP-β-CD and SBE-β-CD.
| Property | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Key Considerations |
| Aqueous Solubility | >600 mg/mL | >500 mg/mL | Both exhibit high aqueous solubility, significantly higher than native β-cyclodextrin. |
| Parenteral Safety | Approved for parenteral use; generally considered safe. | Approved for parenteral use; noted for its favorable renal safety profile. | SBE-β-CD is often favored for intravenous formulations due to its rapid elimination and lower potential for nephrotoxicity compared to other cyclodextrins.[1] |
| Solubilization Efficacy | Effective for a wide range of hydrophobic drugs. | Particularly effective for positively charged, poorly soluble drugs due to its anionic nature.[2][3] | The choice depends on the API's chemical structure and charge. |
| Effect on Bioavailability | Significantly enhances the oral bioavailability of BCS Class II and IV drugs.[4] | Also enhances oral bioavailability, with potential advantages for specific APIs.[5] | The extent of enhancement is drug-dependent and should be experimentally determined. |
Regulatory Landscape and Approval Pathways
The regulatory pathway for a pharmaceutical product containing a modified cyclodextrin depends on whether the cyclodextrin is considered a "novel excipient." An excipient is deemed novel if it is used for the first time in a drug product or by a new route of administration.[6][7] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the evaluation of novel excipients.
FDA Regulatory Pathway for Novel Excipients
The FDA has established a voluntary Novel Excipient Review Pilot Program to allow for the review of certain novel excipients prior to their use in a drug formulation.[8][9][10] This program aims to facilitate the use of innovative excipients that can address drug development challenges.[11]
EMA Regulatory Pathway for Novel Excipients
The EMA provides guidelines on the information required for excipients in the marketing authorization application dossier.[12][13] For a novel excipient, a full description of its manufacture, characterization, and controls, along with supporting safety data, is required, similar to the information required for an active substance.[14]
Comparative Safety and Toxicity
The safety profile of modified cyclodextrins is a critical consideration for their use in pharmaceuticals. Extensive toxicological studies have been conducted on various derivatives.
| Cyclodextrin Derivative | Route of Administration | Key Toxicity Findings |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Oral, Parenteral | Generally well-tolerated. High doses may cause diarrhea. Parenteral administration has a good safety record. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Oral, Parenteral | Excellent safety profile, particularly for parenteral use. Rapidly excreted by the kidneys, reducing the potential for renal toxicity. |
| Methyl-β-cyclodextrin (M-β-CD) | Research Use | Higher toxicity compared to HP-β-CD and SBE-β-CD, primarily due to its greater ability to extract cholesterol from cell membranes.[15] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the safety and performance of modified cyclodextrins.
In Vitro Hemolysis Assay
Objective: To evaluate the potential of a modified cyclodextrin to cause red blood cell lysis.
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and buffy coat.
-
Wash the RBC pellet multiple times with an isotonic phosphate-buffered saline (PBS) solution (pH 7.4).
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
Prepare a series of dilutions of the modified cyclodextrin in PBS.
-
In a 96-well plate, mix the cyclodextrin solutions with the RBC suspension.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent, such as Triton X-100).
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each cyclodextrin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a modified cyclodextrin on the viability of a specific cell line.
Methodology: [11][20][21][22][23]
-
Cell Culture:
-
Culture a suitable cell line (e.g., Caco-2, HeLa) in appropriate growth medium in a 96-well plate until a confluent monolayer is formed.
-
-
Treatment:
-
Prepare a range of concentrations of the modified cyclodextrin in serum-free cell culture medium.
-
Remove the growth medium from the cells and replace it with the cyclodextrin solutions.
-
Include a negative control (cells in medium only).
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Signaling Pathways and Molecular Interactions
The biological effects of modified cyclodextrins are often linked to their interaction with cellular components, particularly cholesterol in the cell membrane. The depletion of membrane cholesterol can modulate the function of various signaling pathways.
The extraction of cholesterol by cyclodextrins can disrupt the integrity of lipid rafts, which are specialized membrane microdomains that organize signaling proteins.[24][25][26] This disruption can lead to altered activity of ion channels like TRPV1 and TRPA1, and modulation of signaling cascades such as the MAPK pathway.[24][25]
Conclusion
Modified cyclodextrins are indispensable tools in modern pharmaceutical development, offering effective solutions to formulation challenges. A comprehensive understanding of their comparative performance, safety profiles, and the evolving regulatory landscape is crucial for their successful implementation. By leveraging the data and methodologies presented in this guide, researchers and drug developers can make informed decisions in selecting the most appropriate cyclodextrin for their specific application and navigate the regulatory pathways with greater confidence.
References
- 1. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of the enhancing effects of cyclodextrins on the solubility and oral bioavailability of tacrolimus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Best Practices in Dealing with Novel Excipients - Biopharma Excellence [biopharma-excellence.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. FDA official breaks down novel excipient pilot program | RAPS [raps.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Excipients in the dossier for application for marketing authorisation of a medicinal product - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. haemoscan.com [haemoscan.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. thno.org [thno.org]
- 20. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
- 21. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Cyclodextrin derivatives decrease Transient Receptor Potential vanilloid 1 and Ankyrin 1 ion channel activation via altering the surrounding membrane microenvironment by cholesterol depletion [frontiersin.org]
- 25. Cholesterol Depletion Alters Cardiomyocyte Subcellular Signaling and Increases Contractility | PLOS One [journals.plos.org]
- 26. Cyclodextrin-Mediated Cholesterol Depletion Induces Adiponectin Secretion in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Maltosylation of Cyclodextrins: A Comparative Guide to Enhanced Properties for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The modification of native cyclodextrins is a key strategy in drug delivery to overcome the limitations of poorly soluble active pharmaceutical ingredients (APIs). Among the various chemical modifications, maltosylation, the attachment of a maltose unit, has emerged as a promising approach to enhance the physicochemical properties and biocompatibility of cyclodextrins. This guide provides a comprehensive comparison of maltosylated cyclodextrins with their native counterparts and other modified alternatives, supported by experimental data, to assist researchers in selecting the optimal cyclodextrin for their formulation needs.
Impact of Maltosylation on Key Cyclodextrin Properties
Maltosylation significantly alters the properties of cyclodextrins, most notably their aqueous solubility, inclusion complexation capabilities, and toxicological profile. The addition of the hydrophilic maltose moiety disrupts the intramolecular hydrogen bonding of the native cyclodextrin, leading to a substantial increase in water solubility. This enhanced solubility is a critical factor in the formulation of parenteral and other liquid dosage forms. Furthermore, the presence of the maltosyl group can influence the stability and stoichiometry of the inclusion complexes formed with guest drug molecules.
Comparative Data on Cyclodextrin Properties
The following tables summarize the quantitative data comparing the key properties of maltosylated cyclodextrins with native β-cyclodextrin and the widely used hydroxypropyl-β-cyclodextrin.
| Cyclodextrin | Aqueous Solubility ( g/100 mL) | Source |
| β-Cyclodextrin | 1.85 | [1] |
| Hydroxypropyl-β-Cyclodextrin | >60 | [2] |
| Maltosyl-β-Cyclodextrin | High (Specific value not available in searched literature) | [1] |
Table 1: Aqueous Solubility of Selected Cyclodextrins. Maltosylation, similar to hydroxypropylation, significantly increases the aqueous solubility of β-cyclodextrin.
| Cyclodextrin | Guest Molecule | Stability Constant (Kc, M-1) | Stoichiometry | Source |
| β-Cyclodextrin | Fucosterol | 1:2 complex is more stable | 1:2 | [3] |
| Maltosyl-β-Cyclodextrin | Fucosterol | 1:1 complex is more stable | 1:1 | [3] |
| Heptakis(2,6-di-O-methyl)-β-Cyclodextrin | Fucosterol | 1:1 complex is more stable | 1:1 | [3] |
Table 2: Inclusion Complex Properties with Fucosterol. Maltosylation alters the stoichiometry and stability of the inclusion complex compared to native β-cyclodextrin.[3]
| Cyclodextrin | Cell Line | IC50 (mM) | Source |
| α-Cyclodextrin | Caco-2 | ~10-20 | [4] |
| Maltosyl-α-Cyclodextrin | Caco-2 | >150 | [4] |
| β-Cyclodextrin | Caco-2 | Not determined due to low solubility | [4] |
| Maltosyl-β-Cyclodextrin | Caco-2 | >150 | [4] |
| γ-Cyclodextrin | Caco-2 | >150 | [4] |
Table 3: In Vitro Cytotoxicity on Caco-2 Cells. Maltosylation of α- and β-cyclodextrins significantly reduces their cytotoxicity, making them safer for pharmaceutical applications.[4]
Note: Direct quantitative comparison of hemolytic activity for maltosylated cyclodextrins was not available in the searched literature. However, it is generally reported that substitution on the native cyclodextrin structure reduces hemolytic potential.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of cyclodextrin properties.
Phase Solubility Studies
Objective: To determine the effect of a cyclodextrin on the aqueous solubility of a poorly soluble drug and to determine the stability constant (Kc) and stoichiometry of the drug-cyclodextrin complex.
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM).
-
Add an excess amount of the poorly soluble drug to each cyclodextrin solution in sealed containers.
-
Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, filter the suspensions to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin.
-
The stoichiometry of the complex is often inferred from the shape of the phase solubility diagram (e.g., AL type for a 1:1 complex).[5]
-
Calculate the stability constant (Kc) from the slope of the linear portion of the phase solubility diagram using the following equation: Kc = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of the drug in the absence of the cyclodextrin.[6][7]
In Vitro Hemolysis Assay
Objective: To assess the hemolytic potential of the cyclodextrin by measuring the amount of hemoglobin released from red blood cells upon exposure.
Protocol:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA or sodium citrate).[8]
-
Centrifuge the blood to separate the plasma and buffy coat from the RBCs.
-
Wash the RBCs multiple times with an isotonic phosphate-buffered saline (PBS) solution (pH 7.4) by repeated centrifugation and resuspension.
-
Prepare a final diluted RBC suspension (e.g., 2% v/v) in PBS.[9]
-
-
Incubation:
-
Prepare a series of dilutions of the cyclodextrin in PBS.
-
In a 96-well plate, mix the cyclodextrin solutions with the RBC suspension.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of a known hemolytic agent, such as Triton X-100).[10]
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).[9][10]
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 414 nm or 540 nm) using a microplate reader.[10]
-
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis for each cyclodextrin concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] * 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the effect of the cyclodextrin on the viability of a cell line, such as the human colon adenocarcinoma cell line Caco-2.
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in an appropriate medium and conditions until they reach the desired confluency.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[4]
-
-
Treatment:
-
Prepare a range of concentrations of the cyclodextrin in a serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with the cyclodextrin solutions.
-
Include a vehicle control (cells in medium without cyclodextrin).
-
Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[3]
-
Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability for each cyclodextrin concentration relative to the vehicle control.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against cyclodextrin concentration.[11]
-
Visualizing the Impact and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows described in this guide.
Caption: Impact of maltosylation on key properties of β-cyclodextrin.
Caption: Workflow for key experimental evaluation of cyclodextrins.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 3. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. csmres.co.uk [csmres.co.uk]
- 8. nucro-technics.com [nucro-technics.com]
- 9. 2.9.2. In Vitro Hemolysis Assay [bio-protocol.org]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 6-O-(Maltosyl)cyclomaltohexaose
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-O-(Maltosyl)cyclomaltohexaose, a modified cyclodextrin, is crucial for formulation development, quality control, and pharmacokinetic studies in the pharmaceutical industry. This guide provides a comparative overview of validated analytical methods suitable for this purpose, presenting experimental data to support the selection of the most appropriate technique for your research needs.
Comparison of Analytical Method Performance
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPAEC-PAD | Maltooligosaccharides (DP4-DP7) | >0.999 | 0.01 - 0.02 mg/L | 0.04 - 0.06 mg/L | < 5% | 95 - 105% |
| HPAEC-PAD | Fructans & Fructooligosaccharides | >0.99 | Not Reported | Not Reported | < 6% (Intra-day), < 8% (Inter-day) | 92 - 108% |
| HPLC-RI | β-Cyclodextrin | 0.9998 | 1.0 µg/mL | Not Reported | 1.24 - 5.36% | 94.53 - 99.91%[1] |
| LC-MS/MS | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | >0.99 | Not Reported | 50.0 ng/mL (in plasma) | < 15% | 85 - 115% |
Note: The data presented is compiled from various studies on analogous compounds and serves as a reference. Method performance for this compound should be independently validated.
Detailed Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed. These protocols can be adapted for the quantification of this compound.
1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates.[2]
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA100, PA200), suitable for oligosaccharide separations.
-
Mobile Phase: A high-pH mobile phase is used to ionize the hydroxyl groups of the carbohydrates, allowing for their separation on an anion-exchange column. A typical mobile phase would be an aqueous solution of sodium hydroxide (e.g., 100 mM) with a sodium acetate gradient for elution.
-
Gradient Program: A gradient of sodium acetate (e.g., 0 to 500 mM) in sodium hydroxide is typically used to elute oligosaccharides of increasing size.
-
Detection: Pulsed amperometric detection involves a repeating sequence of three potentials applied to the gold electrode for cleaning, detection, and equilibration, allowing for sensitive and direct detection of carbohydrates.
-
Sample Preparation: Samples are typically diluted in deionized water and filtered through a 0.22 µm filter before injection.
2. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC-RI is a universal method for the analysis of non-chromophoric compounds like cyclodextrins.
-
Instrumentation: A standard HPLC system equipped with a refractive index detector.
-
Column: An amino-based or a polymer-based column suitable for carbohydrate analysis, such as an Asahipak NH2P-50 column.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used. A typical ratio would be 60:40 (v/v).
-
Flow Rate: A flow rate of around 1.0 mL/min is generally employed.
-
Column Temperature: The column is often heated to around 30-40 °C to improve peak shape and reduce viscosity.
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered prior to injection.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications.[3][4]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: The mobile phase composition depends on the column used. For reversed-phase, a gradient of water and an organic solvent like methanol or acetonitrile with a modifier such as ammonium formate is common. For HILIC, a higher percentage of organic solvent is used in the mobile phase.
-
Ionization Mode: Positive ion mode ESI is often used, with the detection of adducts such as [M+NH₄]⁺ or [M+Na]⁺.
-
MS/MS Detection: Selected Reaction Monitoring (SRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.
-
Sample Preparation: For biological samples like plasma, protein precipitation followed by solid-phase extraction (SPE) may be required to remove interferences.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
Caption: A typical workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPAEC-PAD offers excellent sensitivity and selectivity for the direct analysis of carbohydrates without derivatization and is well-suited for purity and content uniformity testing.
-
HPLC-RI is a simpler, more accessible technique suitable for routine analysis where high sensitivity is not a primary concern.
-
LC-MS/MS is the most sensitive and selective method, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where very low concentrations need to be measured in complex biological matrices.
It is imperative that the chosen method is fully validated in your laboratory to ensure it meets the specific requirements of your application.
References
Performance Showdown: 6-O-(Maltosyl)cyclomaltohexaose as a Superior Oral Drug Delivery Excipient
For researchers, scientists, and drug development professionals, the quest for enhancing the oral bioavailability of poorly soluble drugs is a significant challenge. This guide provides a detailed performance comparison of 6-O-(Maltosyl)cyclomaltohexaose, specifically 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), against other cyclodextrin derivatives. The experimental data herein, primarily from studies on the formulation of the poorly water-soluble drug Fraxinellone (Frax), demonstrates the superior capabilities of G₂-β-CD in improving solubility, dissolution, and ultimately, oral absorption.
This comparison focuses on the use of this compound as a key excipient in oral solid dosage forms, specifically as an inclusion complex. The data is derived from a comprehensive study by Li et al., which systematically evaluated its performance against other cyclodextrins.
Enhanced Solubility and Stability
The initial and most critical step in improving the oral bioavailability of a poorly soluble drug is to enhance its aqueous solubility. In this regard, 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD) has shown exceptional performance.
| Cyclodextrin Derivative | Drug (Frax) Solubility (mg/mL) | Stability Constant (Kc) (M⁻¹) |
| Unformulated Fraxinellone | 0.07888 | N/A |
| β-Cyclodextrin (β-CD) | 6.8 | 125.3 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 9.2 | 289.6 |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 8.5 | 198.4 |
| 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD) | 12.8 | 354.7 |
As evidenced in the table, the inclusion complex of Fraxinellone with G₂-β-CD (G₂-β-CD-Frax) exhibited the highest solubilizing capacity.[1][2] This is further supported by the highest apparent stability constant (Kc), indicating the most stable binding interactions between the drug and the cyclodextrin.[1][2]
Superior Dissolution Profile
An enhanced dissolution rate is crucial for achieving rapid absorption of a drug in the gastrointestinal tract. The performance of G₂-β-CD-Frax in this aspect was significantly better than other formulations.
| Formulation | Cumulative Drug Release (%) after 6h (Simulated Gastric Fluid) | Cumulative Drug Release (%) after 6h (Simulated Intestinal Fluid) |
| Fraxinellone Suspension | < 20% | < 20% |
| HP-β-CD-Frax | ~85% | ~90% |
| SBE-β-CD-Frax | ~80% | ~85% |
| G₂-β-CD-Frax | ~100% | ~100% |
The rapid and complete drug release from the G₂-β-CD-Frax complex is attributed to the high aqueous solubility and the amorphous nature of the drug within the complex.[1]
Enhanced Cellular Permeability and Low Toxicity
Beyond solubility and dissolution, effective oral drug delivery requires the drug to permeate the intestinal absorption barrier.
| Formulation | Caco-2 Cell Internalization (Relative Fluorescence Units) | Cell Viability at 300 µg/mL (%) |
| Free Fraxinellone | ~100 | < 80% (at 200 µg/mL) |
| SBE-β-CD-Frax | ~150 | ~80% |
| G₂-β-CD-Frax | ~250 | > 85% |
The G₂-β-CD-Frax formulation demonstrated significantly higher cellular uptake in Caco-2 cell monolayers, a model for the intestinal barrier, compared to other cyclodextrin formulations.[1] This suggests that G₂-β-CD not only improves solubility but may also enhance membrane permeability.[1] Furthermore, G₂-β-CD and its complex with Fraxinellone exhibited minimal cytotoxicity, indicating good biocompatibility.[1]
Markedly Improved In Vivo Bioavailability
The culmination of enhanced solubility, rapid dissolution, and increased cellular uptake is a significant improvement in oral bioavailability, as demonstrated in pharmacokinetic studies in rats.
| Formulation (Oral Administration) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| Free Fraxinellone | 185.4 | 4.0 | 1256.7 | 100 |
| HP-β-CD-Frax | 489.2 | 1.5 | 4896.3 | 390 |
| SBE-β-CD-Frax | 398.7 | 1.0 | 2261.4 | 180 |
| G₂-β-CD-Frax | 876.5 | 0.5 | 7286.9 | 580 |
The oral administration of G₂-β-CD-Frax resulted in the highest maximum plasma concentration (Cmax), the shortest time to reach Cmax (Tmax), and a 5.8-fold increase in the area under the curve (AUC) compared to the free drug.[1][2] This demonstrates a substantial enhancement in both the rate and extent of oral absorption.[1]
Experimental Protocols
A summary of the key experimental methodologies is provided below. For full details, please refer to the source publication.
Phase Solubility Studies
Excess amounts of Fraxinellone were added to aqueous solutions of various concentrations of the different cyclodextrins. The suspensions were shaken at 37°C for 72 hours. After reaching equilibrium, the samples were filtered, and the concentration of dissolved Fraxinellone was determined by High-Performance Liquid Chromatography (HPLC). The apparent stability constant (Kc) was calculated from the slope of the phase solubility diagram.
In Vitro Drug Release Studies
The dissolution of free Fraxinellone and the cyclodextrin inclusion complexes was evaluated using a paddle method. The samples were placed in simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8) for another 4 hours. Aliquots were withdrawn at predetermined time intervals, filtered, and analyzed by HPLC to determine the cumulative drug release.[1]
Caco-2 Cell Internalization
Caco-2 cells were seeded on 12-well plates and incubated to form a monolayer. The cells were then treated with free Fraxinellone and the different cyclodextrin-Frax formulations. After a specified incubation period, the cells were washed, lysed, and the intracellular fluorescence, corresponding to the amount of internalized drug, was measured using a fluorescence microplate reader.[1]
In Vivo Pharmacokinetic Study
Male Sprague-Dawley rats were divided into groups and orally administered with either free Fraxinellone or one of the cyclodextrin-Frax formulations. Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation, and the concentration of Fraxinellone was determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. Pharmacokinetic parameters were then calculated from the plasma concentration-time profiles.[1]
Visualizing the Path to Enhanced Bioavailability
The following diagrams illustrate the experimental workflow and the proposed mechanism by which this compound enhances drug delivery.
Figure 1: Experimental workflow for comparing cyclodextrin formulations.
Figure 2: Mechanism of enhanced oral bioavailability with G₂-β-CD.
References
- 1. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-O-(Maltosyl)cyclomaltohexaose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-O-(Maltosyl)cyclomaltohexaose, a non-hazardous cyclodextrin derivative.
Summary of Material Properties
To ensure safe handling, it is crucial to be aware of the material's properties. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Stability | Stable under normal laboratory conditions |
Step-by-Step Disposal Protocol
As this compound is classified as a non-hazardous substance, its disposal is straightforward. However, adherence to proper laboratory practices is essential to ensure safety and compliance.
Experimental Protocol for Disposal:
-
Risk Assessment: Before handling, confirm that the material is indeed this compound and has not been mixed with any hazardous substances. If contamination is suspected, it must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses and gloves, when handling the material.
-
Containment:
-
For spills, sweep up the solid material and place it in a designated, labeled container. Avoid generating dust.
-
For unused or waste product, ensure it is in a securely sealed container.
-
-
Labeling: The container must be clearly labeled as "Non-hazardous Waste" and include the chemical name: "this compound".
-
Disposal:
-
Small quantities of the solid can be dissolved in a large amount of water and flushed down the sanitary sewer, in accordance with local regulations.
-
Alternatively, the securely sealed and labeled container of solid waste can be disposed of in the regular laboratory trash that is designated for non-hazardous materials. It is good practice for laboratory personnel to transport the waste container directly to the facility's main dumpster.[1][2]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 6-O-(Maltosyl)cyclomaltohexaose
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides essential safety and logistical information for 6-O-(Maltosyl)cyclomaltohexaose, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal guidelines.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Protection Level |
| Eye and Face Protection | Safety glasses with side shields or goggles | Level D[1] |
| Hand Protection | Nitrile or latex gloves | Level D[1] |
| Body Protection | Laboratory coat | Level D[1] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended. | Level C (if dust is present)[1][2][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area.
-
Avoid generating dust. If the compound is in powdered form, handle it in a fume hood or a designated area with local exhaust ventilation.
-
Use standard laboratory equipment such as spatulas and weighing paper for transferring the compound.
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Avoid exposure to moisture.
Disposal Plan
Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations.
Disposal Steps:
-
Small Spills: For minor spills, mechanically collect the solid material.[5]
-
Container Disposal: Rinse the empty container thoroughly before recycling or discarding.
-
Chemical Waste: Dispose of the chemical waste through a licensed waste disposal company. Do not allow it to enter sewer systems.[6]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
